21-Deacetoxy deflazacort
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXBQVUVGNOKK-AAZVSSJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13649-88-2 | |
| Record name | (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 21-Deacetoxy Deflazacort
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deflazacort (B1670188) is a synthetic corticosteroid prodrug that undergoes rapid conversion in the body to its pharmacologically active metabolite, 21-Deacetoxy deflazacort (also known as 21-desacetyl deflazacort). This active moiety exerts potent anti-inflammatory and immunosuppressive effects, forming the basis of its therapeutic utility in a range of inflammatory and autoimmune conditions. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic signaling cascades. Quantitative data on receptor binding and functional activity are presented, alongside detailed protocols for key experimental assays used in its characterization. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this important therapeutic agent.
Introduction
Deflazacort is an oxazoline (B21484) derivative of prednisolone (B192156).[1] Following oral administration, it is readily absorbed and rapidly metabolized by plasma esterases to its active form, this compound.[2][3] This active metabolite is responsible for the therapeutic effects of the drug.[2] The primary mechanism of action of this compound is through its function as a glucocorticoid receptor (GR) agonist.[4][5] Its interaction with the GR initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes, leading to the suppression of inflammation and the immune response.[2]
Pharmacodynamics: Interaction with the Glucocorticoid Receptor
The biological activity of this compound is initiated by its binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus, where it modulates gene expression.
Glucocorticoid Receptor Binding Affinity
This compound has been shown to bind to the human glucocorticoid receptor with high affinity. In competitive binding assays, it effectively displaces radiolabeled dexamethasone (B1670325) from the receptor.[6] While some studies suggest it is less active than prednisolone in its binding to the GR, it is reported to 'stabilize' the resulting steroid-receptor complex more effectively in certain tissues.[6][7]
| Parameter | Value | Cell Line/System | Reference |
| Ki | 10 nM | IM-9 cell cytosol | [8] |
| IC50 | ~60-68 nM | Hippocampus and liver (4 times higher than dexamethasone's IC50 of 15-17 nM) | [7][9] |
Glucocorticoid Receptor Transactivation
Upon binding to this compound, the glucocorticoid receptor translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of genes with anti-inflammatory properties.
| Parameter | Value | Assay System | Reference |
| EC50 | 4.37 nM | In vitro luciferase gene reporter transactivation assay (human glucocorticoid receptor) | [8] |
Genomic Mechanism of Action
The genomic effects of this compound are mediated by the modulation of gene transcription and are responsible for the majority of its long-term anti-inflammatory and immunosuppressive actions.[10]
Transactivation of Anti-Inflammatory Genes
The activated GR, complexed with this compound, directly binds to GREs to increase the transcription of anti-inflammatory proteins. This process is a cornerstone of its therapeutic efficacy.
Transrepression of Pro-inflammatory Transcription Factors
A significant component of the anti-inflammatory action of this compound involves the repression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression can occur through several mechanisms, including direct protein-protein interactions between the GR and these transcription factors, thereby preventing them from binding to their DNA response elements and activating pro-inflammatory gene expression.
Non-Genomic Mechanism of Action
In addition to the well-established genomic effects, glucocorticoids can also elicit rapid, non-genomic effects that do not directly involve gene transcription.[10] These effects are typically mediated through physicochemical interactions with cellular membranes or via membrane-bound and cytosolic glucocorticoid receptors.[11][12] While specific studies on the non-genomic actions of this compound are limited, it is presumed to share these mechanisms with other glucocorticoids. These rapid signaling events can involve the modulation of various kinase cascades, such as the MAPK and PI3K/Akt pathways.[13]
Comparative Potency
The anti-inflammatory potency of this compound has been compared to other corticosteroids in various studies. It is generally considered to be less potent than prednisone (B1679067) on a milligram-to-milligram basis.
| Comparison | Potency Ratio (deflazacort:other) | Indication | Reference |
| vs. Prednisolone | ~1.2:1 | Rheumatoid arthritis, juvenile chronic arthritis, nephrotic syndrome | [5][14] |
| vs. Prednisolone | ~1.4:1 | Asthma, polymyalgia rheumatica | [5] |
| vs. Methylprednisolone | 1.875:1 | Inflammatory arthropathies | [2] |
Experimental Protocols
The characterization of the mechanism of action of this compound relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Glucocorticoid Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Methodology:
-
Preparation of Cytosol Extract: Prepare a cytosol extract containing glucocorticoid receptors from a suitable cell line (e.g., IM-9) or tissue.
-
Incubation: Incubate the cytosol extract with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for GR Transactivation
This cell-based assay measures the ability of a compound to activate the transcriptional activity of the glucocorticoid receptor.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, A549) and transiently or stably transfect them with two plasmids: one expressing the human glucocorticoid receptor and another containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs).
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a reference agonist (e.g., dexamethasone).
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate (e.g., luciferin) to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to investigate the interaction of proteins with DNA in the natural chromatin context of the cell. This can be used to identify the specific genomic loci where the this compound-activated glucocorticoid receptor binds.
Methodology:
-
Cross-linking: Treat cells with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. The antibody-receptor-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Conclusion
This compound, the active metabolite of deflazacort, is a potent glucocorticoid receptor agonist. Its mechanism of action is multifaceted, involving both genomic and non-genomic pathways. The primary therapeutic effects are a consequence of the genomic actions, which involve the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. This leads to a broad suppression of the inflammatory and immune responses. A thorough understanding of its molecular pharmacology, supported by quantitative data and detailed experimental methodologies, is crucial for its continued development and optimal clinical use. Further research into the specific gene targets and non-genomic signaling pathways will continue to refine our understanding of this important therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential binding in vitro to glucocorticoid receptors of deflazacort and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 13. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathway of 21-Deacetoxy Deflazacort
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deacetoxy deflazacort (B1670188), with the chemical name (11β,16β)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a crucial intermediate in the synthesis of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] The synthesis of this complex steroidal molecule involves a multi-step pathway, often commencing from readily available steroid precursors. This guide details a plausible and efficient synthetic route, compiling data from various sources to provide a comprehensive overview for research and development purposes.
The synthesis of 21-Deacetoxy deflazacort can be approached through various routes. A common strategy involves the construction of the characteristic [17,16-d]oxazoline ring onto a modified pregnane (B1235032) skeleton. This is typically achieved by the ring-opening of a 16α,17α-epoxy intermediate with ammonia (B1221849), followed by cyclization. The introduction of the 11β-hydroxyl group and the 1,4-diene functionality in ring A are also critical transformations that are often accomplished using microbial fermentation, a technique widely employed in industrial steroid synthesis for its high regio- and stereoselectivity.
This document outlines a five-step synthesis pathway starting from 16-Dehydropregnenolone Acetate (B1210297) (16-DPA), a common steroidal raw material. Each step is described with a detailed experimental protocol, and relevant quantitative data is summarized in tabular format.
Synthesis Pathway Overview
The overall synthetic pathway from 16-Dehydropregnenolone Acetate to this compound is depicted in the following workflow diagram.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocols and Data
Step 1: Epoxidation of 16-Dehydropregnenolone Acetate (16-DPA)
This initial step involves the stereoselective epoxidation of the 16,17-double bond of 16-DPA to form 16α,17α-Epoxypregnenolone Acetate. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve 16-Dehydropregnenolone Acetate (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the mixture with CH2Cl2.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na2SO4) and evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent such as ethyl acetate to yield the pure 16α,17α-Epoxypregnenolone Acetate.
| Parameter | Value/Condition | Reference |
| Starting Material | 16-Dehydropregnenolone Acetate | Analogous reactions[2] |
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | Analogous reactions[2] |
| Solvent | Dichloromethane (CH2Cl2) | Analogous reactions[2] |
| Temperature | 0 °C to Room Temperature | Analogous reactions[2] |
| Reaction Time | 16 hours | Analogous reactions[2] |
| Yield | ~47% (for a similar epoxidation) | [2] |
Step 2: Dehydrogenation and Deacetylation
This step introduces the 1,4-diene system in ring A and simultaneously removes the acetyl protecting group at C3. This is efficiently achieved through microbial transformation using Arthrobacter simplex.
Experimental Protocol:
-
Prepare a suitable fermentation medium and inoculate with a culture of Arthrobacter simplex.
-
Incubate the culture under optimal growth conditions (e.g., 28-30 °C, with aeration).
-
Prepare a solution of 16α,17α-Epoxypregnenolone Acetate in a water-miscible solvent (e.g., ethanol (B145695) or dimethylformamide).
-
Add the substrate solution to the microbial culture.
-
Continue the incubation and monitor the biotransformation by extracting samples and analyzing via HPLC or TLC.
-
Once the conversion is complete, extract the product from the fermentation broth using an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to obtain 16α,17α-Epoxy-pregna-1,4-diene-3,20-dione.
| Parameter | Value/Condition | Reference |
| Substrate | 16α,17α-Epoxypregnenolone Acetate | Analogous biotransformations |
| Microorganism | Arthrobacter simplex | Analogous biotransformations |
| Process | Microbial Dehydrogenation | Analogous biotransformations |
| Product | 16α,17α-Epoxy-pregna-1,4-diene-3,20-dione | Analogous biotransformations |
| Yield | Typically high for microbial dehydrogenations | General knowledge |
Step 3: 11β-Hydroxylation
The introduction of the 11β-hydroxyl group is a key step, often accomplished with high stereoselectivity using microbial hydroxylation. Fungi such as Cunninghamella blakesleeana are known to effectively catalyze this reaction.
Experimental Protocol:
-
Cultivate Cunninghamella blakesleeana in a suitable fermentation medium.
-
Add a solution of 16α,17α-Epoxy-pregna-1,4-diene-3,20-dione in a suitable solvent to the culture.
-
Incubate the fermentation with agitation for several days, monitoring the hydroxylation process by chromatographic methods.
-
After completion, extract the hydroxylated product from the broth with an organic solvent.
-
Purify the crude product by column chromatography to yield 11β-Hydroxy-16α,17α-epoxy-pregna-1,4-diene-3,20-dione.
| Parameter | Value/Condition | Reference |
| Substrate | 16α,17α-Epoxy-pregna-1,4-diene-3,20-dione | Analogous biotransformations |
| Microorganism | Cunninghamella blakesleeana | Analogous biotransformations |
| Process | 11β-Hydroxylation | Analogous biotransformations |
| Product | 11β-Hydroxy-16α,17α-epoxy-pregna-1,4-diene-3,20-dione | Analogous biotransformations |
| Yield | Variable, dependent on fermentation conditions | General knowledge |
Step 4: Aminolysis of the Epoxide Ring
The epoxide ring is opened by reaction with ammonia to form the key 17α-amino-16α-hydroxy intermediate.
Experimental Protocol:
-
Dissolve 11β-Hydroxy-16α,17α-epoxy-pregna-1,4-diene-3,20-dione in a mixed solvent of dimethylformamide (DMF) and chloroform.
-
Pass ammonia gas through the solution at a controlled temperature of 30-40 °C for 16-18 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After the reaction is complete, remove the excess ammonia and solvent under reduced pressure.
-
The resulting crude 11β,16α-Dihydroxy-17α-amino-pregna-1,4-diene-3,20-dione is typically used in the next step without extensive purification.
| Parameter | Value/Condition | Reference |
| Starting Material | 11β-Hydroxy-16α,17α-epoxy-pregna-1,4-diene-3,20-dione | Patent CN106008660A (on a similar substrate) |
| Reagent | Ammonia | Patent CN106008660A |
| Solvent | DMF/Chloroform | Patent CN106008660A |
| Temperature | 30-40 °C | Patent CN106008660A |
| Reaction Time | 16-18 hours | Patent CN106008660A |
| Yield | High conversion is expected | Patent CN106008660A |
Step 5: Oxazoline Ring Formation
The final step involves the cyclization of the amino-alcohol intermediate with acetic anhydride to form the desired 2'-methyl-oxazoline ring of this compound.
Experimental Protocol:
-
Dissolve the crude 11β,16α-Dihydroxy-17α-amino-pregna-1,4-diene-3,20-dione from the previous step in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Stir the reaction mixture at 30-40 °C for 6-8 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
| Parameter | Value/Condition | Reference |
| Starting Material | 11β,16α-Dihydroxy-17α-amino-pregna-1,4-diene-3,20-dione | Patent CN106008660A (on a similar substrate) |
| Reagents | Acetic Anhydride, Sulfuric Acid (catalyst) | Patent CN106008660A |
| Solvent | Glacial Acetic Acid | Patent CN106008660A |
| Temperature | 30-40 °C | Patent CN106008660A |
| Reaction Time | 6-8 hours | Patent CN106008660A |
| Product | This compound | Patent CN106008660A |
| Yield | High yield is expected for the cyclization step | Patent CN106008660A |
Conclusion
The synthesis of this compound is a challenging yet well-documented process in the field of steroid chemistry. The pathway presented here, starting from 16-DPA, leverages a combination of classical organic reactions and efficient biocatalytic transformations. This integrated approach allows for the stereoselective and regioselective introduction of key functional groups, leading to the efficient construction of this complex intermediate. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of Deflazacort and related steroidal drugs. Further optimization of each step may be necessary to adapt the synthesis for large-scale production.
References
Navigating the Solubility Landscape of 21-Deacetoxy Deflazacort: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 21-Deacetoxy deflazacort (B1670188), a key metabolite of the corticosteroid deflazacort. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, outlines experimental protocols for solubility determination, and visualizes its primary mechanism of action.
Core Topic: Solubility of 21-Deacetoxy Deflazacort
This compound, an active metabolite of deflazacort, exhibits solubility properties characteristic of its steroidal structure. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, its solubility profile is expected to be similar to its parent compound, deflazacort. It is known to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) and is also soluble in chloroform (B151607) and dichloromethane.[1]
Quantitative Solubility Data
Precise, experimentally determined solubility values for this compound remain to be broadly published. However, data for the parent compound, deflazacort, can serve as a valuable reference point for formulation development and experimental design. The following table summarizes the known solubility of deflazacort in various common organic solvents.
| Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~1 mg/mL |
Note: This data is for the parent compound, deflazacort, and should be used as an estimation for this compound. Experimental verification is crucial.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is required. A common and reliable method involves the use of UV/Vis spectrophotometry to determine the concentration of the dissolved compound in a saturated solution.
Protocol: Determination of Solubility by UV/Vis Spectrophotometry
Objective: To determine the saturation solubility of this compound in a given organic solvent.
Materials:
-
This compound (pure compound)
-
Selected organic solvent (e.g., DMSO, ethanol, methanol, acetonitrile)
-
Spectrophotometer (UV/Vis)
-
Quartz or appropriate solvent-resistant cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer and shaker/incubator
-
Syringe filters (0.22 µm, solvent-compatible)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax for the parent compound deflazacort is approximately 242 nm and can be used as a starting point.[2]
-
Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the saturation solubility of this compound in the solvent.
-
This protocol provides a framework for the accurate determination of the solubility of this compound in various organic solvents, which is a critical parameter for its handling, formulation, and in vitro testing.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As a corticosteroid, this compound exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The binding of this compound to the cytoplasmic GR triggers a signaling cascade that ultimately modulates the transcription of target genes.
The diagram above illustrates the key steps in the glucocorticoid receptor signaling pathway. This compound enters the cell and binds to the inactive glucocorticoid receptor complex in the cytoplasm. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the formation of an active GR. The active GR then translocates to the nucleus and dimerizes. The GR dimer can then bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of genes encoding anti-inflammatory proteins. Additionally, the GR dimer can repress the transcription of genes that code for pro-inflammatory proteins, contributing to its overall therapeutic effect.
References
The Crucial Role of 21-Deacetoxy Deflazacort in the Synthesis of Deflazacort: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 21-deacetoxy deflazacort (B1670188), also known as 21-desacetyl deflazacort, as a key intermediate in the chemical synthesis of the corticosteroid deflazacort. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for the final acetylation step, and quantitative data to support process optimization and development.
Introduction
Deflazacort is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its synthesis involves a multi-step process, with the final and critical step being the introduction of an acetyl group at the C21 position. The immediate precursor in this transformation is (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, a compound referred to herein as 21-deacetoxy deflazacort or 21-desacetyl deflazacort. The efficiency and purity of this final acetylation step are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The synthesis of deflazacort from its 21-deacetoxy intermediate is a targeted acetylation reaction. This transformation is crucial for the biological activity of the final drug product. The general scheme for this conversion is outlined below.
Caption: Final acetylation step in Deflazacort synthesis.
Experimental Protocols
The following section provides a detailed experimental protocol for the acetylation of this compound to deflazacort, based on established and patented methodologies.[1]
Acetylation of (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
Materials:
-
(11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione (this compound)
-
Acetic anhydride
-
4-(N,N-dimethylamino)pyridine (4-DMAP)
-
Ethyl acetate (B1210297)
-
Water
-
Petroleum ether
-
Silica (B1680970) gel for thin-layer chromatography (TLC)
-
Eluent for TLC: Chloroform/Methanol (9/1 v/v)
Procedure:
-
A solution of (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione (10 g, 0.025 mol) is prepared in 300 ml of ethyl acetate containing 4.5 g (0.25 mol) of water.
-
The solution is stirred and cooled to a temperature of 5°C.
-
To this solution, 3.32 ml (0.035 mol) of acetic anhydride and 0.2 g (0.0016 mol) of 4-(N,N-dimethylamino)pyridine are added.
-
The reaction progress is monitored by TLC on silica gel using a chloroform/methanol (9/1) mixture as the eluent.
-
The reaction is considered complete after approximately 6 hours.
-
Upon completion, petroleum ether is added to the reaction mixture to precipitate the product.
-
The precipitate is washed three times with ether and then collected by filtration to yield deflazacort.
Quantitative Data
The yield and purity of the final product are critical parameters in pharmaceutical manufacturing. The following table summarizes the quantitative data for the acetylation reaction described above.
| Parameter | Value | Reference |
| Starting Material | (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [1] |
| Molar Ratio (Starting Material:Acetic Anhydride:4-DMAP) | 1 : 1.4 : 0.064 | [1] |
| Solvent System | Ethyl acetate / Water | [1] |
| Reaction Temperature | 5°C | [1] |
| Reaction Time | ~6 hours | [1] |
| Product Yield | Not explicitly stated in the provided abstract, but the process is described as advantageous. | |
| Product Purity | High, as determined by TLC. | [1] |
Logical Workflow for Deflazacort Synthesis from a Precursor
The overall synthesis of deflazacort often starts from more readily available steroid precursors. A representative logical workflow is depicted below, highlighting the key transformations leading to the final product.
Caption: Logical workflow of Deflazacort synthesis.
Conclusion
The conversion of this compound to deflazacort via acetylation is a synthetically elegant and crucial final step in the manufacturing of this important corticosteroid. The use of a well-defined protocol with controlled reaction conditions, including the appropriate choice of catalyst and solvent system, is essential for achieving high yield and purity of the final drug substance. This guide provides the necessary technical details to aid researchers and drug development professionals in understanding and implementing this key synthetic transformation.
References
molecular structure and CAS number for 21-Deacetoxy deflazacort
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deacetoxy deflazacort (B1670188) is a key synthetic intermediate in the manufacturing of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1][2][3] Deflazacort itself is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort.[4] Understanding the characteristics and synthesis of intermediates like 21-Deacetoxy deflazacort is crucial for the efficient and controlled production of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the molecular structure, CAS number, and other key technical data for this compound.
Molecular Structure and Physicochemical Properties
This compound is a steroid derivative with a complex polycyclic structure. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 13649-88-2 | [2][3][5][6][7][8][9] |
| Molecular Formula | C23H29NO4 | [2][3][5][6][7][10][11] |
| Molecular Weight | 383.48 g/mol | [2][3][5][10][11] |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | [11] |
| Synonyms | (11β,16β)-11-hydroxy-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, Desacetoxy Deflazacort | [2][3][7][8][9] |
| Solubility | Limited aqueous solubility; soluble in dimethyl sulfoxide (B87167) and dimethylformamide. | [1] |
| LogP | 1.06 | [1] |
| Polar Surface Area | 75.96 Ų | [1] |
Experimental Protocols
Synthesis of Deflazacort from this compound
The conversion of this compound to Deflazacort involves the introduction of an acetate (B1210297) group at the C21 position. While specific, detailed industrial protocols are often proprietary, a general synthetic route can be inferred from patent literature. One common method involves the reaction of the 21-hydroxy group (present in the precursor to this compound) with an acetylating agent. A plausible subsequent step to yield Deflazacort from a related 21-halo intermediate is described below.
Reaction: Acetoxylation of a 21-bromo derivative of this compound.
Materials:
-
21-bromo-11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyl oxazoline (B21484) (a derivative of this compound)
-
Potassium acetate
-
Tetrabutylammonium (B224687) iodide (as a phase-transfer catalyst)
-
10% aqueous sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 21-bromo-11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyl oxazoline (1 equivalent).
-
Add potassium acetate (1.5 equivalents) and a catalytic amount of tetrabutylammonium iodide (0.01 equivalents) to the vessel.
-
Add acetone as the solvent and stir the mixture.
-
The reaction is monitored for completion (e.g., by TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add chloroform to the mixture and filter to remove any inorganic salts.
-
Wash the collected organic phase three times with 10% aqueous sodium carbonate solution, followed by one wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure Deflazacort.[12]
Visualizations
Caption: Synthetic pathway to Deflazacort highlighting this compound.
Caption: Metabolic activation of Deflazacort to its active form.
References
- 1. Buy this compound | 13649-88-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. Deflazacort - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iajps.com [iajps.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Deflazacort. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS No- 13649-88-2 | NA [chemicea.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. CN101418032A - Method for synthesizing deflazacort - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stability and Degradation Profile of 21-Deacetoxy Deflazacort (B1670188)
This technical guide provides a comprehensive overview of the stability and degradation profile of 21-Deacetoxy deflazacort, also known as 21-Desacetyl deflazacort or 21-hydroxy deflazacort. This compound is the principal, pharmacologically active metabolite of the glucocorticoid pro-drug, Deflazacort.[1][2] A thorough understanding of its stability is critical for the development, formulation, and analytical characterization of Deflazacort-based therapeutics.
Metabolic Pathway of Deflazacort
Orally administered Deflazacort is a pharmacologically inert pro-drug that is rapidly and completely converted by plasma esterases to its active metabolite, this compound.[1][2] This active moiety is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several inactive metabolites, with 6β-hydroxy deflazacort being a major one.[1] The majority of these metabolites are then eliminated through the kidneys.[1]
Stability Profile
The stability of this compound is crucial for ensuring the efficacy and safety of the final drug product. Data on its stability in various storage conditions has been compiled from regulatory documents and supplier information.
Storage Stability
The compound exhibits good stability when stored at or below -20°C, both in solid form and as a stock solution.[1][3][4] However, its stability at room temperature is limited.[1] Repeated freeze-thaw cycles should be avoided for solutions to prevent degradation.[3]
| Form | Storage Temperature | Duration | Stability (% Mean Ratio / Note) | Source |
| Solid (Powder) | -20°C | ≥ 4 years | Not specified | [4] |
| In Solution | Room Temperature | 307 days | 93-96% | [1] |
| -20°C | 1 month | Not specified | [2] | |
| -20°C | 91 days | 98.6% | [1] | |
| -80°C | 6 months | Not specified | [2] | |
| Freeze/Thaw | Not specified | 6 Cycles | 83-86% | [1] |
Table 1: Summary of Storage Stability Data for this compound.
Degradation Profile
This compound is not only the active metabolite of Deflazacort but also its primary degradation product under certain stress conditions, particularly hydrolysis.[5][6] Forced degradation studies on the parent drug, Deflazacort, are therefore essential to understand the formation pathways and stability-indicating characteristics of analytical methods.
Forced Degradation Studies
Forced degradation studies expose a drug substance to stress conditions such as acid, base, oxidation, heat, and light, as required by ICH guidelines.[5][7] Deflazacort has been found to be stable under neutral, thermal, and oxidative stress conditions but degrades significantly under acidic, alkaline, and photolytic conditions.[5][7][8]
The most substantial degradation of Deflazacort, leading to the formation of this compound, occurs under basic hydrolysis, which follows first-order kinetics.[9]
| Stress Condition | Reagent / Condition | Time | Result | % Degradation of Deflazacort | Source |
| Acidic Hydrolysis | 0.1 N HCl | Heating at 80°C | Gradual degradation | 8.1% | [5][9] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Rapid degradation | 97.1% | [5][9] |
| Oxidative Stress | 3% v/v H₂O₂ | 24 days | Stable | Not observed | [5] |
| H₂O₂ | Not specified | Minor degradation | 2.1% | [9] | |
| Thermal Stress | Dry Heat at 50°C | 2 months | Stable | 1.8% | [5][9] |
| Photolytic Stress | UV Light | Not specified | Degradation observed | 1.8% | [5][9] |
| Neutral Hydrolysis | Water | Reflux for 2 days | Stable | Not observed | [5] |
Table 2: Summary of Forced Degradation Studies on Deflazacort.
Experimental Protocols
Detailed and validated analytical methods are necessary to quantify this compound and monitor its stability.
Protocol: Forced Degradation Study Workflow
The following workflow outlines a typical forced degradation study for Deflazacort to generate and analyze its degradation products.
Protocol: Stability-Indicating UPLC Method
This method is suitable for separating Deflazacort from its degradation products, including this compound.[5][7]
-
System: Ultra Performance Liquid Chromatography (UPLC) with UV detection.
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm).[7]
-
Analysis Time: A complete elution of Deflazacort and its degradants is typically achieved within 10 minutes.[5]
-
System Suitability: Parameters such as tailing factor, retention time, and theoretical plates should be monitored as per USP guidelines.[5]
Protocol: Bioanalytical LC-MS/MS Method for Plasma
This method is used for the quantification of this compound in human plasma samples.[1]
-
System: HPLC with a triple quadrupole mass spectrometer (e.g., AB SCIEX API 5000™).[1]
-
Sample Preparation: Protein precipitation of acidified human plasma (EDTA).[1]
-
Internal Standard: d3-21-desacetyl deflazacort.[1]
-
Ionization Source: Electro spray ionization (ESI), positive ion mode.[1]
-
Monitoring Mode: Multiple reaction monitoring (MRM).[1]
Conclusion
This compound is the stable, active metabolite of Deflazacort. Its own stability is robust under refrigerated and frozen conditions, making it suitable for storage as an analytical standard or in formulations designed for long-term use. The primary pathway for its formation as a degradant is through the hydrolysis of the parent drug, Deflazacort, with alkaline conditions being the most significant contributing factor. The experimental protocols and data presented in this guide are essential for any professional involved in the research, development, and quality control of Deflazacort and its related substances.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. USC Repository :: Browsing A. Trabajos de Grado by Subject "21-Desacetyl Deflazacort" [repositorio.usc.edu.co]
Unveiling the Receptor Binding Profile of 21-Deacetoxy Deflazacort's Active Metabolite
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the receptor binding affinity of 21-Deacetoxy deflazacort (B1670188), focusing on its biologically active metabolite, 21-desacetyl deflazacort. Deflazacort, a glucocorticoid, functions as a prodrug and is rapidly converted in the body to 21-desacetyl deflazacort, which is responsible for its therapeutic effects. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways to support further research and development in this area.
Core Findings: Receptor Binding Affinity
The primary pharmacological activity of deflazacort is mediated by its active metabolite, 21-desacetyl deflazacort (also known as 21-desDFZ). This metabolite exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors (GR).
An in vitro study using cytosol from human IM-9 cells (lymphoblastoid B cells) has quantified the binding affinity of 21-desacetyl deflazacort to the human glucocorticoid receptor. The results demonstrate a binding affinity with a Ki of 10 nM and an IC50 of 21 nM.[1] For comparison, the same study showed that prednisolone (B192156), a well-established corticosteroid, exhibited a binding affinity approximately four times higher, with a Ki of 2.4 nM and an IC50 of 4.9 nM.[1] This indicates that while 21-desacetyl deflazacort is a potent binder to the glucocorticoid receptor, its affinity is moderately lower than that of prednisolone.
It is noteworthy that the inactive metabolite of 21-desacetyl deflazacort, 6β-hydroxy-21-desacetyl-deflazacort, displayed minimal binding to the glucocorticoid receptor.[1]
The following table summarizes the quantitative binding affinity data for 21-desacetyl deflazacort and prednisolone to the human glucocorticoid receptor.
| Compound | Cell Line | Receptor Source | Ki (nM) | IC50 (nM) |
| 21-desacetyl deflazacort | IM-9 | Cytosol | 10 | 21 |
| Prednisolone | IM-9 | Cytosol | 2.4 | 4.9 |
Glucocorticoid Receptor Signaling Pathway
The binding of 21-desacetyl deflazacort to the glucocorticoid receptor initiates a cascade of intracellular events that ultimately modulate gene expression. The diagram below illustrates the generally accepted signaling pathway for glucocorticoids.
References
The Unveiling of a Potent Metabolite: An In-depth Technical Guide to the Discovery and Historical Context of 21-Deacetoxy Deflazacort
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical context, and key scientific data related to 21-Deacetoxy Deflazacort (B1670188), the active metabolite of the corticosteroid deflazacort. This document consolidates critical information on its synthesis, pharmacological activity, and metabolic fate, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the core concepts for researchers, scientists, and drug development professionals.
Introduction and Historical Context
Deflazacort, a glucocorticoid, was first patented in 1969 and approved for medical use in 1985.[1] It emerged as an anti-inflammatory and immunosuppressive agent.[1] Central to its therapeutic action is its rapid conversion in the body to its active metabolite, 21-Deacetoxy Deflazacort, also and more formally known as 21-desacetyl deflazacort.[1][2][3] This biotransformation is a pivotal step, as deflazacort itself is an inactive prodrug.[1] The discovery of 21-desacetyl deflazacort was a direct result of early metabolic and pharmacological studies on the parent drug, deflazacort, which aimed to understand its mechanism of action and disposition in the body. While the initial focus was on deflazacort, the significant biological activity of its metabolite quickly became a key aspect of its clinical profile.
The nomenclature "this compound" and "21-desacetyl deflazacort" are often used interchangeably in the literature to refer to this active metabolite.[2][4][5] For clarity and scientific accuracy, this guide will primarily use the term "21-desacetyl deflazacort."
Physicochemical Properties and Synthesis
21-desacetyl deflazacort is a steroid belonging to the class of 21-hydroxysteroids, characterized by a hydroxyl group at the 21-position of the steroid backbone.[6]
Table 1: Physicochemical Properties of 21-desacetyl deflazacort
| Property | Value | Reference |
| Molecular Formula | C23H29NO5 | [2] |
| Molecular Weight | 399.5 g/mol | [2] |
| CAS Number | 13649-57-5 | [2] |
| Synonyms | This compound, 21-hydroxy-deflazacort, L-6,485 | [2][6] |
The synthesis of 21-desacetyl deflazacort is primarily considered in the context of its role as a metabolite of deflazacort. However, its synthesis as a reference standard for analytical and research purposes is crucial. While detailed proprietary synthesis methods are not fully public, the general approach involves the deacetylation of deflazacort.
Pharmacological Activity and Mechanism of Action
The anti-inflammatory and immunosuppressive effects of deflazacort are attributable to its active metabolite, 21-desacetyl deflazacort.[2][3] This metabolite exerts its effects by binding to glucocorticoid receptors (GRs).[7]
Glucocorticoid Receptor Binding
21-desacetyl deflazacort has a high affinity for the glucocorticoid receptor, initiating a cascade of events that lead to the modulation of gene expression.
Table 2: Glucocorticoid Receptor Binding Affinity of 21-desacetyl deflazacort
| Parameter | Value | Cell Line/System | Reference |
| Ki | 10 nM | IM-9 cell cytosol | [8] |
| IC50 | 21 nM | IM-9 cell cytosol | [8] |
The binding of 21-desacetyl deflazacort to the glucocorticoid receptor is the critical first step in its mechanism of action.
Anti-inflammatory and Immunosuppressive Effects
The activation of the glucocorticoid receptor by 21-desacetyl deflazacort leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines. This modulation of gene expression is the basis for its therapeutic effects.
Pharmacokinetics and Metabolism
Deflazacort is rapidly absorbed after oral administration and is quickly converted to 21-desacetyl deflazacort by esterases.[7]
Table 3: Pharmacokinetic Parameters of 21-desacetyl deflazacort in Humans
| Parameter | Value | Condition | Reference |
| Elimination Half-Life | 18 to 36 hours | - | [9] |
| Protein Binding | ~40% | - | [7] |
The active metabolite, 21-desacetyl deflazacort, is further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into inactive metabolites that are then excreted.[7][9]
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Illustrative Protocol)
This protocol is a generalized representation based on common practices for competitive binding assays.
Objective: To determine the binding affinity (Ki and IC50) of 21-desacetyl deflazacort for the human glucocorticoid receptor.
Materials:
-
IM-9 cell cytosol (as a source of glucocorticoid receptors)
-
Radiolabeled dexamethasone (B1670325) ([³H]-dexamethasone)
-
21-desacetyl deflazacort (test compound)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of 21-desacetyl deflazacort.
-
In a multi-well plate, incubate the IM-9 cell cytosol with a fixed concentration of [³H]-dexamethasone and varying concentrations of 21-desacetyl deflazacort.
-
Include control wells with [³H]-dexamethasone only (total binding) and with [³H]-dexamethasone and a high concentration of unlabeled dexamethasone (non-specific binding).
-
After incubation to reach equilibrium, separate the bound from free radioligand using a method such as filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the concentration of 21-desacetyl deflazacort to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
21-desacetyl deflazacort is the pharmacologically active entity responsible for the therapeutic effects of the prodrug deflazacort. Its discovery was integral to understanding the clinical utility of deflazacort. With a high affinity for the glucocorticoid receptor, it potently mediates anti-inflammatory and immunosuppressive responses. This in-depth guide provides a consolidated resource of its historical context, key quantitative data, and illustrative experimental methodologies to support further research and development in the field of corticosteroid therapy.
References
- 1. Deflazacort - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Human Metabolome Database: Showing metabocard for 21-Desacetyl Deflazacort (HMDB0245604) [hmdb.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. impactfactor.org [impactfactor.org]
21-Deacetoxy deflazacort molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 21-Deacetoxy deflazacort (B1670188), a synthetic corticosteroid and a pivotal intermediate in the synthesis of Deflazacort. This document outlines its core molecular attributes, synthesis pathway, and mechanism of action, presenting the information in a clear and accessible format for technical audiences.
Core Molecular Data
21-Deacetoxy deflazacort is characterized by the following molecular properties:
| Property | Value | Citation |
| Molecular Formula | C23H29NO4 | [1][2] |
| Molecular Weight | 383.48 g/mol | [1] |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | [2] |
| CAS Number | 13649-88-2 | [2] |
Synthesis and Production
This compound is a key intermediate in the manufacturing of Deflazacort, a medication known for its anti-inflammatory and immunosuppressive effects.[1] Modern synthetic approaches have shifted towards more efficient and environmentally conscious methods.
Experimental Synthesis Workflow
Contemporary synthesis strategies often utilize phytosterols, such as stigmasterol (B192456) and sitosterol (B1666911) derived from soybean oil, as cost-effective and sustainable starting materials.[1] While specific industrial protocols are often proprietary, the general workflow involves a multi-step chemical synthesis.
References
A Technical Guide to 21-Deacetoxy deflazacort: Therapeutic Potential and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract: 21-Deacetoxy deflazacort (B1670188) (CAS No: 13649-88-2) is a synthetic glucocorticoid primarily recognized as a key intermediate in the synthesis of Deflazacort, a corticosteroid with established anti-inflammatory and immunosuppressive properties.[1] While direct therapeutic applications of 21-Deacetoxy deflazacort are not extensively documented, its structural relationship to Deflazacort necessitates a thorough understanding of its pharmacological context. This technical guide provides the available data on this compound, complemented by an in-depth analysis of its parent compound, Deflazacort, and its active metabolite, 21-Desacetyl deflazacort. The guide summarizes quantitative pharmacological data, details relevant experimental protocols, and visualizes key biological and experimental pathways to support further research and development in this area.
Introduction to this compound
This compound is a synthetic corticosteroid characterized by a steroid backbone with specific functional groups that contribute to its biological activity.[1] It is principally known as a precursor in the manufacturing of Deflazacort.[1] Although research into its direct therapeutic use is limited, one preclinical study has demonstrated its activity as a glucocorticoid, showing it induces hepatic gluconeogenesis in adrenalectomized rats at a dose of 0.2 mg/kg.[2] Given the scarcity of direct clinical data, this guide will focus on the established pharmacology of the closely related and clinically significant compounds—Deflazacort and its active metabolite, 21-Desacetyl deflazacort—to provide a comprehensive framework for researchers.
Deflazacort itself is an inactive prodrug that is rapidly metabolized by plasma esterases to its active form, 21-Desacetyl deflazacort (21-desDFZ), which is responsible for its therapeutic effects.[3][4][5] Therefore, understanding the mechanism of action, pharmacokinetics, and clinical efficacy of Deflazacort and 21-desDFZ is critical for evaluating the potential of its precursors and related metabolites.
Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of action for these corticosteroids involves the glucocorticoid receptor (GR).[5] As a member of this class, this compound is understood to exert its effects through this pathway.[1] The active metabolite of Deflazacort, 21-desDFZ, binds to the human glucocorticoid receptor with a high affinity (Ki of 10 nM).[6]
The process is as follows:
-
Binding: The corticosteroid penetrates the cell membrane and binds to the GR in the cytoplasm.[5]
-
Translocation: This binding event causes a conformational change in the receptor, which then translocates into the nucleus.[5]
-
Gene Modulation: Inside the nucleus, the steroid-receptor complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs).[5] This interaction modulates the transcription of various genes, leading to:
-
Upregulation of Anti-inflammatory Proteins: Increased production of proteins like lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]
-
Downregulation of Pro-inflammatory Cytokines: Suppression of the expression of cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[5]
-
These actions collectively result in potent anti-inflammatory and immunosuppressive effects.[1][3]
Pharmacokinetics of Deflazacort and 21-Desacetyl deflazacort
Deflazacort is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 21-Desacetyl deflazacort (21-desDFZ).[5][7] The pharmacokinetic properties of 21-desDFZ are central to the drug's clinical profile.
-
Absorption: After oral administration, Deflazacort is well-absorbed and quickly converted to 21-desDFZ, reaching a median peak plasma concentration (Tmax) in about 1 hour.[3][7] Food does not significantly affect the extent of absorption but may slightly decrease the rate.[7][8]
-
Distribution: The plasma protein binding of 21-desDFZ is approximately 40%.[3][7][9]
-
Metabolism: Deflazacort is converted to 21-desDFZ by plasma esterases. 21-desDFZ is further metabolized by the cytochrome P450 enzyme CYP3A4 into inactive metabolites, including 6β-hydroxy-21-desacetyl deflazacort.[3][7][10]
-
Elimination: The mean terminal elimination half-life of 21-desDFZ ranges from 1.1 to 3 hours.[7][9][11] About 70% of the administered dose is excreted in the urine, with the remainder eliminated in the feces.[9]
Data from a single-dose, dose-proportionality study.
| Dose of Deflazacort | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | T½ (hours) |
| 3 mg | 10.4 ± 5.0 | 38.5 ± 37.1 | - |
| 6 mg | 19.8 ± 7.5 | 64.9 ± 20.8 | 1.9 ± 0.5 |
| 36 mg | 132.6 ± 52.5 | 411.7 ± 148.5 | 2.4 ± 1.5 |
| (Source: Journal of Clinical Pharmacology[11]) |
Potential Therapeutic Applications and Clinical Data (from Deflazacort Studies)
Deflazacort is approved for treating Duchenne muscular dystrophy (DMD) and is used for a wide range of other inflammatory and autoimmune conditions.[4][12] Clinical studies have demonstrated its efficacy, often in comparison to other corticosteroids like prednisone (B1679067).
DMD is a primary indication for Deflazacort.[13] Clinical trials have shown that it can preserve muscle strength and delay disease progression.[14][15] A meta-analysis of two large clinical trials compared the functional outcomes of patients on Deflazacort versus those on prednisone/prednisolone over 48 weeks.
Adjusted mean difference in decline over 48 weeks (Deflazacort favored).
| Functional Measure | Lower Decline with Deflazacort | 95% Confidence Interval |
| 6-Minute Walk Distance (6MWD) | 28.3 meters | 5.7, 50.9 |
| Time to Rise from Supine | 2.9 seconds | 0.9, 4.9 |
| Time for 4-Stair Climb | 2.3 seconds | 0.5, 4.1 |
| North Star Ambulatory Assessment | 2.9 points | 0.1, 5.8 |
| (Source: Muscle & Nerve[16]) |
Deflazacort's anti-inflammatory and immunosuppressive effects make it useful in various conditions, including:
-
Rheumatoid arthritis and other rheumatic diseases[12]
-
Asthma and allergic states[12]
-
Nephrotic syndrome[4]
-
Systemic lupus erythematosus[4]
-
Ulcerative colitis and Crohn's disease[4]
Studies suggest the relative anti-inflammatory potency of Deflazacort to prednisone is approximately 0.7-0.9 to 1, meaning about 7.5 mg of Deflazacort is equivalent to 5 mg of prednisone.[4][9] However, this ratio can vary depending on the condition being treated.[12]
Experimental Protocols
This section details methodologies relevant to the study of this compound and related compounds.
Based on methodologies for quantifying 21-desacetyl deflazacort in plasma.
-
Sample Collection: Collect serial plasma samples from subjects at predetermined time points following oral administration of the parent drug.[8]
-
Sample Preparation:
-
To a 1 mL plasma sample, add an internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of methylene (B1212753) chloride and ether).
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC).[8][11]
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or a suitable buffer.
-
Detection: UV detection at an appropriate wavelength (e.g., 245-254 nm).[17]
-
-
Quantification: Construct a standard curve using known concentrations of the analyte. Calculate the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[11]
Based on a competitive binding assay using rat tissues.
-
Cytosol Preparation:
-
Binding Reaction:
-
In incubation tubes, combine the cytosol preparation with a fixed concentration of a radiolabeled glucocorticoid, such as [3H]dexamethasone.
-
Add varying concentrations of the unlabeled competitor compound (e.g., 21-desacetyl deflazacort or prednisolone).[18]
-
Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran suspension to each tube to adsorb the unbound radioligand.
-
Centrifuge the tubes to pellet the charcoal. The supernatant will contain the radioligand bound to the receptor.
-
-
Quantification:
-
Measure the radioactivity in an aliquot of the supernatant using liquid scintillation counting.
-
Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 (the concentration of the competitor that inhibits 50% of the specific [3H]dexamethasone binding).[18]
-
Based on studies in rats and mice.[19]
-
Passive Cutaneous Anaphylaxis (PCA) in Rats:
-
Sensitize rats by intradermally injecting anti-DNP-As IgE serum.
-
After 48 hours, orally administer the test compound (e.g., Deflazacort, 21-desacetyl-deflazacort, or vehicle).
-
After 1 hour, intravenously challenge the rats with an antigen (DNP-As) mixed with Evans blue dye.
-
After 30 minutes, sacrifice the animals and measure the diameter and intensity of the blue spot at the injection site to quantify the allergic reaction.
-
-
Arthus Reaction in Mice:
-
Actively sensitize mice by injecting bovine serum albumin (BSA) with complete Freund's adjuvant.
-
Two weeks later, orally administer the test compound.
-
After 1 hour, induce the Arthus reaction by injecting BSA into the footpad.
-
Measure the swelling (edema) of the footpad at various time points (e.g., 2, 4, 6 hours) post-challenge to assess the inhibitory effect of the compound.
-
Conclusion and Future Directions
This compound is a compound of interest primarily due to its role as a direct precursor to Deflazacort. While data on its independent biological activity is sparse, its structural similarity to clinically proven corticosteroids suggests it possesses glucocorticoid properties, as evidenced by preclinical findings.[2] For drug development professionals and researchers, the value of this compound currently lies in its function as a research tool and synthetic intermediate.[1]
Future research should aim to characterize the specific pharmacological profile of this compound directly. Key areas of investigation could include:
-
Receptor Binding Affinity: Determining its binding affinity for the glucocorticoid receptor in comparison to 21-desacetyl deflazacort.
-
In Vivo Potency: Assessing its anti-inflammatory and immunosuppressive potency in established animal models.
-
Pharmacokinetics: Characterizing its absorption, distribution, metabolism, and excretion profile to understand if it acts as a prodrug itself.
A more complete understanding of this compound will clarify its potential and provide a more robust foundation for the development of next-generation corticosteroid therapies.
References
- 1. Buy this compound | 13649-88-2 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. drugs.com [drugs.com]
- 4. Deflazacort - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The effect of food on the relative bioavailability of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Efficacy and safety of deflazacort vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Deflazacort vs prednisone treatment for Duchenne muscular dystrophy: A meta‐analysis of disease progression rates in recent multicenter clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USC Repository :: Browsing A. Trabajos de Grado by Subject "21-Desacetil Deflazacort" [repositorio.usc.edu.co]
- 18. researchgate.net [researchgate.net]
- 19. Acute effects of deflazacort and its metabolite 21-desacetyl-deflazacort on allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 21-Deacetoxy Deflazacort
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deacetoxy deflazacort (B1670188), a key metabolite of the corticosteroid deflazacort, plays a crucial role in the pharmacological activity of its parent drug. Deflazacort is an inactive prodrug that is rapidly converted to its active metabolite, 21-desacetyl deflazacort (the same as 21-Deacetoxy deflazacort), by plasma esterases following administration.[1][2] A thorough understanding of the physicochemical properties of this active metabolite is essential for drug development, quality control, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for this compound, including detailed experimental protocols and a visualization of its metabolic pathway.
While specific, publicly available quantitative spectral data for this compound is limited, this guide presents the expected spectral characteristics based on the known structure of the molecule and general principles of spectroscopy for corticosteroid compounds. The information herein is intended to serve as a valuable resource for researchers in the field.
Chemical Structure
Chemical Name: (11β,16β)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione CAS Number: 13649-88-2 Molecular Formula: C₂₃H₂₉NO₄ Molecular Weight: 383.48 g/mol [3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide characteristic signals for the steroid backbone and its substituents.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-1 | 6.0 - 6.2 | d | Olefinic proton on the A-ring. |
| H-2 | 7.2 - 7.4 | d | Olefinic proton on the A-ring. |
| H-4 | ~6.3 | s | Olefinic proton on the A-ring. |
| H-6 | 2.3 - 2.5 | m | |
| H-11 | ~4.5 | br s | Proton attached to the carbon bearing the hydroxyl group. |
| H-16 | 4.8 - 5.0 | m | Proton on the oxazole-fused ring. |
| H-18 (CH₃) | 0.8 - 1.0 | s | Angular methyl group. |
| H-19 (CH₃) | 1.2 - 1.4 | s | Angular methyl group. |
| H-21 (CH₃) | 2.1 - 2.3 | s | Acetyl methyl group of the ketone at C-20. |
| Oxazole-CH₃ | 2.3 - 2.5 | s | Methyl group on the oxazoline (B21484) ring. |
| Other Protons | 1.0 - 2.8 | m | Complex multiplets from the steroid backbone. |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 (C=O) | 185 - 187 | Ketone carbonyl in the A-ring. |
| C-20 (C=O) | 208 - 212 | Ketone carbonyl in the side chain. |
| C-1, C-2, C-4, C-5 | 120 - 170 | Olefinic carbons in the A-ring. |
| C-17, C-16 | 90 - 110 | Carbons of the oxazole-fused ring. |
| C-11 (C-OH) | 68 - 72 | Carbon bearing the hydroxyl group. |
| C-18 (CH₃) | 15 - 20 | Angular methyl group. |
| C-19 (CH₃) | 20 - 25 | Angular methyl group. |
| C-21 (CH₃) | 25 - 30 | Acetyl methyl group. |
| Oxazole-CH₃ | 10 - 15 | Methyl group on the oxazoline ring. |
| Other Carbons | 20 - 60 | Aliphatic carbons of the steroid backbone. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its ketone, hydroxyl, and olefinic groups.
Table 3: Expected FT-IR Absorption Bands for this compound (KBr Pellet)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Strong, broad |
| C-H (alkane) | 2850 - 3000 | Medium |
| C=O (ketone, C-20) | 1705 - 1725 | Strong |
| C=O (ketone, C-3) | 1650 - 1670 | Strong |
| C=C (alkene) | 1600 - 1680 | Medium |
| C-O (hydroxyl) | 1000 - 1260 | Strong |
| C-N (oxazoline) | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, electrospray ionization (ESI) in positive mode is a common technique.
Table 4: Expected Mass Spectrometry Data for this compound (ESI+)
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 384.21 | Protonated molecular ion. |
| [M+Na]⁺ | 406.19 | Sodium adduct. |
| Key Fragment Ions | Varies | Fragmentation would likely involve losses of water (H₂O) from the hydroxyl group, and cleavage of the side chain and rings of the steroid backbone. |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for this compound are not explicitly published. However, based on standard methodologies for corticosteroids and related steroidal compounds, the following protocols can be applied.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[5]
-
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis (e.g., 1-10 µg/mL).
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol.[1]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for corticosteroids.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion and perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be employed.[1][7]
-
Metabolic Pathway of Deflazacort
Deflazacort is a prodrug that undergoes metabolic activation to form this compound. This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to inactive forms that are subsequently excreted.[8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. masjaps.com [masjaps.com]
- 6. youtube.com [youtube.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
21-Deacetoxy Deflazacort and its Role as an Anti-Inflammatory Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deacetoxy deflazacort (B1670188) is a synthetic glucocorticoid and a key intermediate in the synthesis of Deflazacort.[1] While it is structurally related to Deflazacort, the primary anti-inflammatory and immunosuppressive activities attributed to this class of compounds are predominantly mediated by Deflazacort's active metabolite, 21-desacetyl deflazacort.[2][3][4][5][6] Deflazacort itself is a prodrug that undergoes rapid conversion to 21-desacetyl deflazacort in the body.[3][6][7] This technical guide provides an in-depth overview of the anti-inflammatory role of this compound family, focusing on the well-documented activities of the active metabolite, 21-desacetyl deflazacort. The information presented herein is intended to support research and development efforts in the field of inflammatory and autoimmune diseases.
Mechanism of Action
The anti-inflammatory effects of the Deflazacort family of compounds are primarily exerted through the binding of the active metabolite, 21-desacetyl deflazacort, to glucocorticoid receptors (GRs).[2][5] This interaction initiates a cascade of molecular events that ultimately suppress inflammation.
Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it modulates gene expression through two main pathways:
-
Transactivation: The activated GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9] This repression occurs without direct binding to the DNA and is a key mechanism for the suppression of pro-inflammatory cytokine production.[8]
By inhibiting NF-κB, the production of a wide array of inflammatory mediators is downregulated, including cytokines, chemokines, and adhesion molecules, which are crucial for the propagation of the inflammatory response.[9]
Signaling Pathway
The following diagram illustrates the generalized signaling pathway of glucocorticoids, which is applicable to the active metabolite of Deflazacort.
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Data
The following tables summarize the available quantitative data for the active metabolite, 21-desacetyl deflazacort. It is important to note that direct quantitative data for the anti-inflammatory activity of 21-Deacetoxy deflazacort is limited in publicly available literature.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| 21-desacetyl deflazacort | Glucocorticoid Receptor (rat liver) | [3H]dexamethasone displacement | ~60-68 | [10] |
| Dexamethasone (B1670325) | Glucocorticoid Receptor (rat liver) | [3H]dexamethasone displacement | 15-17 | [10] |
Note: The IC50 for 21-desacetyl deflazacort was reported to be 4 times higher than that of dexamethasone in this study.[10]
Table 2: Anti-inflammatory Potency
| Compound | Model | Effect | Relative Potency (vs. Prednisolone) | Reference |
| Deflazacort | Various experimental models | Anti-inflammatory activity | 10-20 times higher | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of anti-inflammatory agents. Below are representative protocols for assessing the activity of compounds like 21-desacetyl deflazacort.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized procedure based on established methods for determining the binding affinity of a test compound to the glucocorticoid receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the glucocorticoid receptor.
Materials:
-
Test compound (e.g., 21-desacetyl deflazacort)
-
[3H]-Dexamethasone (radioligand)
-
Recombinant human Glucocorticoid Receptor (GR)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dithiothreitol (DTT)
-
96-well microplates
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound and a known reference compound (e.g., Dexamethasone) in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant human GR, and a fixed concentration of [3H]-Dexamethasone.
-
Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Dexamethasone).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand using a suitable method, such as filtration through a glass fiber filter plate.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a Glucocorticoid Receptor Binding Assay.
Inhibition of Pro-inflammatory Cytokine Production Assay (ELISA)
This protocol outlines a general method for measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in stimulated immune cells.
Objective: To determine the IC50 of a test compound for the inhibition of pro-inflammatory cytokine secretion.
Materials:
-
Test compound
-
Cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for stimulation
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cells with the diluted test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for an appropriate time to allow for cytokine production and secretion (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a Pro-inflammatory Cytokine Inhibition Assay.
Conclusion
This compound is a notable compound within the glucocorticoid class, primarily recognized as a synthetic precursor to Deflazacort. The significant anti-inflammatory and immunosuppressive effects of this therapeutic family are mediated by the active metabolite, 21-desacetyl deflazacort. The mechanism of action involves binding to the glucocorticoid receptor and subsequent modulation of gene expression, leading to the suppression of pro-inflammatory pathways, including the NF-κB signaling cascade. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of glucocorticoid-based anti-inflammatory therapies. Further research focusing on the direct biological activities of this compound may provide additional insights into its pharmacological profile.
References
- 1. Buy this compound | 13649-88-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 21-Deacetoxy deflazacort in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deacetoxy deflazacort (B1670188) is the active metabolite of Deflazacort, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1][2] As a glucocorticoid, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.[1] Understanding the precise protocol for dissolving and utilizing this compound in in vitro settings is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of 21-Deacetoxy deflazacort, along with its stability and storage conditions, and an overview of its signaling pathway.
Data Presentation
Solubility and Stability of this compound
The solubility and stability of this compound are critical parameters for its effective use in in vitro assays. The following tables summarize key quantitative and qualitative data.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL | Cayman Chemical[3] |
| Dimethyl Sulfoxide (DMSO) | Good solubility | Smolecule[4] |
| Ethanol | Slightly soluble: 0.1-1 mg/mL | Cayman Chemical[3] |
| Aqueous Buffers | Limited solubility | Smolecule[4] |
Note: For the parent compound, Deflazacort, solubility in DMSO has been reported as ≥20 mg/mL and ≥100 mg/mL by different suppliers, suggesting that the active metabolite may also have significant solubility in this solvent.[5]
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical, Sapphire North America[6][7] |
| In Solvent (Stock Solution) | -80°C | 6 months | MedChemExpress[2] |
| In Solvent (Stock Solution) | -20°C | 1 month | MedChemExpress[2] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Cayman Chemical[8] |
Experimental Protocols
Protocol for Dissolving this compound for In Vitro Assays
This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Accurately weigh the desired amount of the compound. The molecular weight of this compound is 383.48 g/mol .[4]
-
To prepare a 10 mM stock solution, dissolve 3.84 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
Always prepare fresh working solutions for each experiment and do not store them for extended periods.
-
Workflow for Dissolving this compound:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acute effects of deflazacort and its metabolite 21-desacetyl-deflazacort on allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Buy this compound | 13649-88-2 [smolecule.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. USC Repository :: Browsing A. Trabajos de Grado by Subject "21-Desacetyl Deflazacort" [repositorio.usc.edu.co]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 21-Deacetoxy deflazacort in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 21-Deacetoxy deflazacort (B1670188) in in-vitro cell culture experiments. This document outlines the compound's mechanism of action in the context of its parent drug, Deflazacort, and provides detailed protocols for evaluating its biological activity.
1. Introduction and Background
21-Deacetoxy deflazacort is a synthetic corticosteroid and a known intermediate in the synthesis of Deflazacort.[1][2] Deflazacort itself is an inactive prodrug that is rapidly metabolized in the body to its pharmacologically active metabolite, 21-desacetyl deflazacort (21-desDFZ).[3][4][5] The anti-inflammatory and immunosuppressive effects of Deflazacort are exerted by this active metabolite.[3][6][7]
The primary mechanism of action for this class of compounds is through binding to and activating the glucocorticoid receptor (GR).[1][3][8] This interaction modulates the transcription of genes involved in inflammatory and immune responses, making these compounds valuable tools for research in immunology, inflammation, and various autoimmune conditions.[3][7] While this compound is primarily known as a synthetic intermediate, its structural similarity to active glucocorticoids warrants investigation into its own potential biological activity. The protocols outlined below are designed to assess its efficacy, focusing on key pathways modulated by glucocorticoids.
2. Mechanism of Action: Glucocorticoid Receptor Signaling
The biological effects of Deflazacort's active metabolite, and presumably any related active compound like this compound, are mediated through the glucocorticoid receptor. The process is as follows:
-
Ligand Binding : The steroid diffuses across the cell membrane and binds to the GR located in the cytoplasm.[3]
-
Conformational Change & Translocation : This binding induces a conformational change in the GR, causing it to dissociate from a chaperone protein complex and translocate into the nucleus.[3]
-
Gene Regulation : In the nucleus, the steroid-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[3] This binding can either activate the transcription of anti-inflammatory genes (trans-activation) or repress the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), through protein-protein interactions (trans-repression).[3][7]
-
Anti-Inflammatory Effects : The key anti-inflammatory outcome is the downregulation of pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), and the upregulation of anti-inflammatory proteins like lipocortin-1.[3]
References
- 1. Buy this compound | 13649-88-2 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 4. Deflazacort - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Articles [globalrx.com]
- 7. What is Deflazacort used for? [synapse.patsnap.com]
- 8. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing a Stock Solution of 21-Deacetoxy deflazacort
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation, storage, and handling of a stock solution of 21-Deacetoxy deflazacort (B1670188) for research applications. 21-Deacetoxy deflazacort is a glucocorticoid and a key intermediate in the synthesis of Deflazacort, a corticosteroid known for its anti-inflammatory and immunosuppressive properties.[1][2] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility in studies investigating corticosteroid mechanisms, inflammation, and immunity.[1] This document outlines detailed protocols, safety precautions, and relevant chemical and physical data.
Chemical and Physical Properties
This compound is a synthetic corticosteroid characterized by a steroid backbone.[1] Its biological activity is primarily mediated through its function as a glucocorticoid.[1]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | References |
| Molecular Formula | C₂₃H₂₉NO₄ | [1][3] |
| Molecular Weight | 383.48 g/mol | [1][4] |
| CAS Number | 13649-88-2 | [3][5] |
| Appearance | A solid; Pale Beige Solid | [3][6] |
| Melting Point | >250°C with decomposition | [1][6] |
| Solubility | ||
| Dimethyl sulfoxide (B87167) (DMSO) | Sparingly soluble: 1-10 mg/mL | |
| Dimethylformamide (DMF) | Good solubility | |
| Ethanol | Slightly soluble: 0.1-1 mg/mL | |
| Water | Limited aqueous solubility | |
| Storage Conditions | ||
| Solid Powder | -20°C | |
| In Solvent | -20°C for 1 month; -80°C for 6 months | |
| Stability | ≥ 4 years (as solid at -20°C) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro studies. Given its solubility, DMSO is the recommended solvent.
Materials and Equipment:
-
This compound powder (CAS: 13649-88-2)
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, positive displacement pipette or a dedicated chemical-resistant pipette with sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out 3.84 mg of this compound powder into the tube.
-
Calculation:
-
Amount (mol) = Weight (g) / Molecular Weight ( g/mol )
-
Amount (mol) = 0.00384 g / 383.48 g/mol = 1.00 x 10⁻⁵ mol
-
Volume (L) = Amount (mol) / Concentration (mol/L)
-
Volume (L) = 1.00 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL
-
-
Dissolution: Aseptically add 1.0 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected (amber) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Caption: Workflow for preparing a 10 mM stock solution.
Protocol 2: Application of this compound to Cultured Cells
This protocol provides a general workflow for diluting the stock solution to a working concentration for cell culture experiments. The final concentration will depend on the specific cell type and experimental design.
Materials:
-
10 mM this compound stock solution
-
Sterile cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
-
Sterile, chemical-resistant pipette tips
Procedure:
-
Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Preparation of Working Solution (Serial Dilution): It is recommended to perform a serial dilution to achieve accurate final concentrations. For example, to treat cells with 100 nM:
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. Mix well.
-
Final Dilution: Prepare the final 100 nM working solution by diluting the 100 µM intermediate solution 1:1000. For example, add 2 µL of the 100 µM solution to 2 mL of medium in a culture well.
-
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (without the compound) to a separate set of cells. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Incubation: Gently mix the plate and incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned assays (e.g., gene expression analysis, cell viability assays, or protein analysis).
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound acts as a glucocorticoid.[1][3] Glucocorticoids diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex. Ligand binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus. In the nucleus, it modulates gene expression by binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, resulting in anti-inflammatory and immunosuppressive effects.[8]
Caption: Glucocorticoid receptor signaling pathway.
Safety and Handling Precautions
Researchers must consult the latest Safety Data Sheet (SDS) for this compound before use.[4][5][9]
-
Hazard Identification: May cause respiratory irritation, skin irritation, and serious eye irritation.[5] It is harmful if inhaled or in contact with skin and may cause an allergic skin reaction.[5] Prolonged or repeated exposure may cause damage to organs.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[4]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[4] Avoid contact with skin and eyes.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewers or surface water.[4][5]
-
First Aid:
References
- 1. Buy this compound | 13649-88-2 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DEFLAZACORT CAS#: 13649-88-2 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Application Notes and Protocols: 21-Deacetoxy Deflazacort as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deacetoxy deflazacort (B1670188) is a key related substance of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. As a significant impurity, the accurate quantification of 21-Deacetoxy deflazacort is critical for ensuring the quality, safety, and efficacy of Deflazacort drug substances and products. These application notes provide a comprehensive guide to the use of this compound as a reference standard in pharmaceutical analysis, with a focus on chromatographic methods.
Deflazacort is a prodrug that is converted to its active metabolite, 21-desacetyl deflazacort. Like other glucocorticoids, its mechanism of action involves binding to glucocorticoid receptors, which then modulate gene expression to produce anti-inflammatory and immunosuppressive effects.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value |
| Chemical Name | (11β,16β)-11-Hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |
| CAS Number | 13649-88-2[1][2] |
| Molecular Formula | C₂₃H₂₉NO₄[1][3] |
| Molecular Weight | 383.49 g/mol [1][3][4] |
| Appearance | Pale Beige Solid[2] |
| Melting Point | >250°C with decomposition[3] |
| Solubility | Limited aqueous solubility. Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] |
| Storage Conditions | 2-8°C Refrigerator[2] |
Glucocorticoid Signaling Pathway
Deflazacort, as a glucocorticoid, exerts its effects through the glucocorticoid receptor signaling pathway. A simplified representation of this pathway is provided below.
Experimental Protocols
Reference Standard Management Workflow
The proper management of the this compound reference standard is crucial for maintaining its integrity and ensuring the reliability of analytical results.
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol describes a typical reversed-phase HPLC method for the quantification of this compound in a drug substance.
1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC system with a UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile (B52724) and water (gradient or isocratic, e.g., 40:60 v/v).[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Detection Wavelength | 244 nm.[5] |
| Injection Volume | 20 µL. |
| Column Temperature | Ambient or controlled at 25°C. |
2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in the same ratio as the mobile phase.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
-
Standard Solution: Further dilute the Standard Stock Solution with the diluent to a final concentration suitable for the analysis (e.g., 1.0 µg/mL).
-
Test Solution (Deflazacort Drug Substance): Accurately weigh about 100 mg of the Deflazacort drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL.
3. System Suitability
Before sample analysis, perform system suitability tests by injecting the Standard Solution multiple times (typically 5 or 6 replicates). The following criteria should be met:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.
-
Theoretical plates for the this compound peak: Not less than 2000.
-
Tailing factor for the this compound peak: Not more than 2.0.
4. Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the peak area.
-
Inject the Test Solution and record the peak areas for both Deflazacort and this compound.
-
Calculate the amount of this compound in the Deflazacort drug substance using the following formula:
% this compound = (Area of Impurity in Test / Area of Standard) x (Concentration of Standard / Concentration of Test) x 100
Data Presentation: Method Validation Summary
The following tables present representative data from a validation study of the HPLC method for the quantification of this compound.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area |
| 0.2 | 5,000 |
| 0.5 | 12,500 |
| 1.0 | 25,000 |
| 1.5 | 37,500 |
| 2.0 | 50,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision
| Parameter | % RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6, different day/analyst) | ≤ 2.5% |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 101.1% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this impurity in Deflazacort pharmaceutical products. The provided HPLC method and validation data serve as a robust starting point for researchers and quality control analysts. Adherence to a systematic reference standard management workflow will ensure the long-term integrity and validity of analytical results, ultimately contributing to the safety and quality of the final drug product.
References
- 1. Buy this compound | 13649-88-2 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. HPLC determination of deflazacort and its related substances: Ingenta Connect [ingentaconnect.com]
Application Note: Quantification of 21-Deacetoxy Deflazacort in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Deflazacort (B1670188) is a glucocorticoid prodrug utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] Following oral administration, it is rapidly and extensively converted by plasma esterases into its pharmacologically active metabolite, 21-Deacetoxy deflazacort, also known as 21-desacetyl deflazacort or 21-hydroxydeflazacort.[1][4][5][6][7] The accurate quantification of this active metabolite in biological matrices, such as human plasma, is critical for pharmacokinetic, pharmacodynamic, and bioequivalence studies, which are fundamental in drug development and clinical research.[1][3] This document provides detailed protocols and methodologies for the robust quantification of this compound using liquid chromatography with tandem mass spectrometry (LC-MS/MS), the preferred method for its high sensitivity and specificity.[6][7][8]
Metabolic Pathway and Pharmacokinetics
Deflazacort itself is a pharmacologically inert prodrug.[5] Its therapeutic activity is dependent on its conversion to this compound. This active metabolite is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several inactive metabolites, such as 6β-hydroxy-21-desacetyl deflazacort.[1][3][5][9]
Figure 1: Metabolic Activation of Deflazacort.
The pharmacokinetic profile of the active metabolite, this compound, is characterized by rapid absorption and a relatively short half-life.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | References |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1][7][9] |
| Plasma Protein Binding | Approximately 40% | [1][5][7][9] |
| Elimination Half-Life (t½) | 1.1 - 2.4 hours | [1][4][5][7][10] |
| Route of Elimination | Primarily via urinary excretion (~70%) | [1][7] |
Bioanalytical Methodology: LC-MS/MS
The quantification of this compound in biological matrices is most effectively achieved using LC-MS/MS. This technique offers high selectivity and sensitivity, allowing for low limits of quantification.[7] A stable isotope-labeled internal standard (SIL-IS), such as this compound-D5, is highly recommended to ensure accuracy and precision by correcting for variability during sample preparation and instrument analysis.[1][8][11]
Figure 2: General workflow for bioanalysis of this compound.
Experimental Protocol: Sample Preparation and Analysis
This protocol outlines a typical method for the extraction and quantification of this compound from human plasma.
1. Materials and Reagents:
-
This compound analytical standard[1]
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (HPLC or LC-MS grade)[1][3]
-
Ammonium (B1175870) formate[1][12]
-
Deionized or Milli-Q water[1]
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its deuterated internal standard (IS) in methanol.[3][8]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution using a diluent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples.[3][8]
-
Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 5.0 µg/mL) in the same diluent.[8]
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw frozen plasma samples at room temperature.[1]
-
Aliquot a specific volume of plasma (e.g., 100-250 µL) into a polypropylene (B1209903) tube.[1][6][12]
-
Add a precise volume of the IS working solution to all samples except for the blank matrix.[1]
-
Vortex mix the samples for approximately 30 seconds.[1]
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute the analyte and IS from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.[13][14]
4. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatography: A reversed-phase column, such as a Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is commonly used.[3][12] The mobile phase is typically a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium formate (B1220265) or formic acid.[12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[3][6][12] Quantification is performed using Multiple Reaction Monitoring (MRM).
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Condition | References |
| LC System | Waters Acquity UPLC or equivalent | [3][12] |
| Analytical Column | C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm) | [3][12] |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer | [12] |
| MS System | Triple Quadrupole Mass Spectrometer | [3][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][6] |
| Detection | Multiple Reaction Monitoring (MRM) | [3][14] |
| Analyte MRM Transition | m/z 400.06 → [Product Ion] | [7] |
Quantitative Data and Method Validation
A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include linearity, sensitivity, accuracy, precision, recovery, and stability.
Table 3: Summary of Published Method Validation Data
| Parameter | Reported Performance | References |
| Linearity Range | 0.5 - 100 ng/mL | [6][15] |
| 1 - 400 ng/mL | [14] | |
| 0.5 - 500 ng/mL | [3][12] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [6][15] |
| Intra- & Inter-day Accuracy | 98.0 - 102.0% of nominal value | [12] |
| Within ±7.1% of nominal value | [14] | |
| Intra- & Inter-day Precision (%CV) | ≤ 5.5% | [14] |
| 1.40 - 4.82% | [12] | |
| Extraction Recovery | 80.5% - 92.4% | [7] |
| 95.3% - 97.3% | [12] |
Role of the Internal Standard
The use of an internal standard is crucial for compensating for analyte loss during sample processing and for variations in instrument response.[1] A stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and shares very similar physicochemical properties, leading to the most accurate and precise results.[11][13]
Figure 3: Logical relationship of an internal standard in bioanalysis.
The LC-MS/MS methods described provide a sensitive, specific, accurate, and precise approach for the quantification of this compound in biological matrices.[3] The protocol, centered on solid-phase extraction and the use of a stable isotope-labeled internal standard, is suitable for regulated bioanalysis in support of clinical and preclinical studies.[3][11] Proper method validation is essential to ensure data integrity for pharmacokinetic assessments and to meet regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. drugs.com [drugs.com]
- 10. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of 21-hydroxydeflazacort in human plasma by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
Application Notes: Use of 21-Desacetyl Deflazacort in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing 21-Desacetyl Deflazacort (B1670188), the active metabolite of the prodrug Deflazacort, in gene expression studies. Deflazacort is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Upon administration, Deflazacort is rapidly and completely converted by plasma esterases into its pharmacologically active metabolite, 21-Desacetyl Deflazacort (21-desDFZ).[3][4][5] This active form is responsible for the therapeutic effects of the drug.[6]
It is critical to distinguish between "21-Deacetoxy Deflazacort" and "21-Desacetyl Deflazacort." this compound is a synthetic intermediate or a derivative, but it is 21-Desacetyl Deflazacort that functions as the active glucocorticoid receptor agonist.[7][8][9] Therefore, for investigating direct effects on gene expression, 21-Desacetyl Deflazacort is the appropriate compound for in vitro studies.
Mechanism of Action: Glucocorticoid Receptor (GR) Modulation
21-Desacetyl Deflazacort exerts its effects by binding to and activating the glucocorticoid receptor, a ligand-inducible transcription factor that resides in the cytoplasm in an inactive complex.[6][10] The mechanism of gene regulation is primarily twofold:
-
Transactivation: Upon binding 21-Desacetyl Deflazacort, the GR undergoes a conformational change, dissociates from its chaperone protein complex, and translocates to the nucleus.[6] As a homodimer, the activated GR-ligand complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes such as annexin-1 (lipocortin-1) and secretory leukocyte protease inhibitor (SLPI).[2][10]
-
Transrepression: The monomeric GR-ligand complex can inhibit the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][10] By preventing these factors from binding to their respective DNA promoter regions, 21-Desacetyl Deflazacort effectively suppresses the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[2]
Applications in Gene Expression Research
-
Anti-inflammatory and Immunosuppressive Studies: Elucidating the molecular mechanisms by which 21-Desacetyl Deflazacort represses inflammatory gene networks in various cell types (e.g., immune cells, epithelial cells).
-
Disease Model Research: Investigating the therapeutic potential and gene regulatory effects in models of inflammatory and autoimmune diseases, such as Duchenne Muscular Dystrophy (DMD), rheumatoid arthritis, and asthma.[4][11]
-
Drug Discovery and Development: Comparing the gene expression profiles induced by 21-Desacetyl Deflazacort with other glucocorticoids to identify unique therapeutic properties or improved side-effect profiles.[12]
-
Pathway Analysis: Studying the crosstalk between the glucocorticoid receptor signaling pathway and other key cellular pathways, such as the NF-κB and MAPK pathways.[2][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to Deflazacort and its active metabolite, 21-Desacetyl Deflazacort.
| Parameter | Value / Observation | Species / System | Reference |
| Relative Potency | 7.5 mg of deflazacort is equivalent to 5 mg of prednisone. | Human | [4] |
| Protein Binding | ~40% for 21-Desacetyl Deflazacort. | Human Plasma | [2][3] |
| Terminal Half-Life | 1.1 to 2.1 hours for 21-Desacetyl Deflazacort. | Human | [2] |
| Peak Plasma Conc. (Tmax) | ~1 hour for 21-Desacetyl Deflazacort after oral administration. | Human | [3] |
| In Vivo Gene Expression | Deflazacort (10 mg/kg/day) had less effect on the expression of atrogenes (MURF-1 and Atrogin-1) compared to dexamethasone (B1670325) and methylprednisolone. | Rat Skeletal Muscle | [12] |
| In Vivo Gene Expression | Deflazacort increased MYOSTATIN and decreased IRS-2 gene expression. | Rat Skeletal Muscle | [12] |
| In Vivo Activity | This compound at 0.2 mg/kg induced hepatic gluconeogenesis. | Adrenalectomized Rats | [13] |
Experimental Protocols
Protocol 1: In Vitro Gene Expression Analysis using RT-qPCR
This protocol outlines a typical workflow for treating a human cell line (e.g., A549 lung carcinoma cells or primary human macrophages) with 21-Desacetyl Deflazacort and analyzing the expression of target genes via Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
21-Desacetyl Deflazacort (e.g., Cayman Chemical Cat. No. 15393)
-
DMSO (Cell culture grade)
-
Appropriate cell line and complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
RNA isolation kit (e.g., TRIzol reagent or column-based kit)
-
DNase I
-
Reverse transcription kit (cDNA synthesis)
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes (e.g., NFKBIA, DUSP1, IL6) and housekeeping genes (e.g., GAPDH, ACTB)
-
Nuclease-free water
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of 21-Desacetyl Deflazacort (e.g., 10 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
Cell Treatment:
-
Prepare working solutions of 21-Desacetyl Deflazacort by diluting the stock solution in a complete culture medium. A typical concentration range for glucocorticoids is 1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose, typically ≤ 0.1%).
-
For a dose-response experiment, treat cells with a range of concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 6 or 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
-
RNA Isolation and Quality Control:
-
After treatment, wash cells with cold PBS and lyse them directly in the well using the lysis buffer from your RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Check RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions by mixing cDNA template, forward and reverse primers for a target gene, qPCR master mix, and nuclease-free water.
-
Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to one or more stable housekeeping genes.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Action for 21-Desacetyl Deflazacort via the Glucocorticoid Receptor (GR).
Caption: Experimental workflow for analyzing gene expression changes induced by 21-Desacetyl Deflazacort.
References
- 1. Deflazacortum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Deflazacort: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Deflazacort - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Buy this compound | 13649-88-2 [smolecule.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 21-Desacetyl deflazacort | 13649-57-5 | FD21122 [biosynth.com]
- 12. Skeletal Muscle Response to Deflazacort, Dexamethasone and Methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Application Note: Quantitative Analysis of 21-Deacetoxy Deflazacort in Human Plasma using LC-MS/MS
Introduction
Deflazacort (B1670188) is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties.[1][2][3] Following oral administration, it is rapidly and extensively converted by plasma esterases into its pharmacologically active metabolite, 21-Deacetoxy deflazacort (21-desacetyl deflazacort).[1][3][4] Accurate quantification of this active metabolite in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes Solid Phase Extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for accurate quantification.
Principle of the Method
The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of a deuterated internal standard (e.g., 21-Desacetyldeflazacort-D5) is added to a plasma sample.[2][5] The analyte and the internal standard are then extracted from the plasma matrix using Solid Phase Extraction (SPE).[1][3][4] The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system for chromatographic separation, followed by detection using a tandem mass spectrometer.[2] Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.[2]
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
This compound-D5 (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[5]
2. Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to obtain a final concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.[2]
-
Internal Standard Working Solution: Dilute the internal standard primary stock solution with methanol to achieve a suitable concentration (e.g., 5.0 µg/mL).[1]
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add 10 µL of the internal standard working solution (e.g., 5.0 µg/mL prednisolone).[1]
-
Vortex the sample for 10 seconds.[1]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a low organic solvent concentration solution (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 150 µL of the mobile phase.[2]
4. LC-MS/MS Conditions
-
LC System: High-Performance or Ultra-High-Performance Liquid Chromatography system.[2]
-
Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water or 4.0 mM ammonium formate, pH 3.5.[2][5]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.3-0.5 mL/min.[5]
-
Injection Volume: 5-10 µL.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
5. MRM Transitions
The protonated molecule [M+H]+ for this compound is m/z 400.06.[1][5] The protonated molecule for a deuterated internal standard like this compound-D5 would be approximately m/z 405.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 400.06 | 123.91 |
| Prednisolone (IS) | 361.36 | 146.96 |
(Note: The specific product ions should be optimized based on the instrument used.)
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-MS/MS method for this compound.
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 9% |
| Inter-day Precision (%CV) | < 9% |
| Intra-day Accuracy (%) | 93.81% to 102.02% |
| Inter-day Accuracy (%) | 93.81% to 102.02% |
| Recovery (%) | 80.50% - 92.36% |
Experimental Workflow Diagram```dot
Caption: Metabolic activation of Deflazacort.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects, while the stable isotope-labeled internal standard allows for high accuracy and precision. This method is well-suited for regulated bioanalytical studies supporting the clinical development of deflazacort.
References
Application Notes and Protocols for the Administration of 21-Deacetoxy Deflazacort in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for 21-Deacetoxy deflazacort (B1670188), the active metabolite of the prodrug deflazacort, in preclinical studies. The following sections detail the pharmacokinetic data across different species and administration routes, and provide standardized protocols for the preparation and administration of this compound. Deflazacort is rapidly and extensively metabolized to 21-Deacetoxy deflazacort in vivo; therefore, data from studies administering deflazacort is presented as relevant to the exposure to its active metabolite.[1][2][3]
Pharmacokinetic Profile of this compound in Preclinical Models
The pharmacokinetic parameters of this compound can vary significantly depending on the animal model and the route of administration. Below is a summary of key pharmacokinetic data from various preclinical studies.
| Species | Administration Route | Dose | Bioavailability (F%) | Half-life (t½) | Key Findings |
| Rat | Oral (gavage) | 5 mg/kg | High (rapidly and extensively absorbed)[4] | ~1.1 hours (radioactivity elimination)[4] | Predominant urinary excretion of metabolites.[4] |
| Intravenous | 5 mg/kg | - | - | Rapid distribution and elimination. | |
| Dog | Oral | 5 mg/kg | Low[4] | ~1.5 hours (radioactivity elimination)[4] | Majority of the dose eliminated via feces.[4] |
| Rabbit | Oral | 5 mg/kg | 87.48%[5][6] | 4.96 hours[5][6] | High oral bioavailability.[5][6] |
| Intravenous | 5 mg/kg | - | 3.67 hours[5][6] | Widely distributed into extravascular tissues.[5][6] | |
| Mouse | Subcutaneous | 1.2 mg/kg/day | - | - | Promoted myofiber repair and function in mdx mice.[1] |
| Intraperitoneal | 1 mg/kg (Q2D) | - | - | Reduced degenerative changes in skeletal muscle in mdx mice.[1] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound for various routes are provided below. As deflazacort is poorly soluble in water, the selection of an appropriate vehicle is critical for achieving consistent and accurate dosing.
Oral Administration (Gavage)
Oral gavage is the most common route for administering deflazacort in preclinical toxicology and efficacy studies.
Materials:
-
This compound or Deflazacort powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in purified water, or 40% PEG 400 in water)
-
Mortar and pestle (optional, for tablets)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
Protocol:
-
Vehicle Preparation:
-
For a 0.5% Carboxymethylcellulose (CMC) suspension: Gradually add 0.5 g of CMC sodium to 100 mL of purified water while stirring continuously with a magnetic stirrer until a homogenous suspension is formed.
-
For a 40% PEG 400 solution: Add 40 mL of polyethylene (B3416737) glycol 400 to 60 mL of purified water and mix thoroughly.
-
-
Drug Formulation:
-
Accurately weigh the required amount of this compound powder.
-
If starting from tablets, crush them into a fine powder using a mortar and pestle.
-
Gradually add the powdered drug to the chosen vehicle while stirring to achieve the desired final concentration. Ensure the suspension is uniform before each administration. For example, to prepare a 1 mg/mL suspension, add 10 mg of the drug to 10 mL of the vehicle.
-
-
Animal Dosing:
-
Gently restrain the animal (rat or mouse).
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion length.
-
Draw the calculated dose volume into a syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
The typical dosing volume for rats is 5-10 mL/kg and for mice is 10 mL/kg.
-
Intravenous Administration (IV)
Intravenous administration allows for 100% bioavailability and is often used in pharmacokinetic studies.
Materials:
-
This compound or Deflazacort powder
-
Sterile vehicle (e.g., a solution of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol 400 (DPP); or Dimethyl sulfoxide (B87167) (DMSO) followed by dilution with sterile saline or PBS)
-
Sterile syringes and needles (e.g., 27-30G)
-
Animal restrainer
Protocol:
-
Drug Formulation (Aseptic Technique):
-
Due to its poor aqueous solubility, a co-solvent system is necessary.
-
Option 1 (DPP Vehicle): Prepare the DPP vehicle by mixing the components in the specified ratio under sterile conditions. Dissolve the this compound in the DPP vehicle to the desired concentration.
-
Option 2 (DMSO/Saline): First, dissolve the this compound in a minimal amount of sterile DMSO. Then, slowly dilute this solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration, ensuring the drug remains in solution. For example, a 1:3 ratio of DMSO:PBS has been suggested for deflazacort.[7]
-
-
Animal Dosing:
-
Place the animal (e.g., rabbit, rat) in a suitable restrainer.
-
The marginal ear vein in rabbits or the tail vein in rats and mice are common injection sites.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the vein and slowly inject the formulated drug.
-
The injection volume should be appropriate for the animal size (e.g., up to 5 mL/kg for rats).
-
Subcutaneous Administration (SC)
Subcutaneous injection provides a slower absorption rate compared to IV.
Materials:
-
This compound or Deflazacort powder
-
Sterile vehicle (e.g., sterile saline, 0.9% NaCl)
-
Sterile syringes and needles (e.g., 25-27G)
Protocol:
-
Drug Formulation (Aseptic Technique):
-
If a soluble form of this compound is not available, a sterile suspension can be prepared.
-
Weigh the sterile drug powder and suspend it in sterile saline to the desired concentration. Sonication may be used to ensure a fine, homogenous suspension.
-
-
Animal Dosing:
-
Gently restrain the animal (e.g., mouse).
-
Lift the loose skin between the shoulder blades to form a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution or suspension.
-
Recommended maximum injection volume for mice is 10 mL/kg per site.
-
Intraperitoneal Administration (IP)
Intraperitoneal injection is a common route for systemic drug delivery in small rodents.
Materials:
-
This compound or Deflazacort powder
-
Sterile vehicle (e.g., sterile saline, 0.9% NaCl)
-
Sterile syringes and needles (e.g., 25-27G)
Protocol:
-
Drug Formulation (Aseptic Technique):
-
Prepare a sterile solution or a fine suspension of this compound in sterile saline as described for subcutaneous administration.
-
-
Animal Dosing:
-
Restrain the animal (e.g., mouse) and tilt it slightly head-down.
-
The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to check for the aspiration of urine or intestinal contents.
-
Inject the formulation.
-
The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Topical Administration
Topical delivery can be utilized for localized effects or for transdermal systemic absorption, potentially avoiding gastrointestinal side effects.
Materials:
-
This compound or Deflazacort powder
-
Components for hydrogel formulation (e.g., Carbopol 940, triethanolamine (B1662121), purified water)
-
For enhanced delivery, components for nanovesicles can be used (e.g., Span-60, Tween-85, sodium cholate, L-α phosphatidylcholine, cholesterol).[2][5]
Protocol:
-
Formulation of a Simple Hydrogel:
-
Disperse Carbopol 940 (e.g., 1% w/v) in purified water and allow it to swell.
-
Dissolve this compound in a suitable solvent (e.g., ethanol) and then incorporate it into the gel base.
-
Neutralize the gel with triethanolamine to achieve the desired pH and viscosity.
-
-
Application:
-
Shave the application site on the animal's skin (e.g., the dorsal region).
-
Apply a known quantity of the formulated gel evenly over the defined area.
-
The site may be covered with a semi-occlusive dressing to prevent removal by the animal.
-
Visualized Workflows and Pathways
Caption: Preclinical administration workflow for this compound.
Caption: Metabolic pathway of deflazacort to its active form.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Response Surface Optimization of Ultra-Elastic Nanovesicles Loaded with Deflazacort Tailored for Transdermal Delivery: Accentuated Bioavailability and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckvetmanual.com [merckvetmanual.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response Surface Optimization of Ultra-Elastic Nanovesicles Loaded with Deflazacort Tailored for Transdermal Delivery: Accentuated Bioavailability and Anti-Inflammatory Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 21-Deacetoxy Deflazacort Dosage in Mice and Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
21-Deacetoxy deflazacort (B1670188), also known as 21-desacetyl-deflazacort (21-desDFZ) or RU-25253, is the primary active metabolite of the corticosteroid prodrug, deflazacort.[1][2][3][4][5][6][7] Upon oral administration, deflazacort is rapidly and extensively converted to 21-deacetoxy deflazacort by plasma esterases.[3] This active metabolite exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors.[5][8] This document provides a summary of reported dosages of the parent compound, deflazacort, used in mice and rats to achieve therapeutic effects via its active metabolite, this compound, and outlines protocols for its preparation and administration.
Data Presentation: Dosage Summary
The following tables summarize the reported dosages of deflazacort administered to mice and rats in various studies. It is important to note that these studies administered the prodrug, deflazacort, and the resulting therapeutic effects are attributed to its active metabolite, this compound.
Table 1: Reported Deflazacort Dosages in Mice
| Strain | Dosage | Route of Administration | Dosing Regimen | Study Focus | Reference |
| mdx | 1.2 mg/kg | Subcutaneous (SC) | Daily for 4 weeks | Muscle repair and function | [1] |
| mdx | 0.67 mg/kg | Subcutaneous (SC) | Daily for 4 weeks | No beneficial effects observed | [1] |
| mdx | 1 mg/kg | Intraperitoneal (IP) | Every other day for 3-4 weeks | Reduced degenerative changes in skeletal muscle | [1] |
| B10-mdx | 1.25, 2.5, 5, and 15 mg/kg | Oral Gavage | Daily for 2 weeks | Biodistribution and dose-response | [2] |
Table 2: Reported Deflazacort Dosages in Rats
| Strain | Dosage | Route of Administration | Dosing Regimen | Study Focus | Reference |
| Adrenalectomized Rats | 0.2 mg/kg (of this compound) | Not Specified | Single dose | Hepatic gluconeogenesis | [9][10] |
| Juvenile Rats | 0.1, 0.3, and 1 mg/kg/day | Oral | Daily from postnatal day 21 to 80 | Toxicity and adverse effects | [11][12] |
| Sprague-Dawley (Male) | 0.05, 0.15, and 0.50 mg/kg | Oral Gavage | Daily for 26 weeks | Chronic oral toxicity | [1] |
| Sprague-Dawley (Female) | 0.10, 0.30, and 1.0 mg/kg | Oral Gavage | Daily for 26 weeks | Chronic oral toxicity | [1] |
| Not Specified | 5 mg/kg | Not Specified | Single dose | Disposition study | [13] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of deflazacort (to yield the active metabolite this compound) in mice and rats based on common laboratory practices. These should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Preparation of Deflazacort for Oral Gavage
-
Materials:
-
Deflazacort powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, 0.1% HPMC with 0.5% Tween 80)
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
-
Procedure:
-
Calculate the total amount of deflazacort and vehicle required for the study, including a slight overage to account for transfer losses.
-
Weigh the required amount of deflazacort powder using an analytical balance.
-
In a sterile conical tube, add the weighed deflazacort powder.
-
Gradually add the vehicle to the powder while vortexing to ensure a homogenous suspension. For larger volumes, a magnetic stirrer can be used.
-
Continue to mix until no clumps are visible and the suspension is uniform.
-
Store the suspension according to the manufacturer's recommendations, typically at 2-8°C, and protect from light.
-
Before each administration, vortex the suspension thoroughly to ensure uniform distribution of the compound.
-
Protocol 2: Administration of Deflazacort by Oral Gavage to Mice and Rats
-
Materials:
-
Prepared deflazacort suspension
-
Appropriately sized gavage needles (for mice: 20-22 gauge, 1-1.5 inches; for rats: 16-18 gauge, 2-3 inches)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct volume of the drug suspension to administer based on the desired mg/kg dose.
-
Gently restrain the animal. For rats, the two-person technique is preferred for safety.
-
Attach the gavage needle to the syringe filled with the calculated volume of the drug suspension.
-
Ensure there are no air bubbles in the syringe and needle.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle.
-
Administer the suspension slowly to prevent regurgitation.
-
Carefully withdraw the needle.
-
Monitor the animal for a short period after administration to ensure there are no adverse effects.
-
Protocol 3: Administration of Deflazacort by Intraperitoneal (IP) Injection
-
Materials:
-
Prepared deflazacort solution/suspension (ensure sterility)
-
Appropriately sized needles (for mice: 25-27 gauge; for rats: 23-25 gauge)
-
Syringes (1 mL or 3 mL)
-
70% ethanol (B145695) for disinfection
-
Animal scale
-
-
Procedure:
-
Weigh the animal to calculate the correct injection volume. The maximum recommended IP injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.[14]
-
Restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid or blood is aspirated.
-
Inject the solution/suspension at a steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Metabolic activation of Deflazacort and its mechanism of action.
Caption: Workflow for oral administration of Deflazacort in rodents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and vamorolone in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The Effect of Deflazacort Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 13649-88-2 [smolecule.com]
- 9. medkoo.com [medkoo.com]
- 10. Sapphire North America [sapphire-usa.com]
- 11. DailyMed - DEFLAZACORT tablet [dailymed.nlm.nih.gov]
- 12. Deflazacort: Package Insert / Prescribing Information / MOA [drugs.com]
- 13. Disposition of a new steroidal anti-inflammatory agent, deflazacort, in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes & Protocols: UV Spectrophotometric Analysis of 21-Deacetoxy Deflazacort
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deacetoxy deflazacort (B1670188) is a known impurity and the primary active metabolite of Deflazacort, a glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties.[1] The quantification of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the analysis of 21-Deacetoxy deflazacort. This document provides a detailed protocol for its quantitative determination.
Given the structural similarity to the parent drug, Deflazacort, the analytical method for this compound is based on the established UV spectrophotometric methods for Deflazacort. The core chromophore, a pregna-1,4-diene-3,20-dione system, is responsible for UV absorption and is present in both molecules. As such, the absorption maximum (λmax) is expected to be in a similar range.
Principle of the Method
The method is based on the principle that this compound exhibits strong absorbance in the UV region of the electromagnetic spectrum. The absorbance of a solution containing the analyte is directly proportional to its concentration at a specific wavelength, as described by the Beer-Lambert law. By measuring the absorbance of a sample solution at its λmax, the concentration of this compound can be determined by comparing it to a standard calibration curve.
Instrumentation and Reagents
-
Instrumentation:
-
A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less, wavelength accuracy of ± 0.5 nm, and a pair of matched 10 mm quartz cells.
-
-
Reagents and Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC or AR grade)
-
Ethanol (AR grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
-
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
Determination of Absorption Maximum (λmax)
-
From the standard stock solution (100 µg/mL), pipette 1 mL into a 10 mL volumetric flask and dilute with methanol to obtain a concentration of 10 µg/mL.
-
Scan the resulting solution from 400 nm to 200 nm using methanol as a blank.
-
The wavelength at which maximum absorbance is observed is the λmax. Based on studies of the parent compound Deflazacort, the λmax for this compound is expected to be in the range of 243-247 nm.[2][3][4]
Preparation of Calibration Curve
-
From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by pipetting appropriate aliquots into 10 mL volumetric flasks and diluting with methanol. A suggested concentration range is 2-12 µg/mL.
-
Measure the absorbance of each working standard solution at the determined λmax using methanol as a blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
Analysis of a Sample Solution
-
Prepare a sample solution of this compound in methanol, ensuring the final concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax against a methanol blank.
-
Calculate the concentration of this compound in the sample solution using the equation from the linear regression analysis of the calibration curve.
Data Presentation
The quantitative data for the UV spectrophotometric analysis of this compound should be summarized for clarity. The following tables are based on typical values obtained for the parent compound, Deflazacort, and should be validated specifically for this compound.
Table 1: Optical Characteristics and Method Parameters
| Parameter | Value | Reference |
| Analyte | This compound | - |
| Solvent | Methanol | [2] |
| λmax (nm) | ~244 | [5] |
| Linearity Range (µg/mL) | 1 - 20 | [2] |
| Regression Equation | y = mx + c | - |
| Correlation Coefficient (R²) | ≥ 0.999 | [2] |
| Limit of Detection (LOD) (µg/mL) | ~0.4 - 0.9 | [2] |
| Limit of Quantitation (LOQ) (µg/mL) | ~1.2 - 2.8 | [2] |
Table 2: Example Calibration Data (Hypothetical)
| Concentration (µg/mL) | Absorbance |
| 2 | 0.125 |
| 4 | 0.252 |
| 6 | 0.378 |
| 8 | 0.501 |
| 10 | 0.629 |
| 12 | 0.755 |
Method Validation
As per the International Council for Harmonisation (ICH) guidelines, the analytical method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Workflow for UV spectrophotometric analysis of this compound.
References
Application Notes and Protocols for Investigating Glucocorticoid Receptor Signaling using 21-Deacetoxy deflazacort and its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deacetoxy deflazacort (B1670188) is a synthetic glucocorticoid that serves as an intermediate in the synthesis of Deflazacort. Deflazacort is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort (also known as 21-desDFZ or 21-OH-DFC). This active metabolite is a potent agonist of the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in a wide array of physiological processes, including inflammation, metabolism, and immune responses. Upon binding to its ligand, the GR translocates to the nucleus, where it modulates the expression of target genes. This modulation occurs through several mechanisms, including direct binding to glucocorticoid response elements (GREs) to activate or repress gene transcription, and through protein-protein interactions with other transcription factors such as NF-κB and AP-1.
These application notes provide a comprehensive guide for utilizing 21-Deacetoxy deflazacort and its active metabolite, 21-desacetyl deflazacort, as tools to investigate the intricate signaling pathways of the glucocorticoid receptor. The information provided herein is intended to assist researchers in designing and executing experiments to elucidate the molecular mechanisms of GR activation and its downstream consequences.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity of 21-desacetyl deflazacort to the glucocorticoid receptor and its effect on the expression of downstream target genes.
Table 1: Glucocorticoid Receptor Binding Affinity of 21-Desacetyl Deflazacort
| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference Compound | Reference Compound IC₅₀ (nM) |
| 21-Desacetyl deflazacort | Human Glucocorticoid Receptor | Cytosol Binding Assay | 10[1] | 21[1] | Prednisolone | ~4x lower affinity than 21-desacetyl deflazacort |
| 21-Desacetyl deflazacort | Rat Glucocorticoid Receptor | [³H]dexamethasone displacement | - | 60-68 | Dexamethasone | 15-17[2] |
Table 2: Dose-Dependent Regulation of Glucocorticoid Receptor Target Genes by 21-Desacetyl Deflazacort
| Target Gene | Cell Type | Treatment Concentration (nM) | Incubation Time (hours) | Fold Change in mRNA Expression (vs. Vehicle) |
| FKBP5 | A549 | 1 | 24 | Data not available in search results |
| 10 | 24 | Data not available in search results | ||
| 100 | 24 | Data not available in search results | ||
| GILZ | C2C12 myoblasts | 1000 | - | Strong up-regulation[3] |
| Specific fold change not available |
Note: While specific fold-change data for FKBP5 and a detailed dose-response for GILZ with 21-desacetyl deflazacort were not available in the search results, glucocorticoids are well-established inducers of these genes. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell system.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Investigating GR Signaling
Caption: Experimental workflow for GR signaling analysis.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of 21-desacetyl deflazacort on glucocorticoid receptor signaling. As this compound is a precursor to the active metabolite, these protocols focus on the use of 21-desacetyl deflazacort.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of 21-desacetyl deflazacort for the glucocorticoid receptor.
Materials:
-
21-desacetyl deflazacort
-
Recombinant human glucocorticoid receptor (GR)
-
[³H]-Dexamethasone (radiolabeled ligand)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)
-
Dithiothreitol (DTT)
-
Molybdate
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filter manifold
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 21-desacetyl deflazacort in a suitable solvent (e.g., DMSO) and make serial dilutions in the binding buffer. The final DMSO concentration in the assay should be kept below 0.1%.
-
Prepare a working solution of recombinant human GR in binding buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of [³H]-Dexamethasone in binding buffer at a concentration close to its Kₑ (typically 1-5 nM).
-
-
Assay Setup:
-
In microcentrifuge tubes, add the following in order:
-
Binding buffer
-
Increasing concentrations of unlabeled 21-desacetyl deflazacort or vehicle control.
-
A fixed concentration of [³H]-Dexamethasone.
-
Recombinant human GR to initiate the binding reaction.
-
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 1 µM).
-
-
Incubation:
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in binding buffer using a filter manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
-
Glucocorticoid Receptor (GR) Transactivation Reporter Assay
Objective: To measure the functional potency (EC₅₀) of 21-desacetyl deflazacort in activating GR-mediated gene transcription.
Materials:
-
21-desacetyl deflazacort
-
Mammalian cell line (e.g., HEK293T, A549)
-
Expression vector for human GR (if not endogenously expressed)
-
Reporter plasmid containing a glucocorticoid response element (GRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate growth medium.
-
Seed the cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the GR expression vector (if necessary) and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 21-desacetyl deflazacort or vehicle control. A typical concentration range to test would be from 10⁻¹² M to 10⁻⁶ M.
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the 21-desacetyl deflazacort concentration.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Quantitative Real-Time PCR (qPCR) for GR Target Gene Expression
Objective: To quantify the dose-dependent effect of 21-desacetyl deflazacort on the mRNA expression of GR target genes (e.g., FKBP5, GILZ).
Materials:
-
21-desacetyl deflazacort
-
A suitable cell line that expresses GR and responds to glucocorticoids (e.g., A549, U2OS)
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (FKBP5, GILZ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of 21-desacetyl deflazacort (e.g., 1, 10, 100, 1000 nM) or vehicle control for a specific duration (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and Reverse Transcription:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions using a qPCR master mix, cDNA, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative mRNA expression levels using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt) and then normalize to the vehicle-treated control (ΔΔCt).
-
The fold change in gene expression is calculated as 2⁻ΔΔCt.
-
Present the data as fold change in mRNA expression relative to the vehicle control for each concentration of 21-desacetyl deflazacort.
-
Western Blot Analysis of GR Signaling Pathway Proteins
Objective: To investigate the effect of 21-desacetyl deflazacort on the expression and phosphorylation status of key proteins in the GR signaling pathway.
Materials:
-
21-desacetyl deflazacort
-
Appropriate cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GR, phospho-GR (e.g., Ser211), NF-κB p65, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat the cells with 21-desacetyl deflazacort as described for the qPCR experiment.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
-
Compare the protein levels or phosphorylation status between different treatment groups.
-
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 21-Deacetoxy Deflazacort
Welcome to the technical support center for 21-Deacetoxy deflazacort (B1670188). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 21-Deacetoxy deflazacort and why is its aqueous solubility a concern?
A1: this compound is a synthetic corticosteroid and an intermediate in the synthesis of Deflazacort.[1] Like many corticosteroids, it is a poorly water-soluble compound.[2][3] This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting its dissolution, bioavailability, and the ability to achieve desired concentrations in experimental assays.[4][5]
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Physical approaches include particle size reduction (micronization, nanonization), the use of co-solvents, complexation with cyclodextrins, and formulation as solid dispersions or lipid-based systems.[4][5][6][7] Chemical modifications, such as salt formation or creating prodrugs, are also common strategies, though they alter the molecule's chemical structure.[5][8]
Q3: Are there any known solubility values for deflazacort or its derivatives in common solvents?
A3: While specific data for this compound is limited, the solubility of its parent compound, deflazacort, provides a useful reference. The solubility of deflazacort is generally low in aqueous media and higher in organic solvents.
Table 1: Solubility of Deflazacort in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/ml at 25°C | [9] |
| Ethanol | ~1 mg/ml | [10] |
| Methanol | High solubility | [11] |
| DMSO (Dimethyl sulfoxide) | ≥ 100 mg/mL | [12] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/ml | [10] |
| DMSO:PBS (pH 7.2) 1:3 solution | ~0.25 mg/ml | [10] |
Note: This data is for Deflazacort and should be used as an estimate for this compound.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for in vitro assays.
This is a common issue due to the compound's hydrophobic nature. The chosen method will depend on the final desired concentration and the tolerance of the experimental system to additives.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Recommended Actions:
-
Co-solvents: Start by dissolving the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing.[10][13] Be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.
-
Cyclodextrins: If co-solvents are not suitable or effective enough, consider using cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity. Studies on deflazacort have shown that complexation with β-cyclodextrin can improve its water solubility.[2][14]
-
Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration can also enhance solubility by incorporating the drug into micelles.[13] However, surfactants can interfere with certain biological assays.
Issue 2: Low bioavailability in animal studies due to poor absorption.
Poor aqueous solubility often leads to low and variable oral bioavailability.[4] Enhancing the dissolution rate in the gastrointestinal tract is key to improving absorption.
Potential Solutions & Experimental Approaches
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[7][15] This can be achieved through techniques like milling or high-pressure homogenization to create nanosuspensions. A study on deflazacort demonstrated that forming hollow crystals via an antisolvent crystallization process improved its dissolution profile compared to micronized raw material.[3]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[6][16] When the solid dispersion is exposed to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which have a higher dissolution rate.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-microemulsifying drug delivery systems (SMEDDS), can significantly improve its oral absorption.[7] These formulations form fine oil-in-water emulsions in the gut, which facilitates drug solubilization and absorption.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol describes a simple laboratory-scale method to prepare a this compound-cyclodextrin inclusion complex.
Experimental Workflow
Caption: Workflow for cyclodextrin complexation by the kneading method.
Methodology:
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, mortar, and pestle.
-
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a homogeneous paste.
-
Add the this compound to the paste and knead the mixture thoroughly for 30-45 minutes.
-
During kneading, add small volumes of water if the mixture becomes too dry.
-
Dry the resulting mass in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a fine sieve (e.g., #100 mesh).
-
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD). The enhancement in solubility should be quantified by measuring the solubility of the complex in water and comparing it to the pure drug.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol details the preparation of a solid dispersion to enhance the dissolution rate of this compound.
Methodology:
-
Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30), a suitable solvent (e.g., methanol), rotary evaporator.
-
Procedure:
-
Dissolve both this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier weight ratio) in a sufficient volume of methanol.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry, solid mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried mass, pulverize it, and sieve it to obtain a uniform powder.
-
-
Characterization: The resulting solid dispersion should be characterized for drug content, dissolution rate improvement compared to the pure drug, and physical state (amorphous vs. crystalline) using DSC and PXRD.
Signaling Pathway Context
While the primary focus is on solubility, it is important to remember the mechanism of action. This compound is a prodrug that is converted to the active metabolite, which then acts on the glucocorticoid receptor.
Caption: Simplified glucocorticoid receptor signaling pathway.
This diagram illustrates that for this compound to exert its anti-inflammatory and immunosuppressive effects, it must first be bioavailable to be converted to its active form and engage with the intracellular glucocorticoid receptor (GR).[11][17] Improving its solubility is the critical first step in this cascade.
References
- 1. Buy this compound | 13649-88-2 [smolecule.com]
- 2. Issue's Article Details [indiandrugsonline.org]
- 3. Dissolution enhancement of Deflazacort using hollow crystals prepared by antisolvent crystallization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. rjptonline.org [rjptonline.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. iajps.com [iajps.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IMPROVEMENT OF WATER SOLUBILITY AND IN VITRO DISSOLUTION RATE OF DEFLAZACORT BY COMPLEXATION WITH Β-CYCLODEXTRIN THROUGH FREEZE DRYING PROCESS | Semantic Scholar [semanticscholar.org]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. japsonline.com [japsonline.com]
- 17. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 21-Deacetoxy deflazacort experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with 21-Deacetoxy deflazacort (B1670188).
Frequently Asked Questions (FAQs)
Q1: What is 21-Deacetoxy deflazacort and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid and an intermediate in the synthesis of Deflazacort.[1] Its primary mechanism of action involves binding to glucocorticoid receptors (GR), which then translocate to the nucleus and modulate the expression of target genes. This modulation leads to potent anti-inflammatory and immunosuppressive effects, largely by inhibiting the production of pro-inflammatory cytokines.[1]
Q2: What are the key physicochemical properties of this compound to be aware of?
A2: this compound is a crystalline solid with limited aqueous solubility, a characteristic of many steroid compounds.[1] It exhibits enhanced solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] Its stability is a critical factor; it is known to degrade under alkaline, acidic, and photolytic conditions, while remaining relatively stable under neutral and thermal stress.[3]
Q3: How should this compound be stored?
A3: Due to its potential for degradation, proper storage is crucial. Solid this compound should be stored at -20°C for long-term stability (≥ 4 years).[4] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain their integrity.[5]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Q4: My dose-response curves for this compound in cell viability/anti-inflammatory assays are inconsistent between experiments. What are the potential causes?
A4: Inconsistent dose-response curves are a common issue and can stem from several factors related to the compound's properties and general cell culture practices.
-
Compound Precipitation: Due to its limited aqueous solubility, this compound can precipitate in cell culture media, especially at higher concentrations. This leads to an inaccurate effective concentration.
-
Solution: Visually inspect your working solutions and the media in your assay plates for any signs of precipitation. Prepare a high-concentration stock solution in DMSO and ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all wells. It is advisable not to store aqueous solutions of the compound for more than a day.[6]
-
-
Compound Degradation: If your experiments are conducted over several days, the compound may degrade in the culture medium, especially if the medium is not refreshed.
-
Solution: For long-term assays, consider replenishing the media with freshly prepared this compound at regular intervals.
-
-
Variability in Cell Health and Density: Inconsistencies in cell seeding density, passage number, and overall cell health can significantly impact the cellular response to glucocorticoids.
-
Solution: Adhere to a strict cell culture protocol, including consistent cell seeding densities and using cells within a defined passage number range. Ensure cells are in the exponential growth phase at the start of the experiment.
-
-
Presence of Endogenous Glucocorticoids: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids that can interfere with your experiment by activating the glucocorticoid receptor.
-
Solution: Use charcoal-stripped FBS to eliminate the confounding effects of endogenous glucocorticoids.[7]
-
Q5: I am observing a weaker than expected anti-inflammatory effect (e.g., inhibition of NF-κB) with this compound. Why might this be happening?
A5: A diminished anti-inflammatory response can be due to issues with the compound, the cells, or the assay itself.
-
Insufficient Glucocorticoid Receptor (GR) Expression: The cellular response to glucocorticoids is dependent on the expression level of functional GR.
-
Solution: Verify the expression of GR in your cell line. Some cell lines may have low or non-functional GR, rendering them less responsive to glucocorticoids.
-
-
Compound Inactivity: Improper storage or handling could lead to the degradation of this compound.
-
Solution: Use a fresh aliquot of the compound from a properly stored stock solution for each experiment.
-
-
Assay Timing and Kinetics: The timing of compound addition relative to the inflammatory stimulus is critical.
-
Solution: Pre-incubating the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the inflammatory stimulus (like TNFα) is often necessary for the glucocorticoid receptor-mediated transcriptional changes to occur.[7]
-
Inconsistent Results in In Vivo Experiments
Q6: I am observing high variability in the therapeutic response and side effects in my animal models treated with this compound. What could be the cause?
A6: In vivo studies with glucocorticoids can be challenging due to complex pharmacokinetic and pharmacodynamic factors.
-
Inconsistent Drug Delivery and Bioavailability: The method of administration can significantly impact the consistency of drug exposure. Due to its poor water solubility, oral gavage or subcutaneous injections may lead to variable absorption.
-
Solution: For oral administration, consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD in saline after initial dissolution in a small amount of DMSO.[8] For subcutaneous administration, be aware that injections can lead to sharp peaks in plasma concentration followed by rapid clearance.[9]
-
-
Circadian Rhythm of Endogenous Corticosteroids: The natural diurnal rhythm of endogenous glucocorticoids can influence the response to exogenous administration.
-
Solution: Standardize the time of day for drug administration and sample collection to minimize variability due to the animal's natural hormonal fluctuations.
-
-
Stress-Induced Corticosteroid Release: Handling and injection procedures can induce stress in animals, leading to the release of endogenous corticosteroids, which can confound the experimental results.
-
Solution: Acclimate the animals to the experimental procedures and environment to minimize stress.
-
Issues with Analytical Quantification (HPLC)
Q7: I am experiencing poor peak shape (tailing, fronting, or broadening) during HPLC analysis of this compound or its metabolites. How can I resolve this?
A7: Poor peak shape in HPLC can compromise the accuracy and precision of your quantification.
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups).
-
Solution: Adjust the mobile phase pH to suppress silanol interactions. Using a modern, end-capped C18 column can also minimize these effects.
-
-
Peak Fronting: This can be caused by column overload or incompatibility between the sample solvent and the mobile phase.
-
Solution: Reduce the injection volume or the concentration of the sample. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.
-
-
Peak Broadening: This may indicate a loss of column efficiency.
-
Solution: Check for system leaks, ensure proper column packing, and optimize the flow rate. If the column is old or has been used extensively, it may need to be replaced.
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Aqueous Buffers | Limited Solubility | [1] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/ml | [2] |
| Ethanol | Slightly soluble: 0.1-1 mg/ml | [2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [4] |
| Stock Solution (in DMSO) | -80°C | 6 months | [5] |
| Stock Solution (in DMSO) | -20°C | 1 month | [5] |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This protocol is a general guideline for assessing the ability of this compound to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus in a cell-based assay.
-
Cell Seeding:
-
Seed GR-expressing cells (e.g., U2OS-GR-EGFP) in a 96-well imaging plate at a density that will result in a sub-confluent monolayer after 18-24 hours of incubation.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free media to create 2X working solutions of the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., <0.5%).
-
-
Treatment:
-
Remove the growth medium from the cells and add the 2X working solutions of this compound or control compounds (e.g., dexamethasone (B1670325) as a positive control, vehicle as a negative control).
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Cell Fixation and Staining:
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope with appropriate filters for the GR-EGFP and the nuclear stain.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the GR-EGFP signal. An increase in this ratio indicates nuclear translocation.
-
Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol outlines a general method to measure the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HeLa or A549) in a 96-well plate.
-
If not using a stable cell line, transiently transfect the cells with an NF-κB luciferase reporter plasmid.
-
-
Pre-treatment with Compound:
-
After 24 hours, pre-treat the cells with various concentrations of this compound (prepared as in Protocol 1) for 1-2 hours.[7]
-
-
Inflammatory Stimulation:
-
Add an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα) at a pre-determined optimal concentration, to all wells except for the unstimulated control.
-
-
Incubation:
-
Incubate the plate for 6-8 hours to allow for the expression of the luciferase reporter gene.[7]
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase plasmid or a separate cell viability assay).
-
Calculate the percentage of inhibition of TNFα-induced NF-κB activity for each concentration of this compound.
-
Visualizations
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for a Cell-Based Anti-Inflammatory Assay.
Caption: Troubleshooting Inconsistent Cell-Based Assay Results.
References
- 1. smolecule.com [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
preventing the degradation of 21-Deacetoxy deflazacort during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 21-Deacetoxy deflazacort (B1670188) during storage.
Frequently Asked Questions (FAQs)
Q1: What is 21-Deacetoxy deflazacort and why is its stability important?
This compound is a known process-related impurity and a degradation product of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1][2] Ensuring its stability is critical for accurate research and for maintaining the purity of Deflazacort active pharmaceutical ingredient (API) and formulated products. The presence of degradation products can impact the safety and efficacy of the drug.
Q2: What are the primary factors that cause the degradation of this compound?
The primary factors leading to the degradation of this compound, similar to its parent compound Deflazacort, are:
-
Temperature: Exposure to elevated temperatures can accelerate degradation.
-
pH: It is susceptible to hydrolysis under both acidic and alkaline conditions.[2][3]
-
Light: Exposure to light, particularly UV light, can cause photolytic degradation.[3]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8°C) for short-term storage and frozen (-20°C) for long-term storage.[4][5][6] Some suppliers guarantee stability for at least four years at -20°C.[5][6]
-
Light: Store in a light-resistant container to prevent photolytic degradation.
-
Atmosphere: Keep the container tightly sealed in a dry and well-ventilated place to protect from moisture.[4][7]
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Increased levels of impurities detected during analysis. | - Improper storage temperature.- Exposure to light.- Exposure to acidic or basic conditions.- Contamination of storage container. | - Verify storage temperature logs. If temperature excursions have occurred, refer to the "Handling Temperature Excursions" section.- Ensure the compound is stored in a light-protected container.- Use neutral, high-purity solvents and containers for sample preparation.- Confirm the integrity and cleanliness of the storage container. |
| Unexpected peak observed in chromatogram, potentially 21-hydroxy deflazacort. | - Hydrolysis of this compound. | - Confirm the identity of the new peak using a reference standard for 21-hydroxy deflazacort.- Review sample preparation and storage procedures to minimize exposure to moisture and non-neutral pH. |
| Physical changes in the solid compound (e.g., discoloration, clumping). | - Exposure to moisture or light. | - Discard the material if significant physical changes are observed, as this may indicate extensive degradation.- Ensure the storage container is properly sealed and stored in a desiccator if necessary. |
Handling Temperature Excursions
Short-term deviations from the recommended storage temperature can occur during shipping or due to equipment failure. Here is a guide to assess the potential impact:
| Excursion Type | Risk Level | Action |
| Short-term (a few hours) exposure to room temperature. | Low | If the compound is in a sealed, light-protected container, significant degradation is unlikely. It is recommended to perform a purity check before use. |
| Prolonged (days) exposure to room temperature. | Moderate | The risk of degradation increases. A thorough purity analysis (e.g., HPLC/UPLC) is essential before using the material. Compare the results with the certificate of analysis. |
| Exposure to elevated temperatures (>30°C). | High | Significant degradation is likely. It is strongly advised to discard the material and use a new, properly stored batch. |
| Freeze-thaw cycles. | Moderate | Repeated freeze-thaw cycles should be avoided. If necessary, aliquot the material into smaller, single-use vials upon receipt to minimize the number of cycles. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Known Degradation Pathways
| Parameter | Recommendation/Information | Source(s) |
| Long-Term Storage Temperature | -20°C | [5][6] |
| Short-Term Storage Temperature | 2-8°C (Refrigerator) | [4] |
| Protection from Light | Essential, use amber vials or store in the dark. | [3] |
| Protection from Moisture | Store in a tightly sealed container in a dry environment. | [4][7] |
| Primary Degradation Pathway | Hydrolysis (acidic and basic conditions) | [2][3] |
| Secondary Degradation Pathway | Photolysis | [3] |
| Major Degradation Product | 21-hydroxy deflazacort (21-desacetyl deflazacort) | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for an HPLC method to assess the purity of this compound and detect its primary degradation product, 21-hydroxy deflazacort.
1. Materials and Reagents:
-
This compound reference standard
-
21-hydroxy deflazacort reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid or other suitable buffer components
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.
-
Similarly, prepare a standard solution of 21-hydroxy deflazacort.
4. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a concentration similar to the working standard.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times of the reference standards.
-
Calculate the purity of the this compound sample and the percentage of any degradation products.
Visualizations
Caption: Primary degradation pathways of Deflazacort and this compound.
Caption: Workflow for HPLC-based purity assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. chemicalbook.com [chemicalbook.com]
challenges in the chemical synthesis of 21-Deacetoxy deflazacort
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 21-Deacetoxy deflazacort (B1670188).
Frequently Asked Questions (FAQs)
Q1: What is 21-Deacetoxy deflazacort and why is it relevant in the synthesis of Deflazacort?
This compound is a known impurity and a related compound in the synthesis of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] It is structurally similar to Deflazacort but lacks the acetyl group at the C21 position. Understanding its formation is crucial for controlling impurities during Deflazacort production.[2]
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges revolve around the selective manipulation of the hydroxyl groups, particularly the 21-hydroxyl group. Since this compound is often an intermediate or an impurity in the synthesis of Deflazacort, the key challenges include:
-
Incomplete Acetylation: In the final step of Deflazacort synthesis, which involves the acetylation of the 21-hydroxyl group, incomplete reaction can lead to the persistence of the 21-hydroxy precursor, which is closely related to this compound.
-
Hydrolysis/Deacetylation: During workup or purification, the 21-acetoxy group of Deflazacort can be hydrolyzed back to the hydroxyl group, forming this compound.
-
Control of Reaction Conditions: The synthesis of Deflazacort involves multiple steps, and maintaining precise control over reaction conditions to favor the desired product over impurities like this compound is a significant challenge.[3]
Q3: What analytical techniques are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are advanced techniques used to detect and quantify impurities like this compound in a sample of Deflazacort.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound (or High Yield of Deflazacort)
Q: My reaction is yielding a low amount of this compound and a high amount of the fully acetylated product, Deflazacort. How can I prevent the acetylation at the C21 position?
A: This issue arises from the high reactivity of the 21-hydroxyl group towards acetylating agents. To favor the formation of this compound, consider the following troubleshooting steps:
-
Choice of Acetylating Agent: Avoid strong acetylating agents like acetic anhydride, which are commonly used in the final step of Deflazacort synthesis.[2] Consider using a milder agent or a stoichiometric amount to control the reaction.
-
Reaction Conditions:
-
Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity. The synthesis of Deflazacort itself can involve temperatures ranging from 0 to 40°C.[3] For avoiding acetylation, a lower range should be explored.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or HPLC and stop the reaction before the 21-hydroxyl group is acetylated.
-
-
Protecting Groups: If other parts of the molecule are being modified, ensure that the 21-hydroxyl group is appropriately protected and that the deprotection step is selective.
Issue 2: Formation of Multiple Unwanted Byproducts
Q: My synthesis is resulting in a complex mixture of products, including what appears to be Deflazacort and other acetylated species. How can I improve the selectivity of my reaction?
A: The formation of multiple byproducts suggests a lack of selectivity in your reaction conditions. Here are some potential solutions:
-
Review the Synthetic Route: The synthesis of Deflazacort can involve over 10 steps.[3] Ensure that each step leading up to the formation of the this compound precursor is clean and yields a pure intermediate.
-
Purification of Intermediates: Purify the intermediates at each step to prevent the carryover of impurities that might react in subsequent steps.
-
Catalyst Selection: If a catalyst is used, its nature can significantly influence selectivity. For instance, in some patented Deflazacort syntheses, phase-transfer catalysts are used to facilitate specific reactions.[4] The choice of catalyst should be optimized for the desired transformation.
Issue 3: Difficulty in Purifying this compound
Q: I am having trouble separating this compound from the starting material and other closely related impurities. What purification strategies can I employ?
A: The structural similarity between this compound and its precursors or byproducts can make purification challenging.
-
Chromatography:
-
Column Chromatography: Use a high-resolution silica (B1680970) gel column and optimize the solvent system to achieve better separation. A gradient elution might be necessary.
-
Preparative HPLC: For high-purity samples, preparative HPLC is a powerful technique.
-
-
Recrystallization: If a solid, attempt recrystallization from different solvent systems to isolate the pure compound. The choice of solvent is critical and may require screening. One patented method for a related intermediate involves recrystallization from acetone.[3]
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Molecular Formula | C23H29NO4 | [5] | |
| Molecular Weight | 383.5 g/mol | [5] | |
| CAS Number | 13649-88-2 | [1][5] | |
| Typical Yield (as impurity) | Variable | Formation is dependent on reaction conditions aimed at producing Deflazacort. | [2] |
| HPLC Purity (of related compounds) | >99% | Achievable purity for related intermediates in Deflazacort synthesis. | [4] |
Experimental Protocols
Protocol: Selective Hydrolysis of Deflazacort to this compound (Illustrative)
This protocol is a generalized approach for the selective deacetylation at the C21 position. Note: This is an illustrative protocol and requires optimization for specific laboratory conditions.
-
Dissolution: Dissolve Deflazacort in a suitable solvent mixture, such as methanol (B129727) and water.
-
Base Addition: Add a mild base, such as potassium carbonate or a dilute solution of sodium hydroxide, dropwise at a controlled temperature (e.g., 0-10°C). The choice of base and its concentration is critical to avoid unwanted side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of Deflazacort and the appearance of this compound.
-
Quenching: Once the reaction has reached the desired level of conversion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a neutral pH.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A simplified workflow of the final acetylation step in Deflazacort synthesis, highlighting the formation of this compound as a result of incomplete reaction.
Caption: A troubleshooting decision tree for addressing low yields of this compound during synthesis.
References
troubleshooting poor peak shape of 21-Deacetoxy deflazacort in HPLC
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 21-Deacetoxy deflazacort (B1670188), with a focus on resolving poor peak shapes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 21-Deacetoxy deflazacort relevant to HPLC analysis?
This compound is a synthetic corticosteroid with the molecular formula C23H29NO4 and a molecular weight of approximately 383.48 g/mol . Its structure includes several functional groups that influence its chromatographic behavior: a ketone group, a hydroxyl group that can act as a hydrogen bond donor, and a methyl-oxazoline ring containing nitrogen and oxygen. These features, particularly the nitrogen-containing ring and hydroxyl group, can lead to secondary interactions with the HPLC stationary phase.
Crucially, it has limited solubility in water but is more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide. This property is critical when preparing samples, as poor solubility can lead to peak fronting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H29NO4 | |
| Molecular Weight | ~383.5 g/mol | |
| Key Functional Groups | Ketone, Hydroxyl, Methyl-oxazoline ring | |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml) Ethanol: Slightly soluble (0.1-1 mg/ml) Aqueous: Limited | |
| UV Maximum | ~247 nm |
Q2: What defines a "good" peak shape in an HPLC chromatogram?
An ideal HPLC peak has a symmetrical, Gaussian shape. Peak symmetry is often measured by the Tailing Factor or Asymmetry Factor. A perfectly symmetrical peak has a tailing factor of 1.0. Deviations from this value indicate peak shape problems that can compromise the accuracy and precision of quantification.
Q3: What are the most common types of poor peak shape observed?
The three most common peak shape problems are:
-
Peak Tailing: The latter half of the peak is drawn out, creating a "tail". This is often caused by secondary interactions between the analyte and the stationary phase.
-
Peak Fronting: The first half of the peak is broad and sloped, while the latter half is steep. This can be a sign of column overload or poor sample solubility.
-
Split Peaks: The peak appears as two or more merged peaks. This can be caused by a disrupted flow path (e.g., a blocked frit or column void) or a mismatch between the sample solvent and the mobile phase.
Q4: Why is the choice of sample solvent so critical for good peak shape?
The sample solvent (diluent) can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to distorted or split peaks. Whenever possible, the sample should be dissolved and injected in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Q5: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds. The methyl-oxazoline ring in this compound contains a nitrogen atom, making the molecule susceptible to pH changes. If the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms can exist simultaneously, leading to split or shouldered peaks. For robust and symmetrical peaks, it is recommended to use a buffered mobile phase with a pH at least 2 units away from the analyte's pKa.
Section 2: Troubleshooting Guides
This section provides systematic guides to diagnose and resolve common peak shape issues.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the trailing edge is broader than the leading edge.
dot graph TD subgraph "Troubleshooting Peak Tailing" direction LR A[Observe Peak Tailing] -- "Affects only this compound peak?" --> B{Chemical Interaction}; A -- "Affects ALL peaks?" --> C{Physical/System Issue};
end
Figure 1. Logic diagram for troubleshooting peak tailing.
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Diagnosis (Observation) | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | Tailing primarily affects the basic analyte peak (this compound). | 1. Adjust pH: Lower the mobile phase pH to ~3 using an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) to neutralize silanol groups. 2. Use End-Capped Column: Switch to a column where residual silanols are chemically bonded to be less interactive. 3. Increase Buffer Strength: A higher buffer concentration can help mask silanol interactions. |
| Column Overload | Peak shape improves significantly upon sample dilution. | 1. Reduce Concentration: Dilute the sample. 2. Reduce Injection Volume: Inject a smaller volume of the sample. |
| Column Contamination or Void | All peaks in the chromatogram show tailing and broadening. Pressure may increase. | 1. Use Guard Column: Protect the analytical column from strongly retained impurities. 2. Flush Column: Wash the column with a strong solvent. 3. Replace Column: If flushing fails, the column packing may be irreversibly damaged. |
| Extra-Column Effects | Early eluting peaks show more pronounced tailing and broadening than later peaks. | 1. Minimize Tubing: Use the shortest possible length of tubing with the smallest internal diameter (ID) between the injector, column, and detector. |
| Metal Contamination | Tailing is observed for compounds that can chelate with metals. | 1. Column Wash: Wash the column with an appropriate chelating agent. 2. Use High Purity Silica (B1680970) Column: Modern Type B silica columns have lower metal content. |
Problem: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
dot graph TD subgraph "Troubleshooting Peak Fronting" direction LR A[Observe Peak Fronting] --> B{Initial Checks}; B -- "Cause: Column Overload" --> B1["Solution: Dilute sample (reduce concentration)."]; B -- "Cause: Column Overload" --> B2["Solution: Reduce injection volume."]; B -- "Cause: Sample Solvent Mismatch" --> C{"Is sample solvent stronger than mobile phase?"}; B -- "Cause: Poor Solubility" --> D["Solution: Change sample solvent to one with better analyte solubility."]; B -- "Cause: Column Damage" --> E["Solution: Check for column void/collapse. Replace column if necessary."];
end
Figure 2. Logic diagram for troubleshooting peak fronting.
Table 3: Troubleshooting Summary for Peak Fronting
| Potential Cause | Diagnosis (Observation) | Recommended Solution(s) |
| Column Overload (Mass or Concentration) | Peak shape is often described as a "shark fin". The issue improves or resolves when the sample is diluted. | 1. Reduce Concentration: Dilute the sample. 2. Reduce Injection Volume: Inject a smaller volume. |
| Sample Solvent Incompatibility | Early eluting peaks are most affected. The sample is dissolved in a solvent with a higher organic (stronger) composition than the mobile phase. | 1. Match Solvents: Dissolve the sample in the mobile phase. 2. Use Weaker Solvent: If solubility is an issue, dissolve the sample in a minimal amount of strong solvent, then dilute with a weaker solvent (e.g., water). |
| Poor Sample Solubility | The analyte is not fully dissolved in the sample solvent, causing it to elute unevenly. | 1. Change Solvent: Select a different sample solvent where this compound is more soluble, while still being compatible with the mobile phase. 2. Reduce Concentration: Lower the sample concentration to stay below the solubility limit. |
| Column Collapse / Void | All peaks in the chromatogram exhibit fronting. A sudden drop in backpressure may be observed. | 1. Check Column Parameters: Ensure operation is within the column's recommended pH and pressure limits. 2. Replace Column: This issue is typically irreversible. |
Problem: Split Peaks
Split peaks can appear as a "double peak" or a significant shoulder on the main peak.
dot graph TD subgraph "Troubleshooting Split Peaks" direction TB A[Observe Split Peak] --> B{Are ALL peaks split?}; B -- "Yes" --> C[System/Hardware Issue]; B -- "No, only analyte peak" --> D[Chemical/Method Issue];
end
Figure 3. Logic diagram for troubleshooting split peaks.
Table 4: Troubleshooting Summary for Split Peaks
| Potential Cause | Diagnosis (Observation) | Recommended Solution(s) |
| Partially Blocked Column Frit | All peaks in the chromatogram are split or distorted. System backpressure may be higher than normal. | 1. Reverse Flush: Disconnect the column from the detector, reverse its direction, and flush with a strong, filtered solvent. 2. Replace Frit/Column: If flushing does not resolve the issue, the frit may need replacement (if possible), or the entire column may need to be replaced. 3. Prevention: Use guard columns and in-line filters, and always filter samples. |
| Column Void or Channel | All peaks are split or show tailing/fronting. Retention times may become shorter and less reproducible. | 1. Replace Column: A void in the column bed is typically not repairable. 2. Prevention: Avoid sudden pressure shocks, operate within the column's stable pH range, and use a guard column. |
| Sample Solvent Mismatch | Splitting is most prominent for the analyte peak, especially in gradient methods. | 1. Dissolve in Mobile Phase: The best practice is to dissolve the sample in the initial mobile phase. 2. Reduce Solvent Strength: Ensure the sample solvent is weaker than the mobile phase to allow for proper peak focusing at the column head. |
| Mobile Phase pH near Analyte pKa | A single peak appears as a split or shouldered peak. | 1. Adjust pH: Modify the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic state. |
| Co-eluting Impurity | A shoulder or small secondary peak appears. The relative size of the split may vary between samples. | 1. Adjust Method: Modify the mobile phase composition, gradient slope, or temperature to improve the resolution between the analyte and the impurity. |
Section 3: Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound by moving the pH away from its pKa.
Materials:
-
This compound standard
-
HPLC system with UV detector (~247 nm)
-
C18 column
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
pH modifiers/buffers: Formic acid (for acidic pH), Ammonium acetate (B1210297) (for mid-range pH), Ammonium hydroxide (B78521) (for basic pH).
-
Calibrated pH meter.
Methodology:
-
Prepare three different aqueous mobile phase modifiers. For example:
-
Acidic: 0.1% Formic acid in water (pH ~2.7)
-
Near Neutral: 10 mM Ammonium acetate in water, adjusted to pH 5.0
-
Basic: 10 mM Ammonium acetate in water, adjusted to pH 9.0 (Note: Ensure your column is stable at high pH).
-
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol).
-
For each pH condition, prepare a working standard by diluting the stock solution with the initial mobile phase composition.
-
Set an isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Aqueous Buffer).
-
Equilibrate the column with the first mobile phase condition (e.g., pH 2.7) until a stable baseline is achieved.
-
Inject the corresponding working standard and record the chromatogram.
-
Repeat steps 5 and 6 for the other pH conditions (pH 5.0 and pH 9.0), ensuring the column is thoroughly flushed and re-equilibrated between each change.
-
Analysis: Compare the peak shape (tailing factor, symmetry) from the three chromatograms. Select the pH that provides the most symmetrical peak.
Protocol 2: Assessing Column Overload
Objective: To determine if peak fronting or tailing is caused by injecting too much analyte mass onto the column.
Materials:
-
This compound standard
-
HPLC system and column with an established method
-
Appropriate sample solvent (preferably mobile phase)
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL).
-
Create a serial dilution series from this stock solution. For example: 0.5 mg/mL, 0.25 mg/mL, 0.1 mg/mL, 0.05 mg/mL, and 0.01 mg/mL.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a fixed volume (e.g., 10 µL) of the highest concentration standard (1 mg/mL) and record the chromatogram.
-
Without changing any other parameters, inject the same volume of each of the subsequent dilutions, from highest to lowest concentration.
-
Analysis: Observe the peak shape across the dilution series. If the peak shape (fronting or tailing) improves and becomes more symmetrical at lower concentrations, the issue is column overload. Determine the highest concentration that provides an acceptable peak shape for future experiments.
Technical Support Center: 21-Deacetoxy Deflazacort In Vivo Studies
Welcome to the technical support center for researchers utilizing 21-Deacetoxy Deflazacort (B1670188) in in vivo experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target effects and ensure the success of your research.
Introduction to 21-Deacetoxy Deflazacort
Deflazacort is a glucocorticoid prodrug that is rapidly converted by esterases to its active metabolite, this compound (also known as 21-desacetyl deflazacort or 21-desDFZ).[1][2][3] This active metabolite exerts its anti-inflammatory and immunosuppressive effects through the glucocorticoid receptor.[4][5] While effective, like all glucocorticoids, it can produce a range of off-target effects. This guide is designed to help you anticipate, manage, and minimize these effects in your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in vivo?
A1: The off-target effects of this compound are characteristic of glucocorticoids and can include:
-
Musculoskeletal effects: Glucocorticoid-induced osteoporosis is a significant concern, leading to reduced bone mineral density and increased fracture risk.[6][7] Growth retardation in young subjects can also occur.[8]
-
Metabolic effects: This can include weight gain, hyperglycemia, and potential development of a diabetes-like state.[9][10] However, some studies suggest deflazacort has a smaller influence on carbohydrate metabolism compared to other glucocorticoids.[8][10]
-
Endocrine effects: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis is a common effect of prolonged glucocorticoid use.[11]
-
Immunosuppression: While often a therapeutic goal, excessive immunosuppression can increase susceptibility to infections.[9][12]
-
Ophthalmic effects: Cataract formation has been associated with long-term deflazacort use.[10][13]
Q2: How does the off-target profile of this compound compare to that of prednisone's active metabolite, prednisolone (B192156)?
A2: While both are glucocorticoids, there are some differences in their side-effect profiles. Studies suggest that deflazacort may be associated with less weight gain and fewer behavioral side effects compared to prednisone (B1679067).[10][13] Conversely, some evidence indicates that deflazacort might have a greater impact on bone health, growth parameters, and cataract formation.[10][13] Deflazacort is also reported to have a smaller effect on glucose metabolism than prednisone/prednisolone.[10]
Q3: What is the underlying mechanism for glucocorticoid off-target effects?
A3: this compound, the active metabolite of deflazacort, binds to the glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it can either activate or repress the transcription of a wide array of genes. While this mechanism is responsible for the desired anti-inflammatory effects, it also modulates genes involved in metabolism, bone formation, and immune responses, leading to the observed off-target effects.
Figure 1. Simplified signaling pathway of this compound.
Troubleshooting Guides
Problem: We are observing significant weight loss and muscle atrophy in our animal models, which is confounding our study.
-
Possible Cause: This could be a manifestation of the catabolic effects of glucocorticoids on muscle tissue, or it could be related to adrenal insufficiency if the dosage is suddenly reduced or stopped.[9]
-
Troubleshooting Steps:
-
Re-evaluate Dosage: Ensure you are using the minimum effective dose. A dose-response study may be necessary to identify the optimal therapeutic window with the fewest side effects.
-
Monitor Food and Water Intake: Ensure the observed weight loss is not due to reduced consumption. Pair-feeding experiments can help differentiate drug effects from reduced caloric intake.
-
Consider Alternate-Day Dosing: Administering the drug every other day may reduce the severity of catabolic effects while maintaining therapeutic efficacy for some conditions.[14]
-
Taper Dosage: When concluding the experiment, gradually taper the dose to prevent withdrawal symptoms, including weight loss.[14]
-
Problem: Our in vivo study shows persistent hyperglycemia and insulin (B600854) resistance.
-
Possible Cause: Glucocorticoids can induce insulin resistance and increase hepatic glucose production, leading to hyperglycemia.[10]
-
Troubleshooting Steps:
-
Regular Monitoring: Implement regular blood glucose monitoring (e.g., tail vein sampling) to quantify the extent of hyperglycemia.
-
Dietary Control: Use a standardized diet for all experimental animals to minimize diet-induced variations in blood glucose.
-
Dose and Timing: Investigate if lower doses or different administration times (e.g., aligning with the animal's circadian rhythm) can mitigate the hyperglycemic effect.[14]
-
Comparative Analysis: Since deflazacort is suggested to have less impact on glucose metabolism than prednisone, ensure your observations are not within the expected range for the administered dose.[10]
-
Problem: We are seeing evidence of glucocorticoid-induced osteoporosis (GIOP) in our long-term studies.
-
Possible Cause: A well-documented off-target effect, GIOP results from decreased bone formation and increased bone resorption.[7]
-
Troubleshooting Steps:
-
Prophylactic Measures: In your experimental design, consider co-administration of calcium and vitamin D supplements to all animals receiving the glucocorticoid.[7][12]
-
Pharmacological Intervention: For severe cases or long-term studies, co-treatment with bisphosphonates can be considered, as they are approved for preventing and treating GIOP.[7]
-
Quantitative Assessment: Utilize methods like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) on bone samples to quantify bone mineral density and structural changes.[15][16]
-
Dosing Strategy: Employ the lowest effective dose for the shortest possible duration to minimize bone loss.[14]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1.3 hours | [1] |
| Terminal Half-Life (t½) | 1.3 - 2.4 hours | [1][17] |
| Protein Binding | ~40% | [4] |
| Metabolism | Primarily by CYP3A4 | [2][4] |
| Excretion | Predominantly urinary (~68%) | [4] |
Table 2: Comparison of Common Off-Target Effects: Deflazacort vs. Prednisone
| Off-Target Effect | Deflazacort | Prednisone | Reference |
| Weight Gain | Less frequent | More frequent | [10][13] |
| Behavioral Side Effects | Less frequent | More frequent | [10][13] |
| Impact on Bone Health | Potentially worse | Less impact noted in some studies | [10][13] |
| Growth Retardation | Potentially worse | Less impact noted in some studies | [10][13] |
| Cataract Formation | Potentially worse | Less impact noted in some studies | [10][13] |
| Glucose Metabolism | Less effect | Greater effect | [10] |
Experimental Protocols
Protocol 1: Assessment of Glucocorticoid-Induced Osteoporosis in a Rodent Model
-
Animal Model: Use skeletally mature rodents (e.g., 3-month-old male Sprague Dawley rats).[16]
-
Grouping:
-
Group 1: Vehicle control (e.g., oral gavage with the vehicle used for drug suspension).
-
Group 2: this compound treatment (dose to be determined based on the study's primary objective).
-
Group 3 (Optional): Positive control (e.g., prednisone acetate (B1210297) at a dose known to induce osteoporosis).[16]
-
Group 4 (Optional): Treatment + preventative agent (e.g., this compound + alendronate).
-
-
Drug Administration: Administer the compound daily via oral gavage for a period of 4-12 weeks.[15]
-
In Vivo Labeling: For dynamic histomorphometry, inject fluorescent bone labels like tetracycline (B611298) (20 mg/kg) and calcein (B42510) (10 mg/kg) at specific time points before sacrifice.[16]
-
Sample Collection: At the end of the study, collect blood for biochemical marker analysis (e.g., osteocalcin). Harvest femurs and tibias for analysis.
-
Analysis:
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.[16]
-
Bone Densitometry: Use DXA or µCT to measure bone mineral density (BMD), bone volume (BV/TV), and other structural parameters.[16]
-
Histomorphometry: Prepare undecalcified bone sections to analyze bone formation and resorption parameters.
-
Figure 2. Experimental workflow for assessing GIOP in a rodent model.
Protocol 2: Monitoring Metabolic Parameters During In Vivo Studies
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins. Provide standard chow and water ad libitum.
-
Baseline Measurement: Before initiating treatment, record baseline body weight and collect a baseline blood sample for glucose and insulin measurement.
-
Treatment Groups: Establish vehicle and treatment groups as per your primary experimental design.
-
Regular Monitoring:
-
Body Weight: Record body weight at least twice weekly.
-
Blood Glucose: Measure blood glucose from a tail vein sample at regular intervals (e.g., weekly). For more detailed analysis, a glucose tolerance test (GTT) can be performed.
-
-
Glucose Tolerance Test (GTT) - Optional:
-
Fast animals overnight (approximately 12-16 hours).
-
Record baseline blood glucose (t=0).
-
Administer a glucose bolus intraperitoneally (IP) (e.g., 2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis: Compare changes in body weight, fasting blood glucose, and the area under the curve (AUC) for the GTT between control and treatment groups to assess metabolic dysregulation.
References
- 1. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugs.com [drugs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. dtb.bmj.com [dtb.bmj.com]
- 7. Prevention and treatment of systemic glucocorticoid side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deflazacort vs. Prednisone: Which Is the Best Corticosteroid? - GoodRx [goodrx.com]
- 10. Comparing Deflazacort and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. doctronic.ai [doctronic.ai]
- 13. Comparing Deflazacort and Prednisone in Duchenne Muscular Dystrophy. [escholarship.org]
- 14. droracle.ai [droracle.ai]
- 15. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield and purity of 21-Deacetoxy deflazacort synthesis
Welcome to the technical support center for the synthesis of 21-Deacetoxy Deflazacort (B1670188), also known as 21-Desacetyl Deflazacort or 21-Hydroxy Deflazacort. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 21-Deacetoxy Deflazacort, primarily through the hydrolysis of Deflazacort.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete hydrolysis of Deflazacort. | - Increase reaction time: Monitor the reaction progress using HPLC to ensure complete consumption of the starting material. - Optimize base/acid concentration: For alkaline hydrolysis, ensure the concentration of NaOH is sufficient (e.g., 0.1 N). For acidic hydrolysis, a higher temperature may be required to drive the reaction to completion. - Improve solubility: Ensure Deflazacort is fully dissolved in the solvent before initiating the hydrolysis. The use of a co-solvent like acetonitrile (B52724) may be necessary. |
| Degradation of the product. | - Control reaction temperature: While hydrolysis can be rapid, especially with a strong base, excessive heat can lead to degradation. Maintain a controlled temperature throughout the reaction. - Neutralize promptly: After the reaction is complete, neutralize the mixture to prevent further degradation of the product. | |
| Low Purity of Final Product | Presence of unreacted Deflazacort. | - Optimize reaction conditions: As mentioned above, ensure the hydrolysis reaction goes to completion. - Effective purification: Employ appropriate purification techniques such as flash chromatography or recrystallization to separate the product from the starting material. |
| Formation of byproducts. | - Use high-purity starting materials: Impurities in the initial Deflazacort can lead to unwanted side reactions. - Inert atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. - Controlled addition of reagents: Add the hydrolyzing agent (acid or base) slowly to the reaction mixture to control the reaction rate and minimize byproduct formation. | |
| Difficulty in Isolating the Product | Product precipitation issues. | - Adjust pH for precipitation: After neutralization, carefully adjust the pH to the isoelectric point of this compound to maximize precipitation. - Solvent selection for extraction: If using liquid-liquid extraction, select a solvent system that provides good partitioning for the product and minimal for impurities. |
| Co-precipitation with salts. | - Wash the precipitate: Thoroughly wash the isolated solid with deionized water to remove any inorganic salts formed during neutralization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently reported method is the hydrolysis of Deflazacort. This can be achieved under either alkaline or acidic conditions. Alkaline hydrolysis, particularly with sodium hydroxide, is often faster and can result in high yields.
Q2: What are the key parameters to control during the hydrolysis of Deflazacort?
A2: The key parameters to control are:
-
Concentration of the hydrolyzing agent (acid or base): This will affect the reaction rate and completeness.
-
Reaction temperature: Temperature influences the reaction speed and the potential for degradation.
-
Reaction time: Sufficient time must be allowed for the reaction to go to completion, which should be monitored by a suitable analytical technique like HPLC.
-
Solvent system: The choice of solvent affects the solubility of both the reactant and the product.
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the separation and quantification of the starting material (Deflazacort) and the product (this compound), enabling you to determine when the reaction is complete.[1][2][3]
Q4: What is the expected yield for the synthesis of this compound?
A4: Under optimized alkaline hydrolysis conditions (e.g., using 0.1 N NaOH), yields of up to 99% have been reported in degradation studies.[2] However, in a controlled synthesis, yields may vary depending on the reaction scale and purification methods.
Q5: What are the best practices for purifying the final product?
A5: Purification can be achieved through several methods:
-
Precipitation and Filtration: After neutralizing the reaction mixture, the product may precipitate out of the solution and can be collected by filtration.
-
Recrystallization: This is a common technique to improve the purity of the isolated solid.
-
Flash Chromatography: For smaller scales or to achieve very high purity, flash chromatography using a silica (B1680970) gel column is an effective method. A mobile phase of methanol (B129727) and chloroform (B151607) has been used for separation.[1]
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Deflazacort
This protocol is based on the conditions reported for the successful hydrolysis of Deflazacort.[1][2]
Materials:
-
Deflazacort
-
0.1 N Sodium Hydroxide (NaOH) solution
-
0.1 N Hydrochloric Acid (HCl) solution
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Reaction vessel
-
Magnetic stirrer
-
pH meter
-
HPLC system for reaction monitoring
Procedure:
-
In a reaction vessel, dissolve Deflazacort in a minimal amount of acetonitrile.
-
Add the 0.1 N NaOH solution to the reaction mixture while stirring. The volume of NaOH solution should be sufficient to completely hydrolyze the starting material.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals, neutralizing them, and analyzing by HPLC. The reaction is considered complete when the Deflazacort peak is no longer significant.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly neutralize the reaction mixture by adding 0.1 N HCl solution dropwise while monitoring the pH. Adjust the pH to approximately 7.
-
The product, this compound, may precipitate upon neutralization. If so, collect the solid by filtration.
-
Wash the collected solid with cold deionized water to remove any salts.
-
Dry the product under vacuum.
-
For further purification, recrystallization from a suitable solvent or flash chromatography can be performed.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for this compound Synthesis
| Condition | Reagent | Temperature | Reported Yield/Conversion | Reference |
| Alkaline Hydrolysis | 0.1 N NaOH | Room Temperature | 99.0% conversion | [2] |
| Acid Hydrolysis | 0.1 N HCl | 80°C | Degradation observed | [1] |
Note: The data is primarily from forced degradation studies and may require optimization for preparative synthesis.
Table 2: HPLC Parameters for Analysis of this compound
| Parameter | Method 1 | Method 2 |
| Column | C18 | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | 244 nm | 240.1 nm |
| Reference | [2] | [1] |
Visualizations
References
- 1. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a degradation product of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
dealing with 21-Deacetoxy deflazacort precipitation in cell culture media
Welcome to the Technical Support Center for 21-Deacetoxy Deflazacort (B1670188). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of 21-Deacetoxy deflazacort in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media. This occurs because this compound, a steroid compound, has limited aqueous solubility. The rapid dilution of DMSO reduces its solvating power, causing the compound to fall out of solution.
Troubleshooting Workflow:
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure rapid mixing.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] For microscopic analysis, consider using a heated stage.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution in DMSO. |
| Absence of Serum | Serum proteins can bind to hydrophobic compounds and help to keep them in solution.[1][2] | If your experimental design allows, use serum-containing media. An intermediate dilution step in a small volume of serum-containing media can be beneficial even for final experiments in serum-free media.[1] |
| Media Composition and pH | Components of the cell culture media, such as salts and amino acids, can interact with the compound and affect its solubility.[3][4] An unstable pH can also contribute to precipitation.[3] | Ensure you are using a well-buffered medium (e.g., with HEPES) to maintain a stable pH.[1] If precipitation persists, consider testing the solubility in different types of media. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a steroid compound and, characteristic of this class, it has limited aqueous solubility.[5] It exhibits enhanced solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5]
Q2: What is the recommended starting concentration for a stock solution of this compound in DMSO?
A2: A common starting concentration for a stock solution in 100% DMSO is 10-100 mM. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a solubility test by creating a serial dilution of your this compound DMSO stock and adding it to your complete cell culture medium. The highest concentration that remains clear after a defined incubation period (e.g., 24 hours) at 37°C is your maximum working soluble concentration. A detailed protocol is provided in the Experimental Protocols section.
Q4: Can the presence of serum in the culture medium affect the solubility of this compound?
A4: Yes, the presence of serum can significantly enhance the solubility of hydrophobic compounds.[1][2] Serum proteins, such as albumin, can bind to the compound and help keep it in solution.[2] If your experiment is compatible with serum, its inclusion is recommended. If not, a pre-dilution step in serum-containing media can still be beneficial.
Q5: How does this compound exert its biological effects?
A5: this compound is a glucocorticoid and acts through the glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes involved in inflammation and immune responses.
Glucocorticoid Receptor Signaling Pathway:
Experimental Protocols
Protocol 1: Determining Maximum Solubility in Cell Culture Media
-
Prepare a serial dilution of this compound in DMSO: Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in 100% DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., add 1 µL of each DMSO dilution to 199 µL of media). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Protocol 2: Recommended Three-Step Solubilization and Dilution Method
This protocol is adapted for hydrophobic compounds and can improve the solubility of this compound in cell culture media.
-
Step 1: Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% pure DMSO to create a 10 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing. If necessary, warm the solution to 37°C briefly in a water bath.
-
-
Step 2: Create an Intermediate Dilution in Serum:
-
Pre-warm fetal bovine serum (FBS) to approximately 50°C in a water bath.
-
Dilute the 10 mM stock solution 10-fold with the pre-warmed FBS to create a 1 mM intermediate solution. Keep this solution warm (around 40°C).
-
-
Step 3: Prepare the Final Working Solution:
-
Pre-warm your final cell culture medium (with or without serum) to 37°C.
-
Perform the final dilution by adding the warm intermediate solution to the pre-warmed cell culture medium to achieve your desired final concentration. For example, to get a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of culture medium.
-
Quantitative Data
The following table provides representative solubility data for corticosteroids in different solutions. Please note that the exact solubility of this compound in your specific cell culture medium should be determined experimentally using the protocol provided above.
Table 1: Representative Solubility of Corticosteroids
| Compound | Solvent | Approximate Solubility |
| Deflazacort | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
| Hydrocortisone | Water (25°C) | 0.28 mg/mL |
| Ethanol (25°C) | 15.0 mg/mL | |
| DMSO | ~20 mg/mL | |
| Dexamethasone | DMSO | ≤ 75 mM |
| Absolute Ethanol | ≤ 7.5 mM |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for most experiments. |
| 0.1% - 0.5% | May have minor effects on some sensitive cell lines. | Acceptable for many applications. Always include a vehicle control with the same DMSO concentration. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Avoid if possible. If necessary, perform a dose-response curve to determine the toxic threshold for your specific cell line. |
References
- 1. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
Technical Support Center: Optimization of Extraction Methods for 21-Deacetoxy Deflazacort from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 21-Deacetoxy deflazacort (B1670188), the active metabolite of deflazacort, from plasma samples. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Questions
Q1: What are the most common methods for extracting 21-Deacetoxy deflazacort from plasma?
A1: The most frequently employed and validated methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4] Protein Precipitation (PPT) can also be used, often as a preliminary step, but may result in cleaner extracts when combined with other techniques.[1]
Q2: What is the typical stability of this compound in plasma?
A2: this compound is generally stable in plasma under various storage conditions. Stability has been assessed at room temperature (benchtop), in the autosampler, through freeze-thaw cycles, and for long-term storage at -20°C.[1][3] However, it is crucial to perform stability studies under your specific laboratory conditions to ensure sample integrity.[1][3]
2. Solid-Phase Extraction (SPE) Troubleshooting
Q3: I am experiencing low recovery of this compound with my SPE method. What are the possible causes and solutions?
A3: Low recovery in SPE can stem from several factors:
-
Inappropriate Sorbent Selection: Ensure the sorbent chemistry (e.g., C18, polymer-based) is suitable for the polarity of this compound.[1][5] Polymer-based cartridges may offer greater analyte retention.[1]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Consider increasing the organic solvent concentration or trying a different elution solvent. For C18 cartridges, ethyl acetate (B1210297) has been used successfully.[5]
-
Sample pH: The pH of the sample and loading buffer can significantly impact the retention of the analyte on the sorbent. Ensure the pH is optimized for your specific sorbent type.
-
Drying Step is Too Long: Over-drying the cartridge after washing can sometimes lead to reduced recovery for certain compounds. Optimize the drying time.
-
Flow Rate: A flow rate that is too fast during sample loading, washing, or elution can lead to incomplete interaction with the sorbent bed and thus, lower recovery.
Q4: My final extract after SPE is not clean, and I'm observing significant matrix effects in my LC-MS/MS analysis. How can I improve this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[6][7] To improve the cleanliness of your SPE extract:
-
Optimize the Wash Step: Introduce a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. The composition of the wash solvent is critical.
-
Sorbent Choice: Some SPE sorbents are specifically designed to remove common matrix components like phospholipids. Consider trying one of these.
-
Sample Pre-treatment: Incorporating a protein precipitation step before SPE can help to remove a significant portion of matrix proteins.
Experimental Workflow for Solid-Phase Extraction (SPE)
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of 21-hydroxy-deflazacort in human plasma using gradient semi-microbore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
troubleshooting matrix effects in LC-MS/MS analysis of 21-Deacetoxy deflazacort
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 21-Deacetoxy Deflazacort (B1670188). Note that 21-Deacetoxy Deflazacort is the active metabolite of Deflazacort and is also commonly referred to as 21-desacetyl deflazacort or 21-hydroxy deflazacort.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[3] When analyzing this compound in complex biological matrices like plasma or urine, endogenous components can interfere with the ionization process in the mass spectrometer's source, leading to unreliable quantitative results.[4]
Q2: What are the common causes of matrix effects when analyzing this compound in biological matrices?
A2: The primary causes of matrix effects in bioanalysis are endogenous components of the sample that are co-extracted with the analyte. For corticosteroids like this compound, the main culprits include:
-
Phospholipids: Abundant in plasma and cell membranes, these are notorious for causing ion suppression in electrospray ionization (ESI).[5]
-
Salts and Proteins: Non-volatile components that can alter the efficiency of droplet formation and evaporation in the ESI source.[4][6]
-
Other Endogenous Molecules: Metabolites, urea, and carbohydrates can co-elute with the analyte and compete for ionization.
-
Exogenous Components: Anticoagulants, dosing vehicles, or co-administered drugs introduced during sample handling can also interfere.[3]
Q3: How can I quantitatively assess the magnitude of matrix effects in my assay?
A3: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spike method .[7] This approach involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is used to calculate the Matrix Factor (MF), which provides a quantitative measure of ion suppression or enhancement.[7][8] An MF value of 1 (or 100%) indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.[7][9]
Q4: What is the difference between minimizing and compensating for matrix effects?
A4: Minimizing matrix effects involves reducing or eliminating the interfering components from the sample before they enter the mass spectrometer. This is achieved through strategies like more effective sample preparation (e.g., Solid-Phase Extraction) or improved chromatographic separation to resolve the analyte from matrix components.[10][11] Compensating for matrix effects involves using an analytical tool to correct for the signal alteration without necessarily removing the interference. The most effective method for compensation is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[10][12]
Q5: What is the best type of internal standard to use to counteract matrix effects?
A5: The most effective internal standard (IS) for compensating for matrix effects is a stable isotope-labeled (SIL) internal standard , such as 21-Desacetyldeflazacort-D5.[12] A SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte.[10] This ensures that both the analyte and the IS are subjected to the same matrix effects, allowing the ratio of their peak areas to remain constant and enabling accurate quantification. If a SIL-IS is not available, a structural analog that co-elutes closely with the analyte can be used, but it may not compensate for matrix effects as effectively.[3]
Troubleshooting Guide
Problem: You are observing poor accuracy, high variability (%CV), and inconsistent results in your quantitative analysis of this compound.
This issue is a primary indicator of unaddressed matrix effects. Follow these steps to diagnose and mitigate the problem.
Step 1: Diagnose and Quantify the Matrix Effect
Action: Perform a post-extraction spike experiment to confirm the presence and magnitude of matrix effects.[3]
Rationale: Before making changes to your method, you must first confirm that a matrix effect is the root cause of the variability and quantify its impact. This provides a baseline against which you can measure the effectiveness of any changes you implement.
-
See Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method.
Step 2: Optimize the Sample Preparation Protocol
Action: Improve the sample cleanup procedure to selectively remove interfering matrix components, particularly phospholipids.
Rationale: The most effective way to combat matrix effects is to remove the source of the interference.[5] Solid-Phase Extraction (SPE) is generally superior to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for producing cleaner extracts.[13]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Pros | Cons | Recommendation for this compound |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Non-selective, often results in significant matrix effects from phospholipids. | Use only if high sensitivity is not required. Consider phospholipid removal plates or a subsequent clean-up step.[5] |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, can remove many interferences.[5] | Can be labor-intensive, requires large volumes of organic solvents, optimization of pH is critical.[5] | A viable option. Requires careful optimization of solvent polarity and pH to maximize analyte recovery and minimize interferences. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, effectively removes salts and phospholipids.[13][14] | More complex and costly than PPT or LLE, requires method development.[14] | Highly Recommended. Use a C18 or a mixed-mode sorbent. This is a robust method for extracting corticosteroids from plasma.[13][15] |
-
See Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Corticosteroids from Plasma.
Step 3: Refine Chromatographic Conditions
Action: Modify the LC method to improve the separation of this compound from co-eluting matrix components.
Rationale: If interfering components do not co-elute with the analyte, they cannot cause a matrix effect at the analyte's retention time.[16][17]
-
Adjust Gradient Profile: Create a steeper gradient or a longer run time to increase the resolution between your analyte and nearby peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a different chemistry (e.g., Phenyl-Hexyl, Biphenyl) that may offer different selectivity for the analyte versus the matrix interferences.
-
Use Smaller Particle Columns (UHPLC): Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns provide significantly higher resolution, which can separate the analyte from matrix components more effectively.[18]
-
Consider Advanced Techniques: For extremely challenging matrices, techniques like 2D-LC (column switching) or ion mobility spectrometry (DMS) can provide an orthogonal separation mechanism to remove interferences.[19][20][21]
Step 4: Implement a Compensation Strategy
Action: Use a stable isotope-labeled internal standard (SIL-IS) for quantification.
Rationale: Even with optimized sample preparation and chromatography, some matrix effects may persist. A SIL-IS is the most reliable way to compensate for this residual variability, as it is affected by the matrix in the same way as the analyte.[12][22]
-
Workflow Integration: Add the SIL-IS to the sample at the very beginning of the sample preparation process. This allows it to correct for variability in both extraction recovery and ionization efficiency.
Visualizations
Caption: Workflow for identifying and troubleshooting matrix effects.
Caption: Relationship between causes and solutions for matrix effects.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to calculate the Matrix Factor (MF) to quantitatively determine the extent of ion suppression or enhancement.[7][23]
Materials:
-
Blank biological matrix (e.g., drug-free human plasma) from at least 6 different sources/lots.
-
This compound analytical standard.
-
Neat solvent (typically the final mobile phase composition or reconstitution solvent).
-
All reagents and equipment for your established sample extraction procedure.
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a solution of this compound in the neat solvent at two concentrations (e.g., a low QC and a high QC level).
-
Analyze these samples via LC-MS/MS (n=3-6 replicates).
-
Record the mean peak area for each concentration. Let's call these Area(A_low) and Area(A_high) .
-
-
Prepare Set B (Post-Extraction Spike):
-
Take aliquots of your blank matrix from each of the 6 sources.
-
Perform your complete sample extraction procedure on these blank samples.
-
After the final evaporation step, reconstitute the dried extracts with the analyte solutions prepared in Step 1 (one set for low QC, one for high QC).
-
Analyze these 6 lots of spiked extracts via LC-MS/MS.
-
Record the mean peak area for each concentration. Let's call these Area(B_low) and Area(B_high) .
-
Calculations:
The Matrix Factor (MF) is calculated for each concentration level.[7]
-
MF_low = Area(B_low) / Area(A_low)
-
MF_high = Area(B_high) / Area(A_high)
The matrix effect can also be expressed as a percentage: %ME = MF * 100 .[9]
Table 2: Interpreting the Matrix Factor (MF)
| MF Value | %ME | Interpretation | Action Required |
| MF < 0.8 | < 80% | Significant Ion Suppression | Optimization of sample prep and/or chromatography is necessary. |
| 0.8 ≤ MF < 1.0 | 80-99% | Minor Ion Suppression | Method may be acceptable, especially if using a SIL-IS. |
| MF = 1.0 | 100% | No Matrix Effect | Ideal result. |
| 1.0 < MF ≤ 1.2 | 101-120% | Minor Ion Enhancement | Method may be acceptable, especially if using a SIL-IS. |
| MF > 1.2 | > 120% | Significant Ion Enhancement | Optimization of sample prep and/or chromatography is necessary. |
Note: The %CV of the MF across the different lots of matrix should ideally be <15% to ensure the effect is consistent.[23]
Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Corticosteroids from Plasma
This protocol provides a starting point for developing a robust SPE method for this compound from plasma using a generic C18 (reverse-phase) cartridge.[13][15]
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 3 mL).
-
Plasma sample.
-
Internal Standard (SIL-IS preferred) spiking solution.
-
Methanol (MeOH).
-
Deionized water.
-
Wash Solution (e.g., 5-10% MeOH in water).
-
Elution Solvent (e.g., 90-100% MeOH or Acetonitrile).
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent.
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma sample to room temperature.
-
To 250 µL of plasma, add the internal standard solution. Vortex briefly.
-
Add 500 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge by passing 1 mL of MeOH, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through slowly (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts.
-
Wash the cartridge with 1 mL of the weak wash solution (e.g., 10% MeOH) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using 1 mL of the elution solvent (e.g., Methanol) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent (typically the initial mobile phase). Vortex to dissolve.
-
The sample is now ready for LC-MS/MS analysis.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. itspsolutions.com [itspsolutions.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Synthesized 21-Deacetoxy Deflazacort
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthesized 21-Deacetoxy deflazacort (B1670188).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 21-Deacetoxy deflazacort?
A1: Crude this compound, a key intermediate in the synthesis of Deflazacort, can contain several process-related impurities. The most common include:
-
21-Desacetyl Deflazacort: Formed by hydrolysis of the acetate (B1210297) group.
-
9α-Bromo-21-deacetoxy Deflazacort: A potential byproduct from the synthetic route.[1]
-
Unreacted starting materials and reagents.
-
Other structurally similar steroid intermediates.
Q2: What are the primary purification techniques for this compound?
A2: The two primary methods for purifying this compound are crystallization and column chromatography.
-
Crystallization: This is a cost-effective method for removing impurities that have different solubility profiles from the desired compound.
-
Column Chromatography: Techniques like flash chromatography or preparative HPLC are used to separate compounds with very similar polarities.
Q3: How can I monitor the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of this compound and quantifying impurities.[2][3] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of the purification progress.
Troubleshooting Crystallization
Q4: My this compound is not crystallizing from the solution. What should I do?
A4: Failure to crystallize is a common issue that can be addressed by several techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: Add a few seed crystals of pure this compound to the solution.
-
-
Increase Supersaturation:
-
Evaporation: Partially evaporate the solvent to increase the concentration of the compound.
-
Cooling: If the solution is at room temperature, try cooling it in an ice bath.
-
-
Solvent Consideration: You may have used too much solvent. Try to concentrate the solution by removing some of the solvent.
Q5: The crystallization of this compound happened too quickly, resulting in a fine powder or impure crystals. How can I improve this?
A5: Rapid crystallization often traps impurities within the crystal lattice. To slow down the process:
-
Increase Solvent Volume: Redissolve the solid by heating and add a small amount of additional hot solvent. This will ensure the solution is not overly supersaturated upon cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
Q6: The yield of my recrystallized this compound is very low. What are the possible causes and solutions?
A6: Low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Concentrate the mother liquor and attempt a second crystallization.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose product on the filter paper. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.
-
Washing with Room Temperature Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.
Crystallization Troubleshooting Workflow
Troubleshooting Column Chromatography
Q7: I am getting poor separation of this compound from its impurities during column chromatography. What can I do?
A7: Poor separation can be improved by optimizing several parameters:
-
Solvent System: The polarity of the eluent is critical. If your compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are sticking to the column, increase the polarity. Run a TLC analysis with different solvent systems to find the optimal mobile phase for separation.
-
Stationary Phase: For steroid separations, silica (B1680970) gel is commonly used. Ensure you are using the correct mesh size for your application (e.g., 230-400 mesh for flash chromatography).
-
Column Loading: Overloading the column will lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-10% of the weight of the stationary phase.
-
Flow Rate: A slower flow rate can improve separation but will increase the run time.
Q8: My compound is eluting with a tailing peak. How can I fix this?
A8: Tailing peaks can be caused by several factors:
-
Inappropriate Solvent: The solvent used to dissolve the sample for loading onto the column might be too strong, causing the band to spread. Use the mobile phase or a weaker solvent to dissolve your sample.
-
Column Overloading: Too much sample can lead to tailing.
-
Interactions with Silica: Acidic or basic functional groups on the compound can interact with the silica gel. Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.
Q9: I am not recovering all of my compound from the column. What could be the reason?
A9: Low recovery from column chromatography can be due to:
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the silica gel.
-
Decomposition: The compound may be unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.
-
Improper Fraction Collection: The compound may have eluted in more fractions than anticipated. Ensure you are collecting a sufficient number of fractions and analyzing them by TLC.
Column Chromatography Troubleshooting Workflow
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water (1:1) mixture.
-
Dry the crystals under vacuum to a constant weight.
-
Determine the yield and purity (by HPLC).
Flash Column Chromatography of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Chromatography column
-
Test tubes for fraction collection
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve 500 mg of crude this compound in a minimal amount of dichloromethane (B109758) or ethyl acetate.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with a mobile phase of hexane:ethyl acetate (e.g., 80:20 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 60:40 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Determine the yield and purity (by HPLC).
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Single Recrystallization | 85 | 95.5 | 75 | Starting materials, non-polar byproducts |
| Double Recrystallization | 85 | 98.2 | 60 | Most non-polar and some closely related impurities |
| Flash Column Chromatography | 85 | >99.0 | 65 | 21-Desacetyl Deflazacort, 9α-Bromo-21-deacetoxy deflazacort |
| Preparative HPLC | 98 | >99.9 | 80 | Trace impurities and isomers |
Table 2: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | ~5-7 minutes (for this compound) |
References
Validation & Comparative
A Comparative Analysis of 21-Deacetoxy Deflazacort and Deflazacort Activity: A Guide for Researchers
An in-depth look at the pharmacodynamics of the glucocorticoid prodrug, deflazacort (B1670188), and its biologically active metabolite, 21-Deacetoxy deflazacort. This guide provides a comparative analysis of their activities, supported by experimental data and detailed protocols to inform drug development and research professionals.
Deflazacort is a synthetic oxazoline (B21484) derivative of prednisolone, utilized for its potent anti-inflammatory and immunosuppressive properties.[1] Structurally, it functions as a prodrug, undergoing rapid and extensive metabolism to its active form, this compound (also known as 21-desacetyl deflazacort or 21-desDFZ), which is primarily responsible for its therapeutic effects.[2][3] This conversion is so efficient that the parent compound, deflazacort, is often undetectable in circulation following administration.[2] This guide will dissect and compare the activities of deflazacort and its key metabolite, providing researchers with essential data on their respective roles in mediating the glucocorticoid response.
Pharmacokinetics: The Conversion of a Prodrug
Upon oral administration, deflazacort is readily absorbed and is immediately biotransformed by plasma esterases into its active metabolite, this compound.[4] This active form is what primarily interacts with glucocorticoid receptors to elicit a therapeutic response. The workflow of this metabolic activation is crucial to understanding the pharmacological profile of deflazacort.
References
validation of an analytical method for 21-Deacetoxy deflazacort quantification
An Essential Guide to the Bioanalytical Validation of 21-Deacetoxy Deflazacort (B1670188) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 21-Deacetoxy deflazacort, the active metabolite of the corticosteroid deflazacort, is critical for pharmacokinetic, bioequivalence, and clinical studies.[1][2][3] This guide provides a comparative overview of validated analytical methods, focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted and sensitive technique.
Comparative Analysis of LC-MS/MS Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the biological matrix. Below is a comparison of key validation parameters from published LC-MS/MS methods for the quantification of this compound in human plasma.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method 1 (Prednisolone IS)[1] | Method 2 (Dexamethasone 21-acetate IS)[4] | Method 3 (Deuterated IS - d3)[5] |
| Linearity Range | 0.5 - 100 ng/mL | 1 - 400 ng/mL | Not explicitly stated, but met FDA requirements[5] |
| Correlation Coefficient (r²) | 0.997 - 0.999 | > 0.999 | Not explicitly stated, but met FDA requirements[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2][3] | 1 ng/mL | Not explicitly stated, but met FDA requirements[5] |
| Intra-day Precision (%CV) | < 14% | ≤ 5.5% | ≤ 15% (≤ 20% at LLOQ)[5] |
| Inter-day Precision (%CV) | < 14% | ≤ 5.5% | ≤ 15% (≤ 20% at LLOQ)[5] |
| Intra-day Accuracy (%) | Within ±15% of nominal | ± 7.1% | Within ±15% of nominal (±20% at LLOQ)[5] |
| Inter-day Accuracy (%) | Within ±15% of nominal | ± 7.1% | Within ±15% of nominal (±20% at LLOQ)[5] |
| Recovery (%) | 80.50% - 92.36%[1] | Not explicitly stated | Consistent and reproducible[6] |
| Matrix Effect (%) | -3.35%[1] | Not explicitly stated | Minimal and consistent[6] |
Alternative Analytical Methods
While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity, other methods have been developed and validated for the quantification of deflazacort and its metabolite, particularly in pharmaceutical dosage forms.
Table 2: Overview of Alternative Analytical Methods
| Method Type | Analyte | Key Features | Reference |
| RP-HPLC | Deflazacort | C18 column, mobile phase of acetonitrile (B52724):water (80:20, v/v), UV detection at 244 nm. Proved to be linear, precise, and accurate. | [7] |
| UV Spectrophotometry | Deflazacort | Measurement at 243 nm in methanol (B129727). Simple, rapid, precise, and accurate for bulk drug analysis. | [8] |
| UPLC | Deflazacort | C18 column, mobile phase of acetonitrile and water (40:60 v/v), UV detection at 240.1 nm. Validated as per ICH guidelines. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summarized protocols for the key steps in the LC-MS/MS validation process.
Sample Preparation (Solid Phase Extraction - SPE)
A common and efficient method for extracting this compound from plasma is Solid Phase Extraction (SPE).
-
To 250 µL of human plasma, add the internal standard solution.[6]
-
Condition a C18 SPE cartridge with methanol followed by water.[6]
-
Load the plasma sample onto the conditioned SPE cartridge.[6]
-
Wash the cartridge with 1 mL of water and 0.5 mL of 50% methanol in water to remove interferences.[1]
-
Elute the analyte and internal standard with 0.5 mL of a methanol:acetonitrile (1:1) mixture.[1]
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.[1]
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., acetonitrile:water 80:20) for injection into the LC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of this compound are typically achieved using a reversed-phase C18 column and a tandem mass spectrometer.
-
Chromatographic Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 mm x 150 mm)[9][10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium (B1175870) formate, pH 3.5).[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
This compound: m/z 400.06 → fragment ions[6]
-
Internal Standard (e.g., Prednisolone): m/z 361.2 → fragment ions
-
Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process guided by regulatory agencies like the FDA to ensure the reliability of the data.
Caption: Workflow for the validation of an analytical method.
Signaling Pathway of Deflazacort Action
Deflazacort is a prodrug that is rapidly converted to its active metabolite, this compound, which then exerts its anti-inflammatory and immunosuppressive effects.
Caption: Metabolic activation and mechanism of action of Deflazacort.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Determination of 21-hydroxydeflazacort in human plasma by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the Purity of 21-Deacetoxy Deflazacort: A Chromatographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic methods for confirming the purity of a 21-Deacetoxy deflazacort (B1670188) sample. It includes detailed experimental protocols, comparative data, and an overview of alternative analytical techniques to assist researchers in selecting the most suitable method for their specific needs.
Introduction
21-Deacetoxy deflazacort is a known process-related impurity of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. This guide focuses on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the accurate assessment of this compound purity.
Chromatographic Methods for Purity Determination
HPLC and UPLC are the most widely employed techniques for the analysis of Deflazacort and its related substances due to their high resolution, sensitivity, and reproducibility.[1] The choice between HPLC and UPLC often depends on the desired speed and efficiency of the analysis, with UPLC offering faster run times and improved resolution.[2]
Experimental Protocols
Below are representative experimental protocols for HPLC and UPLC methods suitable for the analysis of this compound and other related impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is a robust and widely used approach for the separation and quantification of Deflazacort and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers a significant reduction in analysis time and solvent consumption while providing enhanced resolution.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
Data Presentation: Comparative Analysis
The following table summarizes the chromatographic performance of Deflazacort and some of its known impurities based on a reported HPLC method. This data is crucial for the identification and quantification of these substances in a sample of this compound.
| Analyte | Retention Time (min) | Relative Retention Time (RRT) |
| Deflazacort 21-Alcohol | 14.58 | 0.57 |
| Deflazacort Impurity A | 22.07 | 0.87 |
| Deflazacort | 25.48 | 1.00 |
Data sourced from a study on the analysis of Deflazacort and its related substances by HPLC.[5]
Note: The retention time of this compound is not explicitly stated in the referenced study. However, based on its chemical structure, it is expected to have a different retention time from Deflazacort and the other listed impurities, allowing for its separation and quantification. The purity of the this compound sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for purity analysis by chromatography and the logical relationship in method selection.
Alternative Analytical Techniques
While HPLC and UPLC are the primary methods for purity assessment, other techniques can also be employed, particularly for screening or complementary analysis.
-
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods offer a simple, cost-effective, and rapid way to screen for impurities.[6][7] They are particularly useful for simultaneous analysis of multiple samples.[7]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be an excellent alternative or complementary method to HPLC for impurity profiling.[8][9] It often provides different selectivity compared to liquid chromatography.[10]
Conclusion
Confirming the purity of a this compound sample is essential for ensuring the quality and safety of the final drug product. This guide has provided a comparative overview of robust chromatographic methods, primarily HPLC and UPLC, for this purpose. The detailed experimental protocols and comparative data will aid researchers in selecting and implementing the most appropriate analytical strategy. Furthermore, the consideration of alternative techniques such as TLC/HPTLC and CE can provide valuable complementary information for a comprehensive purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Bioline International | U of T Scarborough Library Digital Collections [collections.digital.utsc.utoronto.ca]
- 7. Simultaneous Analysis and Efficient Separation of Anabolic Androgenic Steroids in Dietary Supplement by a Validated HPTLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choice of capillary electrophoresis systems for the impurity profiling of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
21-Deacetoxy Deflazacort: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective guide for researchers and drug development professionals on the comparative efficacy of 21-Deacetoxy deflazacort (B1670188), the active metabolite of the corticosteroid deflazacort, in both laboratory and living organism settings.
Deflazacort, a synthetic glucocorticoid, serves as a prodrug that is rapidly converted in the body to its active form, 21-Deacetoxy deflazacort, also known as 21-desacetyl-deflazacort or 21-desDFZ.[1][2] This active metabolite is responsible for the anti-inflammatory and immunosuppressive effects of deflazacort.[3][4] Understanding the correlation between its performance in laboratory assays (in vitro) and its effectiveness in biological systems (in vivo) is crucial for preclinical and clinical research. This guide provides a comparative overview of the available experimental data.
Quantitative Efficacy Data
The following tables summarize the key efficacy parameters of this compound in both in vitro and in vivo studies. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay System | Reference Compound |
| Glucocorticoid Receptor (GR) Binding Affinity (Ki) | 10 nM | Human Glucocorticoid Receptor | - |
| Glucocorticoid Receptor (GR) Binding Affinity (IC50) | ~60-68 nM* | Rat Hippocampus and Liver Cytosol | Dexamethasone (B1670325) (IC50: 15-17 nM) |
| Value is estimated as four times higher than that of dexamethasone as reported in the study. |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference Compound |
| Anti-inflammatory Potency | 10-20 times more potent | Rat | Prednisolone[5] |
| Immunosuppressive Effect | Stronger than prednisolone | Rat (Passive Cutaneous Anaphylaxis, Reversed Cutaneous Anaphylaxis, Arthus Reaction) | Prednisolone |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro: Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor.
Objective: To quantify the binding affinity of this compound to the glucocorticoid receptor.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the glucocorticoid receptor. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the inhibitory concentration (IC50) and the binding affinity (Ki).
Materials:
-
Recombinant human glucocorticoid receptor
-
Radiolabeled ligand: [3H]-dexamethasone
-
This compound
-
Assay buffer
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, recombinant human glucocorticoid receptor, and a fixed concentration of [3H]-dexamethasone.
-
Add the different concentrations of this compound to the wells. Include control wells with no competitor (total binding) and wells with an excess of unlabeled dexamethasone (non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by filtration through the filter plates.
-
Wash the filters with cold assay buffer.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used animal model to assess the anti-inflammatory activity of pharmacological agents.
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
This compound
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Pletysmometer or calipers
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Determine the ED50 value, the dose of the drug that causes a 50% reduction in edema, from the dose-response curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: Workflow for comparing in vitro and in vivo efficacy of this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. deflazacort | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Articles [globalrx.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 21-Deacetoxy Deflazacort and Other Leading Corticosteroids
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 21-Deacetoxy deflazacort (B1670188), the active metabolite of the corticosteroid deflazacort, with other widely used corticosteroids such as prednisolone (B192156) and methylprednisolone (B1676475). This analysis synthesizes experimental data on receptor binding, anti-inflammatory potency, pharmacokinetics, and side effect profiles to offer a comprehensive evaluation of their performance.
Executive Summary
21-Deacetoxy deflazacort, the biologically active metabolite of the prodrug deflazacort, distinguishes itself from other corticosteroids through a unique profile of potent anti-inflammatory effects and a comparatively favorable side effect profile. While demonstrating a lower binding affinity for the glucocorticoid receptor than prednisolone, its clinical efficacy is comparable, suggesting alternative mechanisms may contribute to its activity. Notably, clinical data indicates a lower overall incidence of adverse events for deflazacort compared to both prednisone (B1679067) and methylprednisolone. This guide delves into the experimental data that underpins these comparisons, providing a valuable resource for informed decision-making in research and drug development.
Glucocorticoid Receptor Binding Affinity
The primary mechanism of action for corticosteroids is their binding to the glucocorticoid receptor (GR), which then modulates gene expression to produce anti-inflammatory and immunosuppressive effects. The affinity of a corticosteroid for the GR is a key determinant of its potency.
In vitro studies have shown that 21-desacetyl deflazacort, another name for this compound, has a lower binding affinity for the glucocorticoid receptor compared to prednisolone.[1] One study found that while the biologically active form of deflazacort displaces [3H]dexamethasone from its cytosol receptor sites, it is less active than prednisolone in this regard.[2] However, the same study noted that the deflazacort-receptor complex is more stable in certain tissues, which might explain its comparable in vivo activity.[2]
A separate study determined the IC50 for the active metabolite of deflazacort (21-deacetyl-DFC) to be approximately four times higher than that of dexamethasone, indicating a lower affinity.[3]
Table 1: Glucocorticoid Receptor Binding Affinity
| Corticosteroid | Relative Binding Affinity (Compared to Prednisolone) | IC50 (nM) |
| This compound | Less active[1] | ~60-68 (estimated from 4x DEX IC50 of 15-17 nM)[3] |
| Prednisolone | Higher than this compound[1] | Not directly compared in the same study |
| Methylprednisolone | Not directly compared in the same study | Not directly compared in the same study |
| Dexamethasone | - | 15-17[3] |
Anti-inflammatory Potency
The anti-inflammatory potency of corticosteroids is a critical measure of their therapeutic efficacy. This is often assessed in vivo using models such as the carrageenan-induced paw edema assay in rats, where the reduction in swelling indicates anti-inflammatory activity.
Studies have indicated that deflazacort has a high anti-inflammatory potency, in some cases reported to be 10-20 times higher than that of prednisolone in animal models.[4] The clinical equivalence ratio, however, is generally considered to be closer. For inflammatory arthropathies, the equivalence ratio of deflazacort to methylprednisolone has been established as 1.875:1, and to prednisolone as 1.5:1.[5]
Table 2: In Vivo Anti-inflammatory Potency
| Corticosteroid | Relative Anti-inflammatory Potency (Compared to Prednisolone) | ED50 (Carrageenan-induced Paw Edema, Rat) |
| This compound | 10-20x higher in some animal models[4] | Data not available |
| Prednisolone | Baseline | Data not available |
| Methylprednisolone | Potency ratio to Deflazacort is 1:1.875[5] | Data not available |
Pharmacokinetic Profile
The pharmacokinetic properties of a corticosteroid, including its absorption, distribution, metabolism, and excretion, influence its onset and duration of action, as well as its potential for drug-drug interactions. Deflazacort is a prodrug that is rapidly converted to its active metabolite, this compound, by plasma esterases after oral administration.[6]
Pharmacokinetic studies in healthy volunteers have shown that 21-desacetyldeflazacort is cleared significantly faster than both methylprednisolone and prednisolone.[2]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Methylprednisolone | Prednisolone |
| Tmax (hours) | 1.3[6] | Not specified | Not specified |
| Cmax (ng/mL) | 116 (after 30 mg oral deflazacort)[6] | Not specified | Not specified |
| AUC (ng·h/mL) | 280 (after 30 mg oral deflazacort)[2] | Not specified | Not specified |
| Terminal Half-life (hours) | 1.3[2] | Not specified | Not specified |
| Protein Binding | ~40%[6] | Not specified | Not specified |
Side Effect Profile
A key consideration in the selection of a corticosteroid is its side effect profile, particularly with long-term use. Deflazacort has been reported to have a more favorable side effect profile compared to other corticosteroids in some respects.
The overall incidence of adverse events in patients receiving deflazacort has been reported to be lower (16.5%) than that for patients treated with prednisone (20.5%) or methylprednisolone (32.7%).[7]
Table 4: Comparative Incidence of Common Corticosteroid-Related Side Effects
| Side Effect | Deflazacort | Prednisone/Prednisolone | Methylprednisolone |
| Overall Adverse Events | 16.5%[7] | 20.5%[7] | 32.7%[7] |
| Weight Gain | Less than prednisolone in some studies[8] | More than deflazacort in some studies[8] | Data not available |
| Cushingoid Appearance | Less than prednisolone in some studies[8] | More than deflazacort in some studies[8] | Data not available |
| Bone Mineral Density Loss | Conflicting results, some studies suggest less impact than prednisolone[7] | Some studies show greater loss than deflazacort[7] | Data not available |
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Binding Assay)
Objective: To determine the relative binding affinity of test corticosteroids for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Prepare a cytosol fraction containing glucocorticoid receptors from a suitable tissue source (e.g., rat liver or thymus).
-
Incubation: Incubate the cytosol preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test corticosteroids (this compound, prednisolone, methylprednisolone).
-
Separation: After incubation to reach equilibrium, separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test corticosteroid. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is then calculated to determine the relative binding affinity.
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory potency of the corticosteroids.
Methodology:
-
Animal Model: Use male Wistar rats (150-200g).
-
Drug Administration: Administer the test corticosteroids (this compound, prednisolone, methylprednisolone) or vehicle control orally or intraperitoneally at various doses.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The ED50 value (the dose that produces 50% inhibition of edema) is then determined for each corticosteroid to compare their anti-inflammatory potency.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for comparing corticosteroids.
References
- 1. Differential binding in vitro to glucocorticoid receptors of deflazacort and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale and design of the CORE (COrticosteroids REvised) study: protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective cohort study comparing the efficacy of prednisolone and deflazacort in children with muscular dystrophy: A 6 years’ experience in a South Indian teaching hospital - PMC [pmc.ncbi.nlm.nih.gov]
Validating 21-Deacetoxy Deflazacort as a Suitable Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 21-Deacetoxy deflazacort (B1670188) as a reference standard for analytical and research purposes. It includes a comparative analysis with alternative standards, detailed experimental protocols for validation, and a summary of key data to support its suitability.
Introduction to 21-Deacetoxy Deflazacort
This compound is a known impurity and metabolite of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] Deflazacort is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort.[2] The accurate quantification of Deflazacort and its related substances is crucial for ensuring the quality, safety, and efficacy of the final drug product. This necessitates the use of well-characterized reference standards.
Comparative Analysis of Reference Standards
The selection of a suitable reference standard is critical for the accuracy and reliability of analytical methods. This section compares this compound with other potential reference standards for the analysis of Deflazacort and its related compounds. The comparison is based on key quality attributes such as purity and availability.
| Reference Standard | Chemical Name | Typical Purity | Availability | Key Application |
| This compound | (11β,16β)-11-Hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | >90%[3] | Commercially Available[4] | Impurity and metabolite quantification |
| Deflazacort | (11β,16β)-21-(Acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | >98%[5] | USP Reference Standard[6] | Assay of the active pharmaceutical ingredient (API) |
| 21-Desacetyl deflazacort | (11β,16β)-11,21-Dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | >95% (typical) | Commercially Available[1] | Quantification of the active metabolite |
| Deflazacort Impurity C | (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | >95%[7] | Commercially Available[8] | Quantification of a specific process impurity |
| This compound-d3 | (11β,16β)-11-Hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione-d3 | High isotopic purity | Commercially Available[4] | Internal standard for mass spectrometry-based assays |
Rationale for Use:
-
This compound is essential for the accurate identification and quantification of this specific impurity, ensuring that it is controlled within acceptable limits in the drug substance and product.
-
Deflazacort USP Reference Standard is the primary standard for the assay of the drug substance, providing a benchmark for potency and identity.[9]
-
21-Desacetyl deflazacort is crucial for pharmacokinetic and metabolic studies, as it is the main active metabolite.
-
Deflazacort Impurity C is important for monitoring and controlling process-related impurities that may arise during synthesis.[10]
-
Deuterated analogs (e.g., this compound-d3) are the gold standard for use as internal standards in quantitative mass spectrometry, correcting for variability during sample preparation and analysis.[4]
Experimental Protocols for Reference Standard Validation
The validation of a reference standard is a comprehensive process that establishes its identity, purity, and suitability for its intended use. The following protocols are based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[9][11][12]
Identity Confirmation
Objective: To confirm the chemical structure of the this compound reference standard.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
-
Acceptance Criteria: The chemical shifts, coupling constants, and signal integrations must be consistent with the proposed structure of this compound.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a suitable ionization technique (e.g., ESI).
-
Acceptance Criteria: The measured accurate mass of the molecular ion should be within a narrow tolerance (typically ± 5 ppm) of the theoretical mass of this compound.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acceptance Criteria: The positions of the principal absorption bands should be consistent with the functional groups present in the this compound molecule.
-
Purity Assessment
Objective: To determine the purity of the this compound reference standard and to identify and quantify any impurities.
Methods:
-
High-Performance Liquid Chromatography (HPLC) with UV detection:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration.
-
Procedure: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks.
-
Acceptance Criteria: The purity, calculated by area normalization, should meet the pre-defined specification (e.g., >90%).[3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities.
-
Thermogravimetric Analysis (TGA): To determine the content of volatile impurities and water.
-
Residual Solvent Analysis (by Gas Chromatography): To quantify any remaining solvents from the synthesis process.
Stability Assessment
Objective: To evaluate the stability of the this compound reference standard under defined storage conditions.
Methods:
-
Long-Term Stability:
-
Storage Conditions: Store aliquots of the reference standard at the recommended temperature (e.g., 2-8°C) and protected from light.[3]
-
Testing Intervals: Analyze the standard for purity at defined time points (e.g., 0, 3, 6, 12, 24, and 36 months).
-
Acceptance Criteria: The purity of the reference standard should remain within the specified limits throughout the study period.
-
-
Short-Term Stability (For solutions):
-
Storage Conditions: Store solutions of the reference standard at various conditions (e.g., room temperature, refrigerated).
-
Testing Intervals: Analyze the solutions for purity at shorter time intervals (e.g., 0, 24, 48, 72 hours).
-
Acceptance Criteria: The solution should be stable for a period that is sufficient for its intended analytical use.
-
Visualizations
Experimental Workflow for Reference Standard Validation
Caption: Workflow for the validation of a chemical reference standard.
Glucocorticoid Receptor Signaling Pathway
Deflazacort, through its active metabolite, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the general mechanism of action.
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
This compound is a suitable and necessary reference standard for the quality control of Deflazacort. Its validation, following established international guidelines, ensures the accuracy and reliability of analytical data for this specific impurity. While other reference standards are available and essential for different aspects of Deflazacort analysis, a well-characterized this compound standard is indispensable for comprehensive impurity profiling. The use of a combination of orthogonal analytical techniques for its characterization provides a high degree of confidence in its identity and purity.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. [21-Desacetyl Deflazacort (25 mg) ((11Beta,16Beta)-11,21-Dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione)] - CAS [13649-57-5] [store.usp.org]
- 7. benchchem.com [benchchem.com]
- 8. Deflazacort Impurity C | CAS No- 710951-92-1 | Simson Pharma Limited [simsonpharma.com]
- 9. uspbpep.com [uspbpep.com]
- 10. benchchem.com [benchchem.com]
- 11. usp.org [usp.org]
- 12. database.ich.org [database.ich.org]
Inter-Laboratory Validation of an Assay for 21-Deacetoxy Deflazacort: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inter-laboratory validation of a hypothetical assay for 21-Deacetoxy deflazacort (B1670188), an intermediate in the synthesis of the corticosteroid Deflazacort. The data and protocols presented are synthesized from established analytical methodologies and general guidelines for inter-laboratory validation to serve as a practical resource for researchers developing and validating similar assays.
Introduction
21-Deacetoxy deflazacort is a key intermediate in the manufacturing of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] Deflazacort itself is a prodrug that is rapidly converted to its active metabolite, 21-desacetyl deflazacort (also known as 21-hydroxy deflazacort), after administration.[2][3] Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient.
Inter-laboratory validation is a critical step in the standardization of an analytical method, demonstrating its robustness, reliability, and transferability across different laboratories.[4][5][6] This guide outlines a framework for such a validation study, presenting hypothetical comparative data and detailed experimental protocols.
Comparative Performance of a Hypothesized HPLC Assay
This section presents a summary of hypothetical data from a multi-laboratory study designed to validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Three independent laboratories participated in this simulated study.
Table 1: Summary of Inter-Laboratory Validation Results for this compound HPLC Assay
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | > 0.999 |
| Accuracy (% Recovery) | ||||
| 80% Concentration | 99.2% | 98.9% | 99.5% | 98.0% - 102.0% |
| 100% Concentration | 100.1% | 100.5% | 99.8% | 98.0% - 102.0% |
| 120% Concentration | 101.0% | 100.8% | 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||||
| Intra-day | 0.85% | 0.92% | 0.78% | < 2.0% |
| Inter-day | 1.25% | 1.48% | 1.15% | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.06 µg/mL | 0.05 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.18 µg/mL | 0.15 µg/mL | Reportable |
Experimental Protocols
The following protocols are based on established HPLC methods for Deflazacort and its related substances.[7][8][9]
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Procedures
The inter-laboratory validation protocol should be designed in accordance with international guidelines such as those from the ICH.[7]
-
Linearity: A minimum of five concentrations of this compound reference standard are prepared and analyzed. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve.
-
Accuracy: The accuracy is determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Intra-day precision (Repeatability): Multiple analyses of the same sample on the same day and under the same operating conditions.
-
Inter-day precision (Intermediate Precision): Analysis of the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Signaling Pathway and Experimental Workflow
To provide a broader context for researchers, the following diagrams illustrate the mechanism of action of Deflazacort and a typical workflow for an inter-laboratory validation study.
Caption: Mechanism of action of Deflazacort.
Caption: Inter-laboratory validation workflow.
Alternative Analytical Methods
While HPLC is a widely used and robust method, other techniques could also be considered for the quantification of this compound.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity, making it suitable for the analysis of complex matrices and trace-level impurities.
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method, though it may lack the specificity of chromatographic techniques.[7]
A comparative validation of these methods would be a valuable next step to identify the most suitable assay for a specific application, considering factors such as required sensitivity, sample throughput, and available instrumentation.
Conclusion
The successful inter-laboratory validation of an analytical method is paramount for its routine application in quality control and research settings. The hypothetical data and protocols presented in this guide provide a framework for conducting such a study for a this compound assay. By demonstrating the method's linearity, accuracy, and precision across multiple laboratories, confidence in the reliability and transferability of the assay is established. Researchers and drug development professionals are encouraged to adapt these principles to their specific needs to ensure the generation of high-quality, reproducible data.
References
- 1. Buy this compound | 13649-88-2 [smolecule.com]
- 2. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. eurachem.org [eurachem.org]
- 6. Validation, ILC and validation report [testguideline-development.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 21-Deacetoxy Deflazacort Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric behavior of 21-Deacetoxy deflazacort (B1670188) against its parent drug, Deflazacort, and its primary active metabolite, 21-Desacetyl deflazacort. Understanding the distinct mass spectrometry (MS) fingerprints of these closely related compounds is crucial for accurate identification, impurity profiling, and metabolic studies in drug development. This document outlines the expected mass-to-charge ratios (m/z) and fragmentation patterns, supported by a detailed experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Comparative Analysis of Mass Spectrometric Data
The identification of 21-Deacetoxy deflazacort and its related compounds via mass spectrometry relies on the precise measurement of their molecular weights and the characteristic fragmentation patterns generated during tandem mass spectrometry (MS/MS). The table below summarizes the key mass spectrometric data for this compound, Deflazacort, and 21-Desacetyl deflazacort, typically analyzed in positive electrospray ionization (ESI) mode.
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₂₃H₂₉NO₄ | 383.48 | ~384.22 | Data not available in searched literature |
| Deflazacort | C₂₅H₃₁NO₆ | 441.51 | ~442.0 | Specific fragmentation data not detailed in searched literature[1][2] |
| 21-Desacetyl deflazacort | C₂₃H₂₉NO₅ | 399.48 | 400.06 | 123.91[3] |
Note: The fragmentation of this compound is likely to involve the steroidal core and the oxazoline (B21484) ring, similar to its analogues. The absence of a 21-acetoxy or 21-hydroxy group will result in a unique fragmentation pathway.
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound and its related compounds using a liquid chromatography-tandem mass spectrometry system.
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound, Deflazacort, and 21-Desacetyl deflazacort in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Serially dilute the stock solutions with the mobile phase to create working standards at appropriate concentrations for calibration curves and system suitability checks.
-
Sample Extraction (from biological matrices): For analysis from plasma or other biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.[4][5]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for the separation of these corticosteroids.[6]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed. The gradient should be optimized to achieve good separation of the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is effective for these compounds.[3][4]
-
Scan Mode: Full scan mode can be used for initial identification of the protonated molecules [M+H]⁺.
-
Tandem MS (MS/MS): For structural confirmation and quantification, use product ion scan mode to generate fragmentation patterns. Select the [M+H]⁺ ion of each analyte as the precursor ion.
-
Collision Energy: Optimize the collision energy for each compound to obtain a characteristic and reproducible fragmentation pattern.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific transitions from the precursor ion to a prominent product ion for each analyte. For 21-Desacetyl deflazacort, the transition m/z 400.06 → 123.91 is a suitable choice.[3]
Mass Spectrometry Workflow for Identification
The following diagram illustrates the general workflow for confirming the identity of this compound using LC-MS/MS.
Structural Confirmation and Signaling Pathway Context
While mass spectrometry is a powerful tool for confirming the chemical identity of a compound, understanding its biological context is also critical. Deflazacort and its metabolites are glucocorticoids that exert their anti-inflammatory and immunosuppressive effects by modulating gene expression through the glucocorticoid receptor signaling pathway.
This guide provides the foundational information for the mass spectrometric identification of this compound. For definitive identification, it is essential to compare the experimentally obtained mass spectrum of a purified standard of this compound with the spectra of its potential alternatives under identical analytical conditions.
References
- 1. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the pharmacokinetic profiles of 21-Deacetoxy deflazacort and its metabolites
This guide provides a comprehensive comparison of the pharmacokinetic profiles of 21-Deacetoxy deflazacort (B1670188), the active metabolite of the corticosteroid deflazacort, and its own metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to offer an objective overview supported by experimental evidence.
Deflazacort, a glucocorticoid, functions as a prodrug and is rapidly converted to its pharmacologically active metabolite, 21-Deacetoxy deflazacort (also known as 21-desacetyl deflazacort or 21-OH DFZ), by plasma esterases following oral administration.[1][2][3][4][5][6] This active metabolite is responsible for the anti-inflammatory and immunosuppressive effects of the drug.[1][2] The pharmacokinetic properties of this compound are characterized by rapid absorption and a relatively short half-life.[4][5][7][8]
Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound has been evaluated in healthy volunteers and has been shown to be dose-proportional.[8][9][10] Key pharmacokinetic parameters from various single-dose studies are summarized in the table below.
| Dose of Deflazacort | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Study Population | Reference |
| 3 mg | 10.4 ± 5.0 | - | 38.5 ± 37.1 | - | Healthy Volunteers | [8] |
| 6 mg | 19.8 ± 7.5 | - | 64.9 ± 20.8 | 1.9 ± 0.5 | Healthy Volunteers | [8] |
| 6 mg | 37.7 ± 11.6 | - | 96.6 ± 25.9 (AUC0-14h) | 1.90 ± 0.32 | Healthy Chinese Volunteers | [10] |
| 12 mg | 61.5 ± 17.7 | - | 190 ± 44 (AUC0-14h) | 1.96 ± 0.27 | Healthy Chinese Volunteers | [10] |
| 24 mg | 123 ± 23 | - | 422 ± 107 (AUC0-14h) | 2.13 ± 0.34 | Healthy Chinese Volunteers | [10] |
| 30 mg | 116 | 1.3 | 280 | 1.3 | Healthy Volunteers | [5][7] |
| 36 mg | 132.6 ± 52.5 | - | 411.7 ± 148.5 | 2.4 ± 1.5 | Healthy Volunteers | [8] |
| 36 mg (fasted) | 188.05 ± 53.35 | - | 511.90 ± 188.16 | - | Healthy Male Volunteers | [11] |
| 36 mg (low-fat meal) | 156.85 ± 40.17 | - | 510.05 ± 148.30 | - | Healthy Male Volunteers | [11] |
| 36 mg (high-fat meal) | 156.31 ± 33.31 | - | 508.39 ± 131.70 | - | Healthy Male Volunteers | [11] |
Metabolism of Deflazacort and this compound
Following its formation, this compound is further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into inactive metabolites.[1][3][12] The major circulating metabolite, besides the active this compound, is 6β-hydroxy-21-desacetyl deflazacort, which is biologically inactive.[13][14][15]
Urinary excretion is the main route of elimination for deflazacort metabolites, accounting for approximately 70% of the administered dose, with the remaining 30% eliminated in the feces.[1][6] About 18% of the drug eliminated in the urine is in the form of this compound.[1][6]
Comparative Pharmacokinetics with Other Corticosteroids
Studies comparing the pharmacokinetics of this compound with other corticosteroids, such as prednisolone (B192156) and methylprednisolone (B1676475), have highlighted some key differences. This compound is cleared from the body significantly faster than both methylprednisolone and prednisolone.[5][7] This shorter pharmacokinetic half-life results in a shorter duration of pharmacodynamic effects compared to the other two corticosteroids.[5][6][7]
| Drug | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| This compound | 30 mg (of Deflazacort) | 116 | 1.3 | 280 | 1.3 | [5][7] |
| Prednisolone | 25 mg | - | - | - | - | [5][7] |
| Methylprednisolone | 20 mg | - | - | - | - | [5][7] |
Note: Specific Cmax, Tmax, AUC, and t½ values for prednisolone and methylprednisolone were not provided in the comparative abstract.
Deflazacort exhibits linear, dose-proportional pharmacokinetics, whereas the pharmacokinetics of prednisone (B1679067) and its active metabolite prednisolone are dose-dependent due to nonlinear protein binding.[16]
Experimental Protocols
The data presented in this guide were obtained from pharmacokinetic studies employing validated and sensitive analytical methods. A typical experimental workflow for these studies is outlined below.
Study Design
The majority of the cited studies were conducted in healthy adult volunteers, with some studies focusing on specific populations such as Duchenne muscular dystrophy (DMD) patients.[3] Study designs often included single-dose, dose-escalation, and multiple-dose regimens.[8][9][10] Crossover designs were frequently used to compare different formulations, the effect of food, or different corticosteroids.[8][11]
Sample Collection and Analysis
Venous blood samples were collected at predetermined time points before and after drug administration.[17] Plasma was separated and stored frozen until analysis. The concentration of this compound and other metabolites in plasma was determined using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][17][18][19][20][21] These methods were validated for specificity, linearity, precision, accuracy, and stability.[20]
Sample Preparation
Sample preparation typically involved protein precipitation or solid-phase extraction (SPE) to isolate the analytes from the plasma matrix before chromatographic analysis.[19]
References
- 1. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The effect of food on the relative bioavailability of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of deflazacort in the rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro cytochrome P450‐ and transporter‐mediated drug interaction potential of 6β‐hydroxy‐21‐desacetyl deflazacort—A major human metabolite of deflazacort - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing Deflazacort and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. jddtonline.info [jddtonline.info]
- 21. phmethods.net [phmethods.net]
Benchmarking the Immunosuppressive Effects of 21-Deacetoxy Deflazacort: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive effects of 21-Deacetoxy deflazacort (B1670188) and its active metabolite, 21-desacetyl-deflazacort, against other commonly used corticosteroids. The information is supported by available experimental data and detailed methodologies to aid in research and development.
Executive Summary
21-Deacetoxy deflazacort is a glucocorticoid and an intermediate in the synthesis of Deflazacort. Deflazacort is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyl-deflazacort. This active form is responsible for the drug's anti-inflammatory and immunosuppressive activities. In vitro studies have demonstrated that the immunosuppressive potency of 21-desacetyl-deflazacort is comparable to that of prednisolone (B192156) and hydrocortisone (B1673445) in suppressing lymphocyte proliferation stimulated by phytohemagglutinin (PHA). However, it is reported to be less potent than methylprednisolone (B1676475) in the same assay.[1]
Data Presentation: In Vitro Immunosuppressive Potency
The following table summarizes the relative immunosuppressive potency of 21-desacetyl-deflazacort compared to other corticosteroids based on in vitro lymphocyte proliferation assays. Direct, head-to-head quantitative comparisons with IC50 values for this compound are limited in publicly available literature. The data presented is therefore largely qualitative, based on comparative statements from published studies.
| Corticosteroid | Relative Potency in PHA-Stimulated Lymphocyte Proliferation Assay |
| 21-desacetyl-deflazacort | As potent as prednisolone and hydrocortisone.[1] |
| Prednisolone | Reference for comparison. |
| Methylprednisolone | More potent than 21-desacetyl-deflazacort.[1] |
| Hydrocortisone | Comparable potency to 21-desacetyl-deflazacort.[1] |
| Dexamethasone | Potent inhibitor of lymphocyte proliferation. |
Experimental Protocols
Phytohemagglutinin (PHA)-Stimulated Lymphocyte Proliferation Assay
This in vitro assay is a standard method for assessing the immunosuppressive potential of compounds by measuring their ability to inhibit the proliferation of lymphocytes stimulated by the mitogen PHA.
Objective: To determine the concentration-dependent inhibition of lymphocyte proliferation by this compound and other corticosteroids.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human whole blood is collected in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
The isolated cells are washed and resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin).
-
-
Cell Culture and Treatment:
-
PBMCs are seeded in 96-well microtiter plates at a density of 1 x 10^5 cells per well.
-
Cells are treated with a range of concentrations of this compound, 21-desacetyl-deflazacort, and comparator corticosteroids (e.g., prednisolone, methylprednisolone, dexamethasone).
-
A vehicle control (e.g., DMSO) is included.
-
-
Stimulation of Lymphocyte Proliferation:
-
Phytohemagglutinin (PHA-M) is added to each well (except for unstimulated controls) at a final concentration of 1-5 µg/mL to induce lymphocyte proliferation.
-
-
Cell Proliferation Measurement (³H-Thymidine Incorporation):
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
For the final 18-24 hours of incubation, 1 µCi of ³H-thymidine is added to each well.
-
During proliferation, the radioactive thymidine (B127349) is incorporated into the newly synthesized DNA of dividing cells.
-
Cells are harvested onto glass fiber filters, and the amount of incorporated ³H-thymidine is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
The percentage of inhibition of proliferation for each corticosteroid concentration is calculated relative to the stimulated control (PHA alone).
-
The IC50 value (the concentration of the drug that causes 50% inhibition of proliferation) is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Lymphocyte Proliferation Assay
Caption: Workflow for assessing immunosuppressive effects.
References
A Comparative Guide to the Bioanalytical Validation of 21-Deacetoxy Deflazacort in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of 21-Deacetoxy deflazacort (B1670188), the active metabolite of deflazacort, in human plasma. The methodologies presented are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in bioanalysis.[1][2][3] This document aims to assist researchers and drug development professionals in selecting and implementing a robust and reliable bioanalytical method by presenting a side-by-side comparison of different experimental protocols and their corresponding performance data.
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the key parameters and performance characteristics of various validated LC-MS/MS methods for the analysis of 21-Deacetoxy deflazacort in human plasma. The data has been compiled from published scientific literature.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (Solid Phase Extraction) | Method 2 (Liquid-Liquid Extraction) | Method 3 (UPLC-MS/MS) |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) with diethyl ether | Solid Phase Extraction (SPE) |
| Internal Standard | Prednisolone | Dexamethasone 21-acetate | Betamethasone |
| Chromatographic Column | Reversed Phase C18 | Reversed Phase C18 | UPLC BEH C18 |
| Mobile Phase | Acetonitrile (B52724) and Formic acid solution | Acetonitrile and water with formic acid | Acetonitrile and 0.1% formic acid in water |
| Flow Rate | Not Specified | Not Specified | 0.4 mL/min |
| Run Time | < 5 minutes | < 5 minutes | Not Specified |
| Sample Volume | 250 µL | Not Specified | Not Specified |
Table 2: Mass Spectrometry and Calibration Parameters
| Parameter | Method 1 (Solid Phase Extraction) | Method 2 (Liquid-Liquid Extraction) | Method 3 (UPLC-MS/MS) |
| Ionization Mode | Positive Mode ESI | Atmospheric Pressure Chemical Ionization (APCI) | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linear Range | 0.5 - 100 ng/mL | 1 - 400 ng/mL | 0.50 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2][3] | 1 ng/mL[4] | 0.50 ng/mL[5] |
| Correlation Coefficient (r) | > 0.99 | > 0.999[4] | Not Specified |
Table 3: Method Validation and Performance Characteristics
| Parameter | Method 1 (Solid Phase Extraction) | Method 2 (Liquid-Liquid Extraction) | Method 3 (UPLC-MS/MS) |
| Intra-day Precision (%RSD) | ≤ 15% | ≤ 5.5% | 1.40 - 4.82% |
| Inter-day Precision (%RSD) | ≤ 15% | ≤ 5.5%[4] | 1.40 - 4.82%[5] |
| Intra-day Accuracy (%) | Within ±15% | +/- 7.1% | 98.0 - 102.0% |
| Inter-day Accuracy (%) | Within ±15% | +/- 7.1%[4] | 98.0 - 102.0%[5] |
| Mean Recovery (%) | 85.82 ± 7.01%[1] | Not Specified | 95.3 - 97.3%[5][6] |
| Mean Matrix Effect (%) | -3.35%[1] | Not Specified | >95.0% (assessed by post-column infusion)[5][6] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method 1: LC-MS/MS with Solid Phase Extraction (SPE)
1. Sample Preparation (Solid Phase Extraction):
-
To 250 µL of human plasma, add the internal standard (Prednisolone).
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: Reversed Phase C18
-
Mobile Phase: A gradient of Acetonitrile and Formic acid solution.
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
Instrument: Tandem Mass Spectrometer
-
Ionization: Positive Mode Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard.
Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of human plasma, add the internal standard (Dexamethasone 21-acetate).
-
Add diethyl ether as the extraction solvent.
-
Vortex mix for an adequate time.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a nitrogen flow.[4]
-
Reconstitute the residue in the mobile phase.[4]
2. Liquid Chromatography:
-
Column: C18 reversed-phase column[4]
-
Mobile Phase: A suitable mixture of acetonitrile and water with formic acid.
3. Mass Spectrometry:
-
Interface: Heated nebulizer interface[4]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI)[4]
-
Detection: Multiple Reaction Monitoring (MRM)[4]
Visualizations
The following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Deflazacort.
Caption: Bioanalytical workflow for this compound in plasma.
Caption: Metabolic activation of Deflazacort.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Determination of 21-hydroxydeflazacort in human plasma by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles: 21-Deacetoxy Deflazacort vs. Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of 21-Deacetoxy deflazacort (B1670188), the active metabolite of deflazacort, and dexamethasone (B1670325). The information presented is collated from preclinical and clinical studies to assist in informed decision-making during drug development and research.
Executive Summary
Glucocorticoids are indispensable in treating a myriad of inflammatory and autoimmune conditions. However, their clinical utility is often hampered by a significant burden of side effects. This guide focuses on two prominent glucocorticoids: dexamethasone, a potent and widely used synthetic glucocorticoid, and 21-Deacetoxy deflazacort, the active metabolite of the prodrug deflazacort. Emerging evidence suggests that this compound may possess a more favorable side effect profile, particularly concerning bone and glucose metabolism, when compared to dexamethasone. This document synthesizes available data on their comparative side effects, details the experimental protocols used in these assessments, and visualizes the underlying biological pathways.
Comparative Side Effect Data
The following tables summarize the quantitative data from studies comparing the effects of deflazacort (and by extension, its active metabolite this compound) with dexamethasone and other corticosteroids.
Table 1: Comparative Effects on Bone Metabolism
| Parameter | This compound | Dexamethasone | Key Findings | Citation |
| Inhibition of Collagen Synthesis in Rat Bone Cells | Inhibition observed at 10⁻⁷ M | Inhibition observed at 10⁻⁹ M | Dexamethasone inhibits collagen synthesis at a 100-fold lower concentration, suggesting a more potent negative effect on bone formation. | [1] |
| Inhibition of Human Osteoblast-like Cell Proliferation | Less inhibitory | More inhibitory | Deflazacort demonstrates a lesser inhibitory effect on the proliferation of bone-forming cells. | [2] |
| Suppression of Osteocalcin (B1147995) mRNA in Human Osteoblast-like Cells | Significant suppression only at 100nM | Significant suppression at 10nM and 100nM | Dexamethasone suppresses a key marker of bone formation at lower concentrations. | [2] |
| Effect on Osteoclast Formation (Mouse Bone Marrow) | Increased formation | Increased formation | Both glucocorticoids were found to stimulate the formation of bone-resorbing cells. | [3] |
Table 2: Comparative Effects on Glucose Metabolism
| Parameter | Deflazacort | Comparator | Key Findings | Citation |
| Glucose Intolerance and Insulin (B600854) Resistance | Less pronounced effect | Betamethasone (B1666872) | Long-term treatment with deflazacort has a smaller effect on glucose metabolism than betamethasone.[4] | [4][5] |
| Glucose Metabolic Clearance Rate | Higher | Prednisone (B1679067) | Deflazacort shows significantly less influence on glucose metabolism upon acute and 7-day administration.[6] | [6] |
Table 3: Comparative Effects on Skeletal Muscle
| Parameter | Deflazacort (10 mg/kg/day) | Dexamethasone (1.25 mg/kg/day) | Key Findings | Citation |
| Effect on Type 2B Muscle Fiber Cross-Sectional Area | Less harmful | More harmful | At a lower equivalent dose, deflazacort had a less detrimental effect on muscle fiber size in rats. | [7][8] |
| Expression of Atrogenes (MuRF-1 and Atrogin-1) | Less effect | Greater effect | Deflazacort had a smaller impact on the expression of genes associated with muscle atrophy. | [7][8] |
| Effect on IGF-1 Pathway | Less effect | Greater effect | Dexamethasone had a more pronounced effect on the IGF-1 signaling pathway in skeletal muscle. | [7][8] |
Experimental Protocols
A variety of experimental models and assays have been employed to elucidate the differential side effect profiles of these glucocorticoids.
In Vivo Model of Glucocorticoid-Induced Osteoporosis
-
Objective: To assess the impact of systemic glucocorticoid administration on bone mass and architecture in a living organism.
-
Methodology:
-
Animal Model: C57BL/6 mice (or other susceptible strains) are commonly used.
-
Glucocorticoid Administration: Slow-release pellets containing prednisolone (B192156) (a glucocorticoid with effects that can be compared to dexamethasone and deflazacort) are surgically implanted subcutaneously. This method provides a constant and sustained release of the drug, mimicking chronic therapy in humans.[9][10][11]
-
Duration: The study duration is typically several weeks to months to allow for measurable changes in bone density.
-
Assessment of Bone Parameters:
-
Bone Mineral Density (BMD): Measured using techniques like dual-energy X-ray absorptiometry (DXA).
-
Bone Microarchitecture: Analyzed via micro-computed tomography (µCT) of long bones (e.g., femur, tibia) and vertebrae.
-
Biomechanical Strength: Assessed through three-point bending tests to determine bone strength and fragility.
-
Histomorphometry: Histological analysis of bone sections to quantify parameters of bone formation and resorption.
-
-
In Vitro Assessment of Osteoblast Function
-
Objective: To directly evaluate the effects of glucocorticoids on bone-forming cells (osteoblasts).
-
Methodology:
-
Cell Culture:
-
Treatment: The cultured cells are exposed to varying concentrations of this compound and dexamethasone.
-
Analysis of Cell Function:
-
Cell Proliferation: Measured by [³H]thymidine incorporation assay, which quantifies DNA synthesis.[2]
-
Collagen Synthesis: Assessed by measuring the incorporation of radiolabeled proline into collagen, a primary component of the bone matrix.[1]
-
Osteoblast Differentiation: Determined by measuring the activity of alkaline phosphatase, an enzyme marker for osteoblast activity.[2]
-
Gene Expression: Quantified using reverse transcription-polymerase chain reaction (RT-PCR) to measure the mRNA levels of key osteoblast markers like osteocalcin and IGF-I.[2]
-
-
Evaluation of Glucose Metabolism
-
Objective: To determine the impact of glucocorticoids on glucose tolerance and insulin sensitivity.
-
Methodology:
-
Oral Glucose Tolerance Test (OGTT):
-
Subjects fast overnight.
-
A baseline blood sample is taken to measure fasting glucose and insulin levels.
-
A standard dose of glucose (typically 75g) is consumed orally.
-
Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin responses.[4][12][13] An exaggerated and prolonged increase in blood glucose indicates glucose intolerance.
-
-
Euglycaemic Hyperinsulinaemic Glucose Clamp:
-
This is the gold standard for assessing insulin sensitivity.
-
Insulin is infused at a constant rate to achieve a high physiological level.
-
Glucose is infused at a variable rate to maintain a normal blood glucose level (euglycemia).
-
The amount of glucose required to maintain euglycemia is a direct measure of insulin sensitivity. A lower glucose infusion rate indicates insulin resistance.[6]
-
-
Signaling Pathways and Mechanisms of Action
The differential side effect profiles of this compound and dexamethasone can be attributed to their distinct interactions with the glucocorticoid receptor (GR) and subsequent downstream signaling events.
Glucocorticoid Receptor Signaling Pathway
Both this compound and dexamethasone exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two primary mechanisms:
-
Transactivation: The GR-ligand complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory mediators.
General mechanism of glucocorticoid action.
Experimental Workflow for Comparing Glucocorticoid Effects on Osteoblasts
The following diagram illustrates a typical workflow for an in vitro study comparing the effects of this compound and dexamethasone on osteoblast function.
References
- 1. Comparative study of deflazacort, a new synthetic corticosteroid, and dexamethasone on the synthesis of collagen in different rat bone cell populations and rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Dexamethasone and Deflazacort on the Function and Gene Expression of the Primary Cultured Human Osteoblast-Like Cells. [e-enm.org]
- 3. Deflazacort increases osteoclast formation in mouse bone marrow culture and the ratio of RANKL/OPG mRNA expression in marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Change in glucose metabolism after long-term treatment with deflazacort and betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose intolerance after short-term administration of corticosteroids in healthy subjects. Prednisone, deflazacort, and betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of acute and subacute effects of deflazacort and prednisone on glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Skeletal Muscle Response to Deflazacort, Dexamethasone and Methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. researchgate.net [researchgate.net]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. pnmedycznych.pl [pnmedycznych.pl]
Navigating Glucocorticoid Research: A Comparative Guide to the Reproducibility and Robustness of Experiments Involving 21-Deacetoxy Deflazacort and its Active Metabolite
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide provides a comprehensive comparison of the reproducibility and robustness of experiments involving the glucocorticoid prodrug deflazacort (B1670188) and its active metabolite, 21-Deacetoxy Deflazacort (also known as 21-Desacetyldeflazacort or 21-hydroxy deflazacort), with a focus on its performance relative to other commonly used corticosteroids. While this compound is a key intermediate in the synthesis of deflazacort, it is the active metabolite, 21-Desacetyldeflazacort, that exerts pharmacological effects and is the primary subject of bioanalytical and efficacy studies.[1][2] This guide will focus on the available data for this active metabolite.
Performance Comparison: Bioanalytical Assays
The reproducibility of pharmacokinetic and pharmacodynamic studies hinges on the robustness of the bioanalytical methods used. For 21-Desacetyldeflazacort, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as 21-Desacetyldeflazacort-D5, is critical for ensuring high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4]
Below is a summary of the reported performance characteristics of validated LC-MS/MS assays for the quantification of 21-Desacetyldeflazacort.
| Parameter | Acceptance Criteria | Reported Performance with SIL-IS | Reported Performance with Non-Deuterated IS (Prednisolone) |
| Linearity Range (r²) | > 0.99 | > 0.99 | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.5 ng/mL[4] | 0.50 ng/mL[5] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[4] | < 9%[4] | 1.40 - 4.82%[5] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[4] | < 9%[4] | 1.40 - 4.82%[5] |
| Intra-day Accuracy (%) | 85-115% (80-120% at LLOQ)[4] | 93.81% to 102.02%[4] | 98.0 - 102.0%[5] |
| Inter-day Accuracy (%) | 85-115% (80-120% at LLOQ)[4] | 93.81% to 102.02%[4] | 98.0 - 102.0%[5] |
| Mean Recovery (%) | Consistent and reproducible | 80.50% - 92.36%[4] | 95.3 - 97.3%[5] |
| Matrix Effect | Minimal and consistent | -3.35%[4] | Not explicitly stated, but assessed |
Comparative Efficacy and Pharmacokinetics: 21-Desacetyldeflazacort vs. Alternatives
The choice of a glucocorticoid in a research setting often depends on its efficacy, duration of action, and side effect profile. Below is a comparison of 21-Desacetyldeflazacort with prednisone (B1679067)/prednisolone (B192156) and methylprednisolone (B1676475).
| Feature | 21-Desacetyldeflazacort (from Deflazacort) | Prednisone/Prednisolone | Methylprednisolone |
| Potency Ratio | 6 mg deflazacort is approximately equivalent to 5 mg prednisolone.[2] | Standard comparator | 4 mg is equivalent to 5 mg of prednisolone |
| Pharmacokinetics | Prodrug, rapidly converted to 21-Desacetyldeflazacort.[1][6] Shorter terminal half-life (1.3 h) compared to prednisolone and methylprednisolone.[1] | Prednisone is a prodrug converted to the active prednisolone. | Active compound. |
| Efficacy in Duchenne Muscular Dystrophy (DMD) | May be more effective at delaying disease progression, particularly in terms of muscle strength and motor function.[7][8] | Standard of care, effective in improving muscle strength and slowing disease progression.[8] | Less commonly used as a primary long-term treatment in DMD compared to prednisone and deflazacort. |
| Key Side Effect Profile | Appears to have a lower risk of weight gain and behavioral side effects compared to prednisone.[7][9] However, it may be associated with a higher risk of bone health issues, growth suppression, and cataracts.[7][9] | Associated with significant weight gain and behavioral side effects.[7][9] | Similar side effect profile to other glucocorticoids. |
| Effect on Glucose Metabolism | Has less of an impact on glucose metabolism compared to prednisone/prednisolone.[7] | Can induce hyperglycemia and diabetes.[7] | Can also impact glucose metabolism. |
Experimental Protocols
Quantification of 21-Desacetyldeflazacort in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods and is intended for the robust and reproducible quantification of 21-Desacetyldeflazacort.[5][10]
1. Materials and Reagents:
-
21-Desacetyldeflazacort analytical standard
-
21-Desacetyldeflazacort-D5 (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724), Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid, Ammonium (B1175870) formate
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add a known concentration of 21-Desacetyldeflazacort-D5 working solution and vortex.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
21-Desacetyldeflazacort: m/z 400.06 → fragment ions
-
21-Desacetyldeflazacort-D5: m/z 405.09 → corresponding fragment ions[4]
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte from a calibration curve prepared with known concentrations.
In Vitro Anti-Inflammatory Activity Assay
This protocol provides a general framework for assessing the anti-inflammatory effects of glucocorticoids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]
1. Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
-
Pre-treat the cells with various concentrations of 21-Desacetyldeflazacort or other glucocorticoids for 1 hour. Include a vehicle control.
3. LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
4. Measurement of Nitric Oxide (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite (B80452) (a stable product of NO) from a standard curve.
5. Data Analysis:
-
Determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.
-
Calculate the IC50 value for each compound.
Visualizing Key Pathways and Workflows
To ensure clarity and reproducibility, it is essential to visualize the underlying biological pathways and experimental procedures.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for an In Vitro Anti-Inflammatory Assay.
References
- 1. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing Deflazacort and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ctap-nmd.org [ctap-nmd.org]
- 9. A review of the literature compares prednisone and deflazacort in DMD and favours the latter in the short term, while in the long term their effects are similar - Institut de Myologie [institut-myologie.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to the Disposal of 21-Deacetoxy Deflazacort
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 21-Deacetoxy deflazacort (B1670188), ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 21-Deacetoxy deflazacort. Personnel handling the compound should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when generating dust, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous pharmaceutical waste.[3] The primary and recommended method of disposal is high-temperature incineration at a licensed and permitted hazardous waste disposal facility.[1][2]
-
Segregation and Collection:
-
Do not mix this compound with non-hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be robust and leak-proof.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any applicable hazard symbols.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should have secondary containment to manage any potential spills.
-
-
Arranging for Disposal:
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity and date of disposal. This documentation is crucial for regulatory compliance.
-
Crucially, do not discharge this compound into drains, sewers, or water courses.[1][2][5]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[4][6][7] While it is not explicitly stated that this compound is a DEA-controlled substance, treating it with a high degree of caution is prudent.
| Regulatory Aspect | Guideline | Governing Body |
| Waste Classification | Assumed to be hazardous pharmaceutical waste under RCRA. | EPA |
| Primary Disposal Method | High-temperature incineration at a permitted facility.[6][7] | EPA |
| Sewer Disposal | Strictly prohibited for hazardous pharmaceutical waste.[6] | EPA |
| Container Labeling | Must be clearly marked as "Hazardous Waste" with the chemical name. | EPA |
| Transportation | Must be handled by a licensed hazardous waste transporter. | EPA / DOT |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 21-Deacetoxy deflazacort
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 21-Deacetoxy deflazacort (B1670188). The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
21-Deacetoxy deflazacort is a corticosteroid that requires careful handling to prevent adverse health effects. Primary hazards include skin and eye irritation, respiratory tract irritation, and potential reproductive toxicity.[1] Adherence to the following PPE guidelines is mandatory.
| Exposure Route | Hazard | Required PPE & Engineering Controls | Specific Recommendations |
| Dermal (Skin) | Skin irritation, harmful if absorbed.[1] | Chemical-resistant gloves, lab coat. | Gloves : Nitrile gloves are recommended for their chemical resistance to a variety of pharmaceutical compounds.[2][3] Always inspect gloves for tears or punctures before use.[4] Use proper glove removal technique to avoid skin contact. |
| Ocular (Eyes) | Causes serious eye irritation.[1] | Safety glasses with side shields or safety goggles. | For tasks with a higher splash risk, tightly fitting safety goggles are required.[4][5] |
| Inhalation | May cause respiratory irritation.[1] | Local exhaust ventilation or fume hood. Respiratory protection as needed. | Work in a well-ventilated area, preferably a certified chemical fume hood.[5] For weighing or operations that may generate dust, a NIOSH-approved N95, N100, or FFP3 particulate respirator is recommended.[4] |
| Ingestion | Harmful if swallowed. | N/A | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Safe Handling and Operational Plan
Engineering Controls:
-
All work with solid this compound should be conducted in a well-ventilated laboratory.[4]
-
A laboratory fume hood or other form of local exhaust ventilation is the preferred engineering control to minimize inhalation exposure.[5]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4]
-
Remove contaminated clothing immediately and wash before reuse.[1]
-
Store personal protective clothing separately from other items.[1]
First Aid Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[4][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[4][5]
-
In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.[5]
Disposal Plan
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of contaminated material through a licensed hazardous waste disposal company.[5] Do not allow the substance to enter sewers or surface water.[1] Ensure compliance with all federal, state, and local regulations.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
